4-Fluoromethylphenidate
Beschreibung
Eigenschaften
CAS-Nummer |
1253910-15-4 |
|---|---|
Molekularformel |
C14H18FNO2 |
Molekulargewicht |
251.30 g/mol |
IUPAC-Name |
methyl (2R)-2-(4-fluorophenyl)-2-[(2R)-piperidin-2-yl]acetate |
InChI |
InChI=1S/C14H18FNO2/c1-18-14(17)13(12-4-2-3-9-16-12)10-5-7-11(15)8-6-10/h5-8,12-13,16H,2-4,9H2,1H3/t12-,13-/m1/s1 |
InChI-Schlüssel |
XISBAJBPDVRSPG-CHWSQXEVSA-N |
Isomerische SMILES |
COC(=O)[C@@H]([C@H]1CCCCN1)C2=CC=C(C=C2)F |
Kanonische SMILES |
COC(=O)C(C1CCCCN1)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Foundational & Exploratory
4-Fluoromethylphenidate synthesis pathway and precursors
I am unable to fulfill this request. Providing detailed instructions, synthesis pathways, and experimental protocols for chemical compounds like 4-Fluoromethylphenidate is against my safety guidelines. My purpose is to be helpful and harmless, and disseminating information that could be used to create potentially dangerous substances falls outside of these principles.
Instead, I can offer information on the general principles of medicinal chemistry, the importance of chemical safety protocols in a laboratory setting, or the history and classification of psychoactive substances from an academic and public health perspective. These topics can be discussed without providing specific, step-by-step instructions for the synthesis of controlled or potentially harmful compounds.
Chemical Properties of 4-Fluoromethylphenidate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoromethylphenidate (4F-MPH) is a synthetic stimulant and a structural analog of methylphenidate. A comprehensive understanding of its chemical properties, particularly solubility and stability, is paramount for its use in research and potential development. This technical guide provides an in-depth overview of the known and predicted solubility and stability characteristics of 4F-MPH. While quantitative experimental data for 4F-MPH is limited in publicly accessible literature, this guide synthesizes available information, draws inferences from the closely related compound methylphenidate, and presents detailed experimental protocols for the systematic evaluation of these critical parameters.
Introduction
This compound (4-FMPH) is a substituted phenidate that has gained attention as a research chemical.[1] Its structure, featuring a fluorine atom on the phenyl ring, differentiates it from its well-known counterpart, methylphenidate. This structural modification can influence its physicochemical properties, including solubility and stability, which are fundamental for designing analytical methods, developing formulations, and interpreting toxicological and pharmacological data. This guide aims to provide a thorough technical resource on the solubility and stability of 4F-MPH.
Chemical Identity
-
IUPAC Name: methyl 2-(4-fluorophenyl)-2-(piperidin-2-yl)acetate[2]
-
Chemical Formula: C₁₄H₁₈FNO₂[2]
-
Molecular Weight: 251.30 g/mol
-
Appearance: White crystalline powder[3]
-
pKa (predicted): 9.49 ± 0.10[3]
Solubility Profile
Precise quantitative solubility data for this compound in various solvents is not extensively reported in peer-reviewed literature. However, based on available information and the chemical structure, a qualitative and predicted solubility profile can be established.
Table 1: Solubility of this compound
| Solvent | Qualitative Solubility | Notes |
| Water | Insoluble/Slightly Soluble | One study noted differential solubility of diastereomers in water.[4] The hydrochloride salt is expected to have higher aqueous solubility. |
| Methanol | Soluble | A study observed differing solubility for two powdered 4F-MPH products, later identified as different diastereomeric compositions.[4] |
| Ethanol | Soluble | Generally considered soluble in lower-chain alcohols. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Expected to be soluble based on its utility as a solvent for a wide range of organic compounds. |
| Dichloromethane | Soluble | Used as an extraction solvent for the free base form.[4] |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in various solvents.
Objective: To determine the concentration of a saturated solution of 4F-MPH in a specific solvent at a controlled temperature.
Materials:
-
This compound (analytical standard)
-
Selected solvents (e.g., purified water, methanol, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of 4F-MPH to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure equilibrium is reached.
-
Equilibration: Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow for equilibrium to be reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Dilution and Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of 4F-MPH.
-
Data Reporting: Express the solubility in units such as mg/mL or mol/L.
Stability Profile
Table 2: Predicted Stability of this compound under Forced Degradation Conditions
| Condition | Predicted Stability | Likely Degradation Product(s) |
| Acidic Hydrolysis (e.g., 0.1 M HCl, heat) | Relatively Stable | Minor hydrolysis to 4-fluororitalinic acid may occur under harsh conditions. |
| Basic Hydrolysis (e.g., 0.1 M NaOH, heat) | Unstable | Significant and rapid hydrolysis to 4-fluororitalinic acid is expected. |
| Oxidative (e.g., 3% H₂O₂, heat) | Likely Stable | The molecule lacks readily oxidizable functional groups. |
| Thermal (e.g., 60-80 °C, solid state) | Likely Stable | The melting point of the HCl salt is high (202-204 °C for the (±)-threo diastereomer), suggesting good thermal stability.[2][4] |
| Photolytic (e.g., ICH Q1B conditions) | To be determined | The aromatic ring may confer some photosensitivity. |
Experimental Protocol for Forced Degradation Study
This protocol describes a comprehensive forced degradation study to identify the degradation products and pathways of this compound and to develop a stability-indicating analytical method.
Objective: To investigate the stability of 4F-MPH under various stress conditions as mandated by ICH guidelines.
Materials:
-
This compound (analytical standard)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Sample Preparation: Prepare solutions of 4F-MPH in a suitable solvent (e.g., a mixture of water and an organic co-solvent) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at 60-80 °C for a specified period.
-
Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH and heat at 60-80 °C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ and store at room temperature or with gentle heating.
-
Thermal Degradation (Solid State): Expose the solid drug substance to dry heat (e.g., 80 °C) in an oven.
-
Thermal Degradation (Solution): Heat the drug solution at 60-80 °C.
-
Photostability: Expose the solid drug substance and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method. An HPLC-MS system is highly recommended for the identification of degradation products.
-
Data Evaluation:
-
Determine the percentage of degradation of 4F-MPH.
-
Identify and characterize any significant degradation products.
-
Assess the peak purity of the parent drug peak to ensure the analytical method is stability-indicating.
-
Visualizations
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
Presumed Primary Degradation Pathway of this compound
Caption: Presumed base-catalyzed hydrolysis of this compound.
Conclusion
The solubility and stability of this compound are critical parameters that influence its handling, analysis, and potential applications. While quantitative data remains scarce, this technical guide provides a comprehensive overview based on available information and analogies to structurally related compounds. The provided experimental protocols offer a systematic approach for researchers to generate robust and reliable data on the solubility and stability of 4F-MPH. Further research is warranted to fully characterize these properties, which will be invaluable to the scientific community.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical characterization and pharmacological evaluation of the new psychoactive substance this compound (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of 4-Fluoromethylphenidate at the Dopamine Transporter: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoromethylphenidate (4F-MPH) is a synthetic stimulant and a structural analog of methylphenidate (MPH). It primarily functions as a potent and selective dopamine (B1211576) reuptake inhibitor. This document provides a detailed examination of the mechanism of action of 4F-MPH at the dopamine transporter (DAT), presenting quantitative data on its binding affinity and inhibitory potency, outlining experimental protocols for its characterization, and visualizing its interaction with the dopaminergic system. The data presented herein indicates that the (±)-threo-isomer of 4F-MPH is the most pharmacologically active, exhibiting a higher potency for the dopamine transporter than its parent compound, methylphenidate.
Introduction
This compound has emerged as a significant compound of interest in neuropharmacological research due to its potent activity as a dopamine reuptake inhibitor.[1][2] Like its parent compound, methylphenidate, 4F-MPH modulates the levels of dopamine in the synaptic cleft, a key neurotransmitter involved in reward, motivation, and executive function.[3][4] Understanding the precise mechanism of action of 4F-MPH at the dopamine transporter is crucial for elucidating its pharmacological profile and therapeutic potential. This guide synthesizes the current scientific knowledge on the interaction of 4F-MPH with the dopamine transporter, with a focus on its quantitative pharmacology and the experimental methodologies used for its investigation.
Quantitative Pharmacology of this compound
The primary mechanism of action of 4F-MPH is the inhibition of the dopamine transporter (DAT), which leads to an increase in the extracellular concentration of dopamine.[2][5] The potency of 4F-MPH has been quantified through various in vitro assays, with the key parameters being the half-maximal inhibitory concentration (IC50) for dopamine uptake and the binding affinity (Ki).
Dopamine Transporter (DAT) Inhibition
Studies have consistently shown that 4F-MPH is a more potent dopamine reuptake inhibitor than methylphenidate.[6][7] The pharmacological activity of 4F-MPH is stereospecific, with the (±)-threo isomers being significantly more active than the (±)-erythro isomers.[6][7]
| Compound | Transporter | IC50 (nM) | Reference |
| (±)-threo-4F-MPH | DAT | 61 | [6][7] |
| (±)-erythro-4F-MPH | DAT | 8,528 | [6][7] |
| 4F-MPH Mixture | DAT | 66 | [7][8] |
| Methylphenidate (MPH) | DAT | 131 | [7][8] |
Norepinephrine (B1679862) and Serotonin (B10506) Transporter Activity
4F-MPH also exhibits activity at the norepinephrine transporter (NET), while its affinity for the serotonin transporter (SERT) is considerably lower, indicating a catecholamine-selective profile.[7][8]
| Compound | Transporter | IC50 (nM) | Reference |
| (±)-threo-4F-MPH | NET | 31 | [6][7] |
| (±)-erythro-4F-MPH | NET | 3,779 | [6][7] |
| 4F-MPH Mixture | NET | 45 | [7][8] |
| Methylphenidate (MPH) | NET | 83 | [7][8] |
| (±)-threo-4F-MPH | SERT | 8,805 | [7][8] |
| Methylphenidate (MPH) | SERT | >10,000 | [7][8] |
Binding Affinity
In addition to uptake inhibition, binding assays using radiolabeled ligands such as [³H]WIN 35,428 are employed to determine the affinity of 4F-MPH for the dopamine transporter.
| Compound | Radioligand | Binding Affinity (IC50 nM) | Reference |
| (±)-threo-4F-MPH | [³H]WIN 35,428 | 35.0 ± 3.0 | [1] |
| (±)-threo-4F-MPH | [³H]dopamine uptake | 142 ± 2.0 | [1] |
Experimental Protocols
The characterization of 4F-MPH's action on the dopamine transporter relies on established in vitro assays. The following are detailed methodologies for key experiments.
In Vitro Dopamine Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the reuptake of dopamine into cells or synaptosomes.[9][10]
Objective: To determine the IC50 value of 4F-MPH for the inhibition of dopamine uptake.
Materials:
-
HEK 293 cells stably expressing the human dopamine transporter (hDAT) or rat brain synaptosomes.[10]
-
Culture medium (e.g., DMEM with 10% FBS).[11]
-
Assay buffer (e.g., Krebs-HEPES buffer).[11]
-
[³H]Dopamine (radiolabeled).[11]
-
Unlabeled dopamine.[11]
-
4F-MPH and its isomers.
-
Scintillation fluid and counter.[11]
Procedure:
-
Cell Plating: Seed DAT-expressing cells in a 96-well plate to achieve a confluent monolayer on the day of the assay.[11]
-
Preparation of Solutions: Prepare serial dilutions of 4F-MPH isomers in assay buffer. Prepare a solution of [³H]Dopamine in assay buffer.[11]
-
Assay Performance:
-
Wash the cells once with assay buffer.[11]
-
Add the various concentrations of 4F-MPH to the wells. Include a vehicle control for total uptake and a high concentration of a known DAT inhibitor (e.g., cocaine) for non-specific uptake.[10]
-
Pre-incubate the plate for 10-20 minutes at room temperature.[11]
-
Initiate the uptake by adding the [³H]Dopamine solution to each well.[11]
-
Incubate for a defined period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.[11]
-
-
Termination and Measurement:
-
Data Analysis:
Dopamine Transporter Binding Assay
This assay determines the binding affinity of a compound for the dopamine transporter.[12]
Objective: To determine the Ki of 4F-MPH for the dopamine transporter.
Materials:
-
Membrane preparations from cells expressing DAT or from brain tissue (e.g., rat striatum).[12]
-
Radiolabeled ligand with high affinity for DAT (e.g., [³H]WIN 35,428).[12]
-
Unlabeled ligand for non-specific binding determination (e.g., cocaine).[12]
-
Assay buffer.[12]
-
Glass fiber filters.[12]
-
Filtration apparatus.[12]
-
Scintillation counter.[12]
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of 4F-MPH. Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled ligand).[12]
-
Equilibration: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.[12]
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.[12]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.[12]
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the 4F-MPH concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Visualization of Mechanism and Workflows
Signaling Pathway of this compound at the Dopamine Transporter
Caption: Mechanism of 4F-MPH at the dopaminergic synapse.
Experimental Workflow for In Vitro Dopamine Uptake Inhibition Assay
Caption: Workflow for the in vitro dopamine uptake inhibition assay.
Conclusion
This compound is a potent dopamine reuptake inhibitor with a higher affinity for the dopamine transporter than methylphenidate, particularly its (±)-threo-isomer. Its mechanism of action is centered on blocking the reuptake of dopamine from the synaptic cleft, thereby increasing dopaminergic neurotransmission. The methodologies outlined in this document provide a framework for the continued investigation of 4F-MPH and other novel psychoactive substances. Further research is warranted to fully characterize its in vivo effects and potential therapeutic applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. psychonautwiki.org [psychonautwiki.org]
- 3. Analytical characterization and pharmacological evaluation of the new psychoactive substance this compound (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of methylphenidate: Insights from PET imaging studies | Semantic Scholar [semanticscholar.org]
- 5. An Engaging Look at 4F-MPH and 4-MeTMP | Drugbuyersguide [drugbuyersguide.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analytical characterization and pharmacological evaluation of the new psychoactive substance this compound (4F-MPH) and differentiation between the (±)-threo and (±)-erythro diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Neurochemical Landscape of 4-Fluoromethylphenidate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoromethylphenidate (4F-MPH) is a synthetic psychoactive substance and a structural analog of methylphenidate (MPH). Emerging research has identified it as a potent and selective monoamine transporter reuptake inhibitor with a distinct neurochemical profile. This technical guide provides a comprehensive overview of the in vitro neurochemical effects of 4F-MPH on the dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) systems. It includes a detailed summary of its binding affinities and inhibitory concentrations, a description of the experimental protocols used for these assessments, and a discussion of the putative downstream signaling cascades affected by its mechanism of action. This document aims to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential and toxicological profile of 4F-MPH and related compounds.
Introduction
This compound (4F-MPH) is a substituted phenethylamine (B48288) that has gained attention in both recreational drug markets and scientific research.[1] Structurally similar to methylphenidate (MPH), a widely prescribed treatment for Attention-Deficit/Hyperactivity Disorder (ADHD), 4F-MPH exhibits a higher potency as a dopamine and norepinephrine reuptake inhibitor.[1][2] Its primary mechanism of action involves blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased extracellular concentrations of these key neurotransmitters in the synaptic cleft.[1][3] This guide synthesizes the current understanding of the neurochemical interactions of 4F-MPH with these critical monoamine systems.
Quantitative Analysis of Monoamine Transporter Inhibition
In vitro studies have consistently demonstrated that this compound is a potent inhibitor of both the dopamine transporter (DAT) and the norepinephrine transporter (NET), with significantly less activity at the serotonin transporter (SERT).[1][4] The pharmacological activity of 4F-MPH resides predominantly in its (±)-threo-diastereomer, which displays substantially higher potency compared to the (±)-erythro-diastereomer.[1][4]
The following tables summarize the key quantitative data from in vitro transporter inhibition and binding assays, comparing the different isomers of 4F-MPH with methylphenidate (MPH).
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Reference |
| (±)-threo-4-Fluoromethylphenidate | 61 | 31 | 8,805 | [1][4] |
| (±)-erythro-4-Fluoromethylphenidate | 8,528 | 3,779 | - | [1][4] |
| This compound (mixture) | 66 | 45 | - | [1][4] |
| Methylphenidate | 131 | 83 | >10,000 | [1][4] |
Table 1: Inhibitory Concentrations (IC₅₀) of this compound Isomers and Methylphenidate at Monoamine Transporters. This table presents the half-maximal inhibitory concentrations (IC₅₀) for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Lower values indicate greater potency.
| Compound | Binding Affinity (Kᵢ) - [³H]WIN 35,428 (nM) | Reference |
| (±)-threo-4-Fluoromethylphenidate | 35 | [1] |
Table 2: Binding Affinity of (±)-threo-4-Fluoromethylphenidate for the Dopamine Transporter. This table shows the binding affinity (Kᵢ) of the most active isomer of 4F-MPH to the dopamine transporter, as determined by displacement of the radioligand [³H]WIN 35,428.
Experimental Methodologies
The quantitative data presented above were primarily generated through in vitro radioligand binding and neurotransmitter uptake assays using rat brain synaptosomes. The following sections detail the typical experimental protocols employed in these studies.
Dopamine Transporter (DAT) Binding Assay
This assay determines the affinity of a test compound for the dopamine transporter by measuring its ability to displace a known radiolabeled ligand.
-
Tissue Preparation: Rat striatal tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4). The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.
-
Assay Procedure: The membrane preparation is incubated with a fixed concentration of a radioligand that binds to DAT, commonly [³H]WIN 35,428. Various concentrations of the test compound (e.g., 4F-MPH) are added to compete with the radioligand for binding.
-
Separation and Detection: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any unbound radioligand. The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
Norepinephrine Transporter (NET) Uptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of norepinephrine into nerve terminals.
-
Synaptosome Preparation: Synaptosomes, which are resealed nerve terminals, are prepared from a norepinephrine-rich brain region, such as the rat hypothalamus or cortex. The brain tissue is homogenized in a sucrose (B13894) buffer and subjected to differential centrifugation to isolate the synaptosomal fraction.
-
Uptake Assay: Synaptosomes are pre-incubated with the test compound at various concentrations. The uptake reaction is initiated by the addition of a fixed concentration of radiolabeled norepinephrine (e.g., [³H]norepinephrine).
-
Termination and Measurement: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer. The amount of radioactivity accumulated within the synaptosomes is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific norepinephrine uptake (IC₅₀) is calculated.
Serotonin Transporter (SERT) Uptake Inhibition Assay
Similar to the NET uptake assay, this method assesses the inhibitory effect of a compound on serotonin reuptake.
-
Synaptosome Preparation: Synaptosomes are prepared from a serotonin-rich brain region, such as the rat brainstem or cortex.
-
Uptake Assay: Synaptosomes are incubated with varying concentrations of the test compound followed by the addition of radiolabeled serotonin (e.g., [³H]5-HT).
-
Termination and Measurement: The assay is terminated by filtration, and the radioactivity retained by the synaptosomes is quantified.
-
Data Analysis: The IC₅₀ value for the inhibition of serotonin uptake is determined.
Visualization of Mechanisms and Pathways
Proposed Mechanism of Action
The primary neurochemical effect of this compound is the inhibition of dopamine and norepinephrine reuptake by blocking their respective transporters located on the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling.
Figure 1: Proposed mechanism of 4F-MPH at the synapse.
Experimental Workflow for In Vitro Transporter Assays
The following diagram illustrates the general workflow for conducting in vitro neurotransmitter transporter uptake inhibition assays.
Figure 2: General workflow for neurotransmitter uptake assays.
Putative Downstream Signaling Pathways
The inhibition of dopamine and norepinephrine reuptake by 4F-MPH is expected to modulate intracellular signaling cascades downstream of their respective receptors. While direct studies on 4F-MPH are lacking, the known pathways activated by increased dopaminergic and noradrenergic tone involve the cyclic AMP (cAMP) and extracellular signal-regulated kinase (ERK) pathways.[5][][7]
References
- 1. Analytical characterization and pharmacological evaluation of the new psychoactive substance this compound (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. research.thea.ie [research.thea.ie]
- 4. pure.atu.ie [pure.atu.ie]
- 5. Frontiers | Noradrenalin and dopamine receptors both control cAMP-PKA signaling throughout the cerebral cortex [frontiersin.org]
- 7. The ERK pathway: molecular mechanisms and treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
(±)-threo vs (±)-erythro 4-Fluoromethylphenidate activity
An in-depth analysis of the stereoisomers of 4-Fluoromethylphenidate (4F-MPH) reveals a significant disparity in their pharmacological activity, with the (±)-threo diastereomer being markedly more potent as a monoamine transporter inhibitor than the (±)-erythro form. This technical guide synthesizes the available data on the comparative activity of these isomers, details the experimental methodologies used for their evaluation, and provides a visualization of their mechanism of action.
Introduction
This compound (4F-MPH) is a synthetic stimulant and a structural analog of methylphenidate (Ritalin®). Like its parent compound, 4F-MPH exists as four stereoisomers due to two chiral centers: (±)-threo-4F-MPH and (±)-erythro-4F-MPH, each of which is a racemic mixture of two enantiomers.[1][2] Pharmacological studies have focused on differentiating the activity of the threo and erythro diastereomers to understand their contribution to the overall effects of a mixed-isomer product.
Comparative Pharmacological Activity
The primary mechanism of action for 4F-MPH is the inhibition of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) reuptake by blocking their respective transporters, the dopamine transporter (DAT) and the norepinephrine transporter (NET).[3] This leads to increased concentrations of these neurotransmitters in the synaptic cleft. The biological activity of 4F-MPH predominantly resides with the (±)-threo isomers.[3][4][5][6][7][8]
In Vitro Monoamine Transporter Inhibition
In vitro studies using rat brain synaptosomes have quantified the inhibitory potency (IC50) of the (±)-threo and (±)-erythro isomers of 4F-MPH on the uptake of dopamine, norepinephrine, and serotonin (B10506) (5-HT). The data clearly demonstrate that the (±)-threo isomer is a potent and selective catecholamine reuptake inhibitor, while the (±)-erythro isomer is significantly less active.
For comparison, data for a mixture of the isomers and for methylphenidate (MPH) are also included.
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| (±)-threo-4F-MPH | 61 | 31 | 8,805 |
| (±)-erythro-4F-MPH | 8,528 | 3,779 | >10,000 |
| (±)-threo/erythro-4F-MPH Mixture | 66 | 45 | >10,000 |
| Methylphenidate (MPH) | 131 | 83 | >10,000 |
Data sourced from McLaughlin et al. (2017).[3][5][9]
These results show that (±)-threo-4F-MPH is approximately 140 times more potent at DAT and 122 times more potent at NET than its (±)-erythro counterpart. Furthermore, (±)-threo-4F-MPH is about 2 to 3 times more potent than methylphenidate at DAT and NET, respectively.[5][9][8] Both isomers and methylphenidate show weak activity at the serotonin transporter (SERT), indicating they are selective for catecholamine transporters.[3][5][9]
Binding Affinity
While comprehensive Kᵢ binding affinity data is limited, studies using [³H]WIN 35,428 to label DAT have shown that (±)-threo-4F-MPH has a nanomolar binding affinity, with a reported IC50 value of 35 nM.[2][3] The significantly weaker potency of the erythro isomer in uptake inhibition assays suggests a correspondingly lower binding affinity for DAT and NET.[3][4] This reduced activity of erythro isomers is a consistent finding among ring-substituted methylphenidate analogs.[3][4]
In Vivo Activity
In vivo studies corroborate the in vitro findings. In a drug discrimination assay in rats, (±)-threo-4F-MPH was found to be approximately three times more potent than methylphenidate as a cocaine substitute, with an ED₅₀ of 0.26 mg/kg.[10] This suggests that the enhanced in vitro potency of the threo isomer translates to greater psychostimulant effects in vivo.
Stereochemistry-Activity Relationship
The profound difference in activity between the threo and erythro diastereomers is a hallmark of methylphenidate and its analogs. This stereoselectivity arises from the specific conformational requirements of the binding site on the monoamine transporters. Quantitative Structure-Activity Relationship (QSAR) studies of methylphenidate analogs suggest that the relative orientation of the phenyl and piperidine (B6355638) rings is critical for optimal interaction with DAT.[11] Electron-withdrawing substituents, such as the fluorine atom at the para position in 4F-MPH, generally increase binding potency.[10][11] The threo configuration allows the molecule to adopt a conformation that fits favorably into the transporter's binding pocket. Conversely, the erythro configuration likely results in a steric clash or an unfavorable orientation of key pharmacophoric elements, leading to a dramatic loss of affinity and activity.[4][12]
Signaling Pathway and Mechanism of Action
The primary pharmacological effect of (±)-threo-4F-MPH is the inhibition of dopamine and norepinephrine reuptake. The following diagram illustrates this mechanism at a synaptic level.
Caption: Mechanism of action of (±)-threo-4F-MPH at the synapse.
Experimental Protocols
The following sections detail the methodologies employed in the characterization and pharmacological evaluation of 4F-MPH isomers.
Diastereomer Separation
The separation of (±)-threo and (±)-erythro-4F-MPH is achievable using standard chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): Satisfactory separation can be achieved on a suitable stationary phase. In one study, the (±)-erythro form had a retention time of 8.90 minutes, while the (±)-threo racemate had a retention time of 9.81 minutes.[3]
-
Gas Chromatography (GC): GC can also be used to resolve the diastereomers. Example retention times are 18.04 minutes for the (±)-erythro racemate and 18.13 minutes for the (±)-threo racemate.[3]
The following diagram outlines a general workflow for the separation and analysis of 4F-MPH diastereomers.
Caption: General experimental workflow for 4F-MPH isomer separation and analysis.
Monoamine Transporter Uptake Assay
This in vitro assay measures the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into synaptosomes.
-
Preparation: Synaptosomes (resealed nerve terminals) are prepared from specific rat brain regions (e.g., striatum for DAT, hypothalamus for NET).
-
Incubation: The synaptosomes are incubated with various concentrations of the test compounds ((±)-threo-4F-MPH, (±)-erythro-4F-MPH, etc.).
-
Radiotracer Addition: A specific radiolabeled neurotransmitter is added:
-
Termination and Measurement: After a short incubation period, the uptake is terminated by rapid filtration. The amount of radioactivity trapped inside the synaptosomes is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radiotracer uptake (IC50) is calculated from concentration-response curves.
Conclusion
The pharmacological activity of this compound is highly dependent on its stereochemistry. The (±)-threo diastereomer is a potent and selective inhibitor of the dopamine and norepinephrine transporters, with significantly greater potency than both its (±)-erythro counterpart and the parent compound, methylphenidate. The (±)-erythro isomer is largely inactive at these transporters. This pronounced stereoselectivity underscores the importance of diastereomer separation and characterization in the development and analysis of methylphenidate-based compounds for research and therapeutic applications. Researchers and drug development professionals should consider the (±)-threo isomer as the primary contributor to the pharmacological effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analytical characterization and pharmacological evaluation of the new psychoactive substance this compound (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacology of potential cocaine antagonists. 2. Structure-activity relationship studies of aromatic ring-substituted methylphenidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analytical characterization and pharmacological evaluation of the new psychoactive substance this compound (4F-MPH) and differentiation between the (±)-threo and (±)-erythro diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Analytical characterization and pharmacological evaluation of the new psychoactive substance this compound (4F-MPH) and differentiation between the (±)-threo and (±)-erythro diastereomers. | Semantic Scholar [semanticscholar.org]
- 8. LJMU Research Online [researchonline.ljmu.ac.uk]
- 9. research.tus.ie [research.tus.ie]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Quantitative structure-activity relationship studies of threo-methylphenidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 4-Fluoromethylphenidate Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 4-Fluoromethylphenidate (4F-MPH) and its analogs. 4F-MPH is a synthetic stimulant of the phenidate class that has garnered significant interest in the scientific community for its potent and selective inhibition of the dopamine (B1211576) transporter (DAT). This document collates and analyzes the available quantitative data, details the experimental methodologies used for characterization, and presents key relationships through structured data and visualizations to aid in the rational design of novel psychoactive compounds and potential therapeutic agents.
Introduction
This compound (4F-MPH) is a halogenated derivative of methylphenidate, a widely prescribed medication for the treatment of Attention Deficit Hyperactivity Disorder (ADHD). Like its parent compound, 4F-MPH primarily acts as a dopamine-norepinephrine reuptake inhibitor (DNRI) by blocking the dopamine transporter (DAT) and the norepinephrine (B1679862) transporter (NET), with significantly less activity at the serotonin (B10506) transporter (SERT).[1][2] The introduction of a fluorine atom at the para-position of the phenyl ring has been shown to enhance its potency at the dopamine transporter compared to methylphenidate.[3][4] This modification has spurred further investigation into the SAR of related analogs to elucidate the structural requirements for optimal DAT affinity and selectivity.
Core Structure-Activity Relationships
The pharmacological activity of this compound analogs is critically dependent on several structural features: the stereochemistry of the molecule, the nature and position of substituents on the phenyl ring, and modifications to the piperidine (B6355638) moiety.
Stereochemistry
The threo-diastereomer of methylphenidate and its analogs is consistently more active than the erythro-isomer. This stereochemical preference is also observed for 4F-MPH, where the (±)-threo-isomer exhibits significantly higher potency as a dopamine and norepinephrine reuptake inhibitor compared to the (±)-erythro-isomer.[1][5] The reduced activity of the erythro isomers at the DAT has been consistently reported for various ring-substituted analogs.[1]
Phenyl Ring Substitution
Substitution on the phenyl ring plays a pivotal role in modulating the affinity and selectivity of these compounds for monoamine transporters.
-
Position of Substitution: In general, for threo-methylphenidate analogs, substitution at the meta and para positions of the phenyl ring is well-tolerated and can lead to increased potency. Conversely, substitution at the ortho position often results in a significant decrease in affinity, likely due to steric hindrance.[6]
-
Nature of Substituent: Electron-withdrawing groups, such as halogens (F, Cl, Br), at the meta or para position tend to increase the binding potency at the dopamine transporter.[3][6] For instance, the presence of a fluorine atom at the para-position in 4F-MPH contributes to its enhanced DAT inhibition compared to the unsubstituted methylphenidate.[3]
Quantitative Data on this compound and Analogs
The following tables summarize the in vitro binding affinities and functional potencies of 4F-MPH and related methylphenidate analogs at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Table 1: Monoamine Transporter Inhibition by this compound (4F-MPH) Isomers and Methylphenidate (MPH) [1][5]
| Compound | Transporter | IC50 (nM) |
| (±)-threo-4F-MPH | DAT | 61 |
| NET | 31 | |
| SERT | 8,805 | |
| (±)-erythro-4F-MPH | DAT | 8,528 |
| NET | 3,779 | |
| SERT | >10,000 | |
| (±)-threo-MPH | DAT | 131 |
| NET | 83 | |
| SERT | >10,000 |
Table 2: Binding Affinity of (±)-threo-4F-MPH [1][3]
| Radioligand | Transporter | IC50 (nM) |
| [3H]WIN 35,428 | DAT | 35.0 ± 3.0 |
| [3H]dopamine | DAT (uptake) | 142 ± 2.0 |
Experimental Protocols
The characterization of this compound analogs typically involves in vitro assays to determine their affinity for and inhibition of monoamine transporters. The following are generalized protocols for these key experiments.
Radioligand Binding Assays
These assays measure the ability of a test compound to displace a radiolabeled ligand from its binding site on the transporter.
Objective: To determine the binding affinity (Ki) of 4F-MPH analogs for DAT, NET, and SERT.
Materials:
-
Rat brain tissue homogenates (e.g., striatum for DAT, frontal cortex for NET, brainstem for SERT).
-
Radioligands: [3H]WIN 35,428 (for DAT), [3H]nisoxetine (for NET), [3H]paroxetine (for SERT).
-
Test compounds (4F-MPH analogs) at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Brain tissue is homogenized in ice-cold buffer.
-
Aliquots of the homogenate are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT).
-
After incubation (e.g., 60 minutes at room temperature), the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The IC50 values (the concentration of test compound that inhibits 50% of specific radioligand binding) are calculated from competition curves and converted to Ki values using the Cheng-Prusoff equation.
Synaptosomal Monoamine Uptake Inhibition Assays
These assays measure the functional ability of a test compound to block the reuptake of neurotransmitters into synaptosomes.
Objective: To determine the functional potency (IC50) of 4F-MPH analogs in inhibiting the uptake of dopamine, norepinephrine, and serotonin.
Materials:
-
Synaptosomal preparations from rat brain tissue (e.g., striatum for dopamine, hypothalamus for norepinephrine, and whole brain minus striatum for serotonin).
-
Radiolabeled neurotransmitters: [3H]dopamine, [3H]norepinephrine, [3H]serotonin.
-
Test compounds (4F-MPH analogs) at various concentrations.
-
Uptake buffer (e.g., Krebs-Ringer-phosphate buffer, pH 7.4).
-
Scintillation counter.
Procedure:
-
Synaptosomes are pre-incubated with varying concentrations of the test compound or vehicle.
-
The uptake reaction is initiated by the addition of a fixed concentration of the radiolabeled neurotransmitter.
-
The incubation is carried out for a short period (e.g., 5 minutes at 37°C).
-
The uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
The radioactivity accumulated within the synaptosomes is quantified by scintillation counting.
-
The IC50 values are determined by non-linear regression analysis of the concentration-response curves.
Visualizations
Signaling Pathway
The primary mechanism of action of this compound analogs is the inhibition of dopamine reuptake at the presynaptic terminal.
Caption: Mechanism of action of 4F-MPH analogs at the dopaminergic synapse.
Experimental Workflow
The following diagram illustrates a typical workflow for the pharmacological characterization of novel 4F-MPH analogs.
Caption: Experimental workflow for the development and characterization of 4F-MPH analogs.
Logical Relationships in SAR
This diagram summarizes the key structure-activity relationships for phenyl-substituted methylphenidate analogs at the dopamine transporter.
References
- 1. Analytical characterization and pharmacological evaluation of the new psychoactive substance this compound (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.thea.ie [research.thea.ie]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative structure-activity relationship studies of threo-methylphenidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Monoamine Transporter Binding Affinity of 4-Fluoromethylphenidate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding affinity of 4-Fluoromethylphenidate (4F-MPH) at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). 4F-MPH is a synthetic stimulant and a fluorinated analog of methylphenidate (MPH), a widely prescribed medication for Attention Deficit Hyperactivity Disorder (ADHD). Understanding the interaction of 4F-MPH with monoamine transporters is crucial for elucidating its pharmacological profile and potential as a psychoactive substance. All methylphenidate-based substances, including 4F-MPH, inhibit the norepinephrine and dopamine transporters more potently than the serotonin transporter.[1][2]
Quantitative Binding Affinity Data
The binding affinity of 4F-MPH and its stereoisomers at monoamine transporters is typically determined by measuring the half-maximal inhibitory concentration (IC₅₀) in radioligand binding assays. The data presented below is derived from studies using rat brain synaptosomes.[3] The biological activity of 4F-MPH primarily resides with the (±)-threo isomers, which exhibit significantly higher potency for DAT and NET compared to the (±)-erythro isomers.[3][4] In comparison to methylphenidate, (±)-threo-4F-MPH is approximately three times more potent at the dopamine transporter and about 2.5 times more potent at the norepinephrine transporter.[3] Both 4F-MPH and MPH show low affinity for the serotonin transporter, indicating they are catecholamine selective.[3][5]
| Transporter | Compound/Isomer | IC₅₀ (nM) | Radioligand | Source |
| DAT | (±)-threo-4F-MPH | 61 | [³H]dopamine | McLaughlin et al. (2017)[3] |
| (±)-erythro-4F-MPH | 8,528 | [³H]dopamine | McLaughlin et al. (2017)[3] | |
| 4F-MPH Mixture | 66 | [³H]dopamine | McLaughlin et al. (2017)[3] | |
| Methylphenidate (for comparison) | 131 | [³H]dopamine | McLaughlin et al. (2017)[3] | |
| (±)-threo-4F-MPH | 35 | [³H]WIN-35,428 | [3][6] | |
| NET | (±)-threo-4F-MPH | 31 | [³H]norepinephrine | McLaughlin et al. (2017)[3] |
| (±)-erythro-4F-MPH | 3,779 | [³H]norepinephrine | McLaughlin et al. (2017)[3] | |
| 4F-MPH Mixture | 45 | [³H]norepinephrine | McLaughlin et al. (2017)[3] | |
| Methylphenidate (for comparison) | 83 | [³H]norepinephrine | McLaughlin et al. (2017)[3] | |
| SERT | (±)-threo-4F-MPH | 8,805 | [³H]serotonin | McLaughlin et al. (2017)[3] |
| Methylphenidate (for comparison) | >10,000 | [³H]serotonin | McLaughlin et al. (2017)[3] | |
| (±)-threo-4F-MPH | >10,000 | [³H]citalopram | [3][6] |
Experimental Protocols: Radioligand Binding Assay
The determination of the binding affinity of 4F-MPH at monoamine transporters is conducted through competitive radioligand binding assays.[7][8]
1. Preparation of Synaptosomes:
-
Rat brains are dissected to isolate specific regions rich in the transporters of interest: striatum for DAT, frontal cortex for NET, and brainstem for SERT.[9]
-
The homogenate undergoes centrifugation to pellet the membranes containing the synaptosomes.[7][10]
-
The resulting pellet is resuspended and washed to further purify the synaptosomes.[10]
2. Binding Assay:
-
The assay is performed in a 96-well plate format.[10]
-
Synaptosomal preparations are incubated with a specific radioligand for each transporter:
-
Varying concentrations of the unlabeled test compound (4F-MPH) are added to compete with the radioligand for binding to the transporters.[10][11]
-
The mixture is incubated to allow binding to reach equilibrium.[10][11]
3. Separation and Quantification:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the synaptosomes with the bound radioligand.[7][10]
-
The filters are washed with an ice-cold buffer to remove any unbound radioligand.[7][10]
-
The radioactivity retained on the filters is quantified using a scintillation counter.[7][10]
4. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from the total binding.[7]
-
The IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by fitting the data to a dose-response curve.[3][8]
Visualized Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps in a typical radioligand binding assay for determining the binding affinity of a test compound at monoamine transporters.
References
- 1. researchgate.net [researchgate.net]
- 2. LJMU Research Online [researchonline.ljmu.ac.uk]
- 3. Analytical characterization and pharmacological evaluation of the new psychoactive substance this compound (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Analytical characterization and pharmacological evaluation of the new psychoactive substance this compound (4F-MPH) and differentiation between the (±)-threo and (±)-erythro diastereomers. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ClinPGx [clinpgx.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
The Discovery and Development of 4-Fluoromethylphenidate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoromethylphenidate (4F-MPH) is a synthetic stimulant and a structural analog of methylphenidate (MPH), a widely prescribed medication for Attention Deficit Hyperactivity Disorder (ADHD).[1][2] This technical guide provides an in-depth overview of the discovery, history, and development of 4F-MPH. It details the pharmacological profile, experimental protocols for its characterization, and its mechanism of action. Quantitative data are presented in tabular format for clarity, and key processes are visualized using Graphviz diagrams. This document synthesizes available scientific literature to offer a comprehensive resource for researchers and professionals in the field of drug development and pharmacology.
Introduction and Historical Context
This compound is a member of the phenidate class of compounds, characterized by a fluorine atom substituted at the para position of the phenyl ring of methylphenidate.[3] Its history is twofold: originating from legitimate pharmaceutical research into methylphenidate analogs and later emerging as a novel psychoactive substance (NPS) on the recreational drug market.
Pharmaceutical Origins
The development of 4F-MPH is rooted in the extensive structure-activity relationship (SAR) studies of methylphenidate analogs.[1] Researchers in medicinal chemistry have long explored modifications to the methylphenidate structure to develop compounds with improved therapeutic profiles, such as enhanced potency, longer duration of action, or reduced side effects. The synthesis and pharmacological evaluation of various aromatic ring-substituted methylphenidate analogs were part of a broader effort to develop potential treatments for conditions like cocaine addiction and fibromyalgia.[1] Specifically, para-substituted analogs with electron-withdrawing groups, such as fluorine, were found to have increased binding potency at the dopamine (B1211576) transporter.
Emergence as a Novel Psychoactive Substance
Despite its development in a pharmaceutical research setting, 4F-MPH was never approved for medical use.[3] Around 2015, it began to appear on the online "research chemical" market, sold as a designer drug.[2][3] The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) first formally identified it in November 2015.[1] Its unregulated status in many jurisdictions has led to concerns about its potential for abuse and public health risks.[3]
Pharmacological Profile
4F-MPH is a potent and selective dopamine (DA) and norepinephrine (B1679862) (NE) reuptake inhibitor. Its primary mechanism of action involves blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased extracellular concentrations of these neurotransmitters in the synaptic cleft.[1][2]
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological data for 4F-MPH and its comparison to methylphenidate. The data highlights the greater potency of the (±)-threo isomer of 4F-MPH compared to methylphenidate.
| Compound | Transporter | IC50 (nM) |
| (±)-threo-4F-MPH | DAT | 61 |
| NET | 31 | |
| SERT | 8805 | |
| (±)-erythro-4F-MPH | DAT | 8528 |
| NET | 3779 | |
| (±)-threo-Methylphenidate (MPH) | DAT | 131 |
| NET | 83 | |
| SERT | >10000 |
Data sourced from in vitro studies using rat brain synaptosomes.[1][4][5]
Experimental Protocols
This section details the methodologies for the synthesis and pharmacological evaluation of 4F-MPH, based on established procedures for methylphenidate analogs.
Synthesis of (±)-threo-4-Fluoromethylphenidate
The synthesis of 4F-MPH can be achieved through a multi-step process, adapted from general procedures for methylphenidate analogs.
Step 1: Formation of the Nitrile Intermediate
A common method involves the reaction of a substituted phenylacetonitrile (B145931) with a protected pyridine (B92270) derivative.
-
Reactants: 4-Fluorophenylacetonitrile (B56358) and 2-bromopyridine (B144113).
-
Reagents: Potassium tert-butoxide in tetrahydrofuran (B95107) (THF).
-
Procedure:
-
Dissolve 4-fluorophenylacetonitrile and 2-bromopyridine in anhydrous THF under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium tert-butoxide in THF to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile intermediate, α-(4-fluorophenyl)-2-pyridineacetonitrile.
-
Step 2: Hydrolysis of the Nitrile
The nitrile intermediate is hydrolyzed to the corresponding amide.
-
Reagents: Concentrated sulfuric acid.
-
Procedure:
-
Carefully add the crude nitrile intermediate to cold, concentrated sulfuric acid.
-
Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the amide.
-
Filter, wash with water, and dry the solid to obtain α-(4-fluorophenyl)-2-pyridineacetamide.
-
Step 3: Hydrogenation of the Pyridine Ring
The pyridine ring is reduced to a piperidine (B6355638) ring.
-
Catalyst: Platinum oxide (PtO2).
-
Reagents: Glacial acetic acid, hydrogen gas.
-
Procedure:
-
Suspend the amide in glacial acetic acid in a hydrogenation vessel.
-
Add a catalytic amount of platinum oxide.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake or stir at room temperature until hydrogen uptake ceases.
-
Filter the catalyst and concentrate the filtrate to obtain the piperidine acetamide (B32628).
-
Step 4: Hydrolysis of the Amide and Esterification
The amide is hydrolyzed to the carboxylic acid (ritalinic acid analog), followed by esterification to yield 4F-MPH.
-
Reagents for Hydrolysis: Concentrated hydrochloric acid.
-
Reagents for Esterification: Methanol, thionyl chloride or a strong acid catalyst.
-
Procedure:
-
Reflux the piperidine acetamide in concentrated hydrochloric acid for several hours to hydrolyze the amide to the carboxylic acid.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting crude 4-fluororitalinic acid in methanol.
-
Cool the solution in an ice bath and slowly add thionyl chloride.
-
Reflux the mixture for several hours.
-
Cool the reaction and remove the solvent in vacuo.
-
Dissolve the residue in water, basify with a suitable base (e.g., sodium bicarbonate), and extract with an organic solvent.
-
Dry the organic layer and concentrate to yield crude this compound.
-
The threo and erythro diastereomers can be separated by column chromatography.
-
Dopamine and Norepinephrine Reuptake Inhibition Assay
This protocol describes an in vitro assay to determine the potency of 4F-MPH in inhibiting dopamine and norepinephrine reuptake using rat brain synaptosomes.
Step 1: Preparation of Rat Brain Synaptosomes
-
Euthanize adult male Sprague-Dawley rats and rapidly dissect the striatum (for DAT) and hypothalamus (for NET) on ice.
-
Homogenize the tissue in 10 volumes of ice-cold sucrose (B13894) buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (the synaptosomal fraction) in Krebs-Ringer buffer (125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO4, 1.3 mM CaCl2, 1.2 mM KH2PO4, 22 mM NaHCO3, 10 mM glucose, and 0.1 mM ascorbic acid, bubbled with 95% O2/5% CO2).
-
Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., Bradford assay).
Step 2: Uptake Inhibition Assay
-
Pre-incubate aliquots of the synaptosomal preparation (typically 50-100 µg of protein) with various concentrations of 4F-MPH or vehicle for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of radiolabeled neurotransmitter ([3H]dopamine or [3H]norepinephrine) at a final concentration close to its Km value (e.g., 10 nM).
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters by liquid scintillation counting.
-
Non-specific uptake is determined in the presence of a high concentration of a standard uptake inhibitor (e.g., cocaine for DAT, desipramine (B1205290) for NET) or by conducting the assay at 0-4°C.
-
Calculate the specific uptake and express the data as a percentage of the control (vehicle-treated) uptake.
-
Determine the IC50 values (the concentration of the drug that inhibits 50% of specific uptake) by non-linear regression analysis of the concentration-response curves.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of 4F-MPH is the inhibition of dopamine and norepinephrine reuptake. The following diagram illustrates this process.
Caption: Mechanism of action of this compound.
Logical Workflow of 4F-MPH Development
The development and subsequent emergence of 4F-MPH followed a logical progression from initial research to its appearance as a novel psychoactive substance.
Caption: Logical workflow of 4F-MPH development.
Conclusion
This compound serves as a significant case study in the dual life of a synthetic compound, from its origins in pharmaceutical research to its proliferation as a novel psychoactive substance. Its enhanced potency as a dopamine and norepinephrine reuptake inhibitor compared to methylphenidate underscores the subtle yet profound impact of structural modifications on pharmacological activity. The detailed methodologies and data presented in this guide provide a comprehensive foundation for researchers and scientists engaged in the study of stimulants and the development of novel therapeutics. Further research into the long-term effects and full toxicological profile of 4F-MPH is warranted, particularly given its availability on the recreational market.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Analytical characterization and pharmacological evaluation of the new psychoactive substance this compound (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of methylphenidate-based designer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacology of potential cocaine antagonists. 2. Structure-activity relationship studies of aromatic ring-substituted methylphenidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Development of a Stability-Indicating HPLC Method for 4-Fluoromethylphenidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Fluoromethylphenidate (4F-MPH). The developed method is designed to separate 4F-MPH from its potential degradation products, which may form under various stress conditions. This protocol is crucial for the quality control, stability testing, and formulation development of 4F-MPH.
Introduction
This compound (4F-MPH) is a synthetic stimulant and a fluorinated analog of methylphenidate.[1][2][3] As with any active pharmaceutical ingredient (API), a validated, stability-indicating analytical method is essential to ensure its identity, purity, and potency. Forced degradation studies are integral to developing such methods, as they help identify potential degradation pathways and demonstrate the method's specificity.[4][5][6] This document provides a comprehensive protocol for an HPLC method capable of separating 4F-MPH from its diastereomers and potential degradation products, along with a procedure for forced degradation studies.
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid and 1mM Ammonium formate (B1220265) in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient | Start at 5% B, to 40% B over 4 min, to 70% B over 2 min, to 100% B over 5 min, hold for 1 min, then return to 5% B and equilibrate for 1.7 min. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 1 µL |
| Column Temperature | 30 °C |
| UV Detection | 210 nm |
| Run Time | Approximately 14 minutes |
Note: These conditions are based on a reported HPLC-TOF method for 4F-MPH and may require optimization for specific instruments and applications. The UV detection wavelength is selected based on typical absorbance for similar phenylpiperidine compounds.
Experimental Protocols
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4F-MPH reference standard and dissolve it in 10 mL of diluent (50:50 Methanol:Water).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Prepare the sample by dissolving the material containing 4F-MPH in the diluent to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.[4][5] The following conditions are recommended:
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the drug substance in solution to UV light (254 nm) and visible light for an extended period, as per ICH Q1B guidelines.
After exposure to the stress conditions, neutralize the acidic and basic solutions before dilution and analysis. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[7]
Method Validation Parameters
The developed method should be validated according to ICH guidelines, including the following parameters:
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through forced degradation studies. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used. |
| Range | The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. This can be assessed by the recovery of spiked samples. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Data Presentation
The following table summarizes the expected retention times for the diastereomers of 4F-MPH based on a published study.[1]
| Compound | Retention Time (min) |
| (±)-erythro-4F-MPH | 8.90 |
| (±)-threo-4F-MPH | 9.81 |
Visualizations
References
- 1. Analytical characterization and pharmacological evaluation of the new psychoactive substance this compound (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. biomedres.us [biomedres.us]
Application Note and Protocol: Separation of 4-Fluoromethylphenidate Diastereomers by Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the separation and identification of the (±)-threo and (±)-erythro diastereomers of 4-Fluoromethylphenidate (4F-MPH) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a synthetic stimulant and an analog of methylphenidate. As with methylphenidate, the biological activity of 4F-MPH resides primarily in the (±)-threo isomers[1][2][3]. Therefore, the ability to separate and identify these isomers is crucial for forensic, clinical, and research applications. This protocol is based on established methodologies and provides a robust framework for the analytical characterization of 4F-MPH.
Introduction
This compound (4F-MPH) is a psychoactive substance that has emerged as a novel psychoactive substance (NPS). It is a structural analog of methylphenidate, a medication commonly used to treat Attention Deficit Hyperactivity Disorder (ADHD)[2][4]. Like methylphenidate, 4F-MPH has two chiral centers, giving rise to four possible stereoisomers: (±)-threo and (±)-erythro pairs of enantiomers. Pharmacological studies have shown that the biological activity, specifically the inhibition of dopamine (B1211576) and norepinephrine (B1679862) reuptake, is significantly higher for the (±)-threo isomers compared to the (±)-erythro isomers[1][2][3]. This makes the differentiation between these diastereomers a critical aspect of its analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of such isomers.
Experimental Protocol
This protocol outlines the sample preparation, GC-MS instrumentation, and analytical conditions for the successful separation of 4F-MPH diastereomers.
Sample Preparation
A standard procedure for the extraction of 4F-MPH from a sample matrix involves a liquid-liquid extraction.
-
Dissolve the 4F-MPH sample containing both diastereomers in water.
-
Make the solution alkaline using sodium hydroxide.
-
Extract the aqueous solution with dichloromethane.
-
Dry the organic layer with anhydrous magnesium sulfate.
-
Evaporate the solvent to obtain a colorless oil containing the 4F-MPH free base[1].
-
For GC-MS analysis, dissolve the residue in an appropriate solvent such as chloroform (B151607) to a concentration of approximately 5 mg/mL[5].
GC-MS Instrumentation and Conditions
The following instrumental parameters have been shown to achieve satisfactory separation of the (±)-threo and (±)-erythro racemates of 4F-MPH[1][6].
| Parameter | Value |
| Gas Chromatograph | Agilent 6890 GC or equivalent |
| Mass Spectrometer | Agilent 5973N MS or equivalent |
| Column | HP-5 MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[5] |
| Carrier Gas | Helium at 1.5 mL/min[5] |
| Injector Temperature | 250 °C[1] |
| Injection Mode | Split (25:1 ratio)[5] |
| Injection Volume | 1 µL[5] |
| Oven Program | Initial temperature 50 °C, hold for 2 min |
| Ramp at 10 °C/min to 100 °C | |
| Ramp at 5 °C/min to 200 °C | |
| Ramp at 20 °C/min to 295 °C, hold for 1 min[1] | |
| Transfer Line Temp. | 280 °C[1] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |
| Mass Scan Range | m/z 40-550[1] |
| Solvent Delay | 4.0 min[1] |
| Total Run Time | 32.75 min[1] |
Data Presentation
Under the specified GC conditions, baseline separation of the (±)-threo and (±)-erythro racemates of 4F-MPH can be achieved. The following table summarizes the expected retention times.
| Isomer | Retention Time (min) |
| (±)-erythro-4F-MPH | 18.04[1][6] |
| (±)-threo-4F-MPH | 18.13[1][6] |
The Electron Ionization (EI) mass spectra for both the (±)-threo and (±)-erythro racemates are identical. The characteristic base peak is observed at m/z 84, which corresponds to the formation of a tetrahydropyridinium species[1].
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the GC-MS analysis of 4F-MPH isomers.
Caption: Workflow for 4F-MPH Isomer Separation by GC-MS.
Discussion
The described GC-MS method provides a reliable means for the separation and identification of the (±)-threo and (±)-erythro diastereomers of this compound. The key to the separation is the use of a suitable capillary column and a precise temperature gradient. While this method successfully separates the diastereomers, it does not separate the enantiomers within each racemic pair. For enantioselective analysis, chiral derivatization followed by GC-MS analysis or the use of a chiral column would be necessary[7][8]. The identical mass spectra of the diastereomers necessitate chromatographic separation for their differentiation. The prominent fragment ion at m/z 84 is a characteristic feature for phenidate-type compounds and can be used for initial screening purposes[1].
Conclusion
This application note provides a comprehensive and detailed protocol for the GC-MS analysis of this compound isomers. The methodology is robust and has been demonstrated to effectively separate the pharmacologically significant (±)-threo diastereomers from the less active (±)-erythro diastereomers. This protocol is intended to be a valuable resource for researchers and forensic scientists involved in the analysis of novel psychoactive substances.
References
- 1. Analytical characterization and pharmacological evaluation of the new psychoactive substance this compound (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Analytical characterization and pharmacological evaluation of the new psychoactive substance this compound (4F-MPH) and differentiation between the (±)-threo and (±)-erythro diastereomers. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. swgdrug.org [swgdrug.org]
- 6. research.thea.ie [research.thea.ie]
- 7. Enantiospecific gas chromatographic-mass spectrometric anaylsis of urinary methylphenidate: Implications for phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective gas chromatography-negative ion chemical ionization mass spectrometry for methylphenidate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of 4-Fluoromethylphenidate Binding to Dopamine and Norepinephrine Transporters
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoromethylphenidate (4F-MPH) is a synthetic stimulant and a structural analog of methylphenidate. It primarily acts as a potent and selective reuptake inhibitor of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), leading to increased extracellular concentrations of these neurotransmitters in the synaptic cleft.[1][2][3] The characterization of the binding affinity and functional potency of compounds like 4F-MPH at these transporters is a critical step in drug discovery and pharmacological research. These application notes provide detailed protocols for two common in vitro assays used to quantify the interaction of 4F-MPH with DAT and NET: a radioligand binding assay and a fluorescence-based uptake assay.
Data Presentation: Binding Affinity of this compound
The following table summarizes the in vitro inhibitory potency of this compound and its diastereomers at the dopamine and norepinephrine transporters. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the specific binding or uptake of a radiolabeled or fluorescent substrate.
| Compound | Transporter | IC50 (nM) |
| (±)-threo-4F-MPH | DAT | 60.96 ± 4.6 |
| NET | 30.68 ± 2.64 | |
| (±)-erythro-4F-MPH | DAT | 8,528 ± 1753 |
| NET | 3,779 ± 570.5 | |
| Diastereomeric mixture of 4F-MPH | DAT | 66.35 ± 3.27 |
| NET | 44.6 ± 4.17 | |
| Methylphenidate (MPH) for comparison | DAT | 131.0 ± 14.2 |
| NET | 82.85 ± 11.145 |
Data derived from studies on rat brain synaptosomes.[2] The biological activity of 4F-MPH predominantly resides with the (±)-threo isomers.[1][2][3][4][5]
Experimental Protocols
Two primary methods for assessing the interaction of 4F-MPH with DAT and NET are detailed below.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of 4F-MPH for DAT and NET using a radiolabeled ligand.[6]
Objective: To determine the IC50 and subsequently the Ki (inhibitor constant) of 4F-MPH for DAT and NET.
Materials:
-
Biological Material: Rat striatal (for DAT) and frontal cortex (for NET) membrane preparations or cells stably expressing DAT or NET.[7]
-
Radioligand: [³H]WIN 35,428 for DAT or [³H]nisoxetine for NET.[7]
-
Test Compound: this compound (and its isomers if desired).
-
Non-specific Binding Control: A high concentration of a known DAT/NET inhibitor (e.g., cocaine or unlabeled WIN 35,428/nisoxetine).
-
Assay Buffer: e.g., Krebs-HEPES buffer (KHB; 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.3).[8]
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Equipment: 96-well plates, cell harvester, scintillation counter, Potter-Elvehjem homogenizer, centrifuges.
Protocol:
-
Membrane Preparation:
-
Dissect the brain region of interest (e.g., rat striatum for DAT) on ice.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[9]
-
Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane aliquots at -80°C.
-
-
Binding Assay:
-
Prepare serial dilutions of 4F-MPH.
-
In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled inhibitor), and competitor binding (radioligand + various concentrations of 4F-MPH).
-
Add the membrane preparation to each well.
-
Add the appropriate solutions (buffer, non-specific inhibitor, or 4F-MPH).
-
Initiate the binding reaction by adding the radioligand at a concentration near its Kd.
-
Incubate the plate with gentle agitation for a sufficient time to reach equilibrium (e.g., 60 minutes at 30°C).[10]
-
-
Termination and Detection:
-
Terminate the binding by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the 4F-MPH concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Fluorescence-Based Uptake Assay
This protocol describes a functional assay to measure the inhibition of DAT and NET activity by 4F-MPH using a fluorescent substrate.[11][12][13]
Objective: To determine the IC50 of 4F-MPH for the inhibition of dopamine and norepinephrine uptake.
Materials:
-
Biological Material: HEK293 or CHO cells stably expressing human DAT or NET.
-
Fluorescent Substrate: A fluorescent mimetic of biogenic amines (available in commercial kits).[11][13]
-
Test Compound: this compound.
-
Assay Buffer: Provided in the assay kit or a standard buffer like HBSS.
-
Masking Dye: Often included in commercial kits to quench extracellular fluorescence.[14]
-
Equipment: 96- or 384-well black, clear-bottom microplates; fluorescence plate reader capable of bottom-read measurements.
Protocol:
-
Cell Plating:
-
Seed the DAT- or NET-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay.[13]
-
Incubate the cells overnight to allow for adherence.
-
-
Uptake Inhibition Assay:
-
Prepare serial dilutions of 4F-MPH in assay buffer.
-
Remove the cell culture medium from the wells and wash with assay buffer.
-
Add the 4F-MPH dilutions to the appropriate wells.
-
Incubate the plate with the test compound for a predetermined amount of time.
-
Add the fluorescent substrate solution (often containing a masking dye) to all wells to initiate the uptake.
-
-
Detection:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity over time (kinetic mode) or at a single time point after a specific incubation period (endpoint mode).[11][14] The uptake of the fluorescent substrate into the cells leads to an increase in the fluorescence signal.
-
-
Data Analysis:
-
For endpoint assays, subtract the background fluorescence from all wells.
-
Calculate the percentage of uptake inhibition for each concentration of 4F-MPH relative to the control wells (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the 4F-MPH concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: General experimental workflow for in vitro DAT/NET binding assays.
Caption: Mechanism of action of this compound at the synapse.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical characterization and pharmacological evaluation of the new psychoactive substance this compound (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.thea.ie [research.thea.ie]
- 4. researchgate.net [researchgate.net]
- 5. LJMU Research Online [researchonline.ljmu.ac.uk]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. moleculardevices.com [moleculardevices.com]
- 12. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. moleculardevices.com [moleculardevices.com]
- 14. moleculardevices.com [moleculardevices.com]
Application Notes and Protocols for In Vivo Microdialysis Studies of 4-Fluoromethylphenidate in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoromethylphenidate (4F-MPH) is a synthetic stimulant of the phenidate class and a structural analog of methylphenidate (MPH).[1] Like its parent compound, 4F-MPH is understood to act primarily as a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor.[1] Preclinical research is essential to delineate its neurochemical profile and abuse potential. In vivo microdialysis in rodent models is a powerful technique to quantify dynamic changes in extracellular neurotransmitter levels in specific brain regions, providing crucial insights into the pharmacodynamic effects of novel psychoactive substances.
These application notes provide a detailed protocol for conducting in vivo microdialysis studies to assess the impact of 4F-MPH on dopamine (DA) and norepinephrine (NE) levels in the rodent brain. As there are currently no published in vivo microdialysis studies specifically on 4F-MPH, this document presents a proposed experimental design based on the known pharmacology of 4F-MPH and established protocols for similar stimulants like methylphenidate.
Data Presentation
The following tables present hypothetical quantitative data summarizing the expected dose-dependent effects of 4F-MPH on extracellular dopamine and norepinephrine levels in the striatum of awake rats, as would be determined by in vivo microdialysis. These projections are based on in vitro findings that (±)-threo-4F-MPH is approximately two to three times more potent than methylphenidate at the dopamine and norepinephrine transporters, respectively.[1]
Table 1: Projected Dose-Dependent Effects of this compound on Striatal Dopamine Efflux
| Dose of 4F-MPH (mg/kg, i.p.) | Peak Increase in Dialysate Dopamine (% of Baseline) | Time to Peak Effect (minutes post-administration) |
| 0.3 | 150 ± 20 | 40 |
| 1.0 | 350 ± 45 | 40-60 |
| 3.0 | 700 ± 80 | 60 |
Table 2: Projected Dose-Dependent Effects of this compound on Striatal Norepinephrine Efflux
| Dose of 4F-MPH (mg/kg, i.p.) | Peak Increase in Dialysate Norepinephrine (% of Baseline) | Time to Peak Effect (minutes post-administration) |
| 0.3 | 180 ± 25 | 40 |
| 1.0 | 450 ± 50 | 40-60 |
| 3.0 | 850 ± 95 | 60 |
Experimental Protocols
Animal Model and Housing
-
Species: Male Sprague-Dawley rats (250-350 g) are a suitable model.
-
Housing: Animals should be individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before any experimental procedures.
Surgical Procedure: Guide Cannula Implantation
-
Anesthesia: Anesthetize the rodent using isoflurane (B1672236) (1-3% in oxygen) or a ketamine/xylazine mixture.
-
Stereotaxic Surgery:
-
Place the anesthetized animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region. For studying the reinforcing effects of stimulants, the nucleus accumbens or striatum are common targets.
-
Implant a guide cannula (e.g., CMA 12) aimed at the desired coordinates.
-
Secure the guide cannula to the skull using dental cement and surgical screws.
-
Insert a dummy cannula into the guide to maintain patency.
-
-
Post-operative Care:
-
Administer post-operative analgesics according to institutional guidelines.
-
Allow the animal to recover for at least 5-7 days before the microdialysis experiment.
-
In Vivo Microdialysis Procedure
-
Probe Insertion:
-
On the day of the experiment, gently restrain the animal and remove the dummy cannula.
-
Insert a microdialysis probe (e.g., CMA 12, 2 mm membrane, 20 kDa MWCO) through the guide cannula into the target brain region.
-
-
Perfusion:
-
Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.[2]
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). A typical aCSF composition is (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, and 1.0 MgCl₂.
-
-
Stabilization: Allow the system to stabilize for at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.
-
Baseline Sample Collection: Collect at least three to four baseline dialysate samples (e.g., every 20 minutes) before drug administration.
Drug Administration and Sample Collection
-
This compound Preparation: Dissolve 4F-MPH hydrochloride in sterile saline (0.9% NaCl).
-
Administration: Administer the prepared 4F-MPH solution via intraperitoneal (i.p.) injection at the desired doses (e.g., 0.3, 1.0, and 3.0 mg/kg). A saline-injected control group should be included.
-
Post-treatment Sample Collection: Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for at least 3-4 hours following drug administration.
-
Sample Storage: Immediately freeze the collected dialysate samples on dry ice or at -80°C until analysis.
Neurochemical Analysis
-
Method: Quantify the concentrations of dopamine and norepinephrine in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline levels for each animal.
Visualizations
Signaling Pathway of this compound
References
- 1. Analytical characterization and pharmacological evaluation of the new psychoactive substance this compound (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Behavioral Pharmacology Research of 4-Fluoromethylphenidate (4F-MPH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoromethylphenidate (4F-MPH) is a synthetic stimulant of the phenidate class, structurally analogous to the widely prescribed attention-deficit/hyperactivity disorder (ADHD) medication, methylphenidate (MPH).[1][2] It has gained attention within the research community and as a novel psychoactive substance.[3] These application notes provide detailed protocols for key behavioral pharmacology assays to investigate the psychostimulant, reinforcing, and cognitive effects of 4F-MPH in preclinical animal models. The methodologies described are essential for characterizing its pharmacological profile and abuse potential.
Mechanism of Action
This compound is understood to act primarily as a dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) reuptake inhibitor.[4] By binding to and blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), 4F-MPH increases the extracellular concentrations of these crucial neurotransmitters in the synaptic cleft.[3][5] This neurochemical action is believed to underlie its stimulant effects. The (±)-threo isomer of 4F-MPH is considered the more pharmacologically active form.[3]
In vitro studies have demonstrated that (±)-threo-4F-MPH is a potent inhibitor of both DAT and NET, with significantly less activity at the serotonin (B10506) transporter (SERT).[5] This catecholamine-selective action is a hallmark of many psychostimulant compounds.
Data Presentation: In Vitro Transporter Inhibition
Quantitative data from in vitro studies are crucial for understanding the potency of 4F-MPH at its primary molecular targets.
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |
| (±)-threo-4F-MPH | 61 | 31 | 8,805 | [5] |
| (±)-erythro-4F-MPH | 8,528 | 3,779 | >10,000 | [5] |
| Methylphenidate (MPH) | 131 | 83 | >10,000 | [5] |
Table 1: In vitro monoamine transporter inhibition potencies (IC50) of 4F-MPH isomers and Methylphenidate.
Behavioral Pharmacology Assays: Protocols
Locomotor Activity Assay
This assay is fundamental for assessing the stimulant or depressant effects of a compound on general motor activity.
Experimental Protocol:
-
Subjects: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).
-
Apparatus: Open-field arenas (e.g., 40 x 40 x 30 cm for mice; 100 x 100 x 40 cm for rats) equipped with infrared photobeam detectors or a video tracking system to automatically record locomotor activity.
-
Habituation: Prior to testing, animals should be habituated to the testing room for at least 60 minutes. On the day before the experiment, each animal should be placed in the activity chamber for a 30-minute habituation session.
-
Procedure:
-
On the test day, administer the vehicle or 4F-MPH at various doses (e.g., 0.1, 0.3, 1.0, 3.0, 10.0 mg/kg, intraperitoneally - i.p.).
-
Immediately after injection, place the animal in the center of the open-field arena.
-
Record locomotor activity continuously for 60-120 minutes in 5-minute bins.
-
-
Data Analysis: The primary dependent variable is the total distance traveled (in cm). Other measures include horizontal activity (beam breaks), vertical activity (rearing), and time spent in the center versus the periphery of the arena. Data are typically analyzed using a one-way ANOVA followed by post-hoc tests to compare dose groups to the vehicle control.
| Compound | Species | Doses (mg/kg, i.p.) | Effect on Locomotor Activity | Reference |
| 4-Fluoroethylphenidate (4F-EPH) | Mice | 0.01, 0.1, 1, 10, 40 | Dose-dependent increase, peaking at 10 mg/kg | [6] |
| Methylphenidate (MPH) | Rats | 0.6, 2.5, 10, 40 | Significant increase at 2.5, 10, and 40 mg/kg | [7] |
Table 2: Effects of 4F-EPH and MPH on Locomotor Activity.
Drug Discrimination Assay
This assay assesses the subjective effects of a drug by training animals to recognize and respond to its interoceptive cues.
Experimental Protocol:
-
Subjects: Male Sprague-Dawley rats (250-300g).
-
Apparatus: Standard two-lever operant conditioning chambers, each enclosed in a sound-attenuating cubicle.
-
Training:
-
Rats are trained to press one lever ("drug lever") for a food reward (e.g., a 45 mg sucrose (B13894) pellet) following an injection of a known psychostimulant (e.g., cocaine, 10 mg/kg, i.p. or d-amphetamine, 1 mg/kg, i.p.).
-
On alternate days, they are trained to press the other lever ("saline lever") for the same reward following a saline injection.
-
Training continues until a criterion of ≥80% correct responses is met for 8 out of 10 consecutive sessions.
-
-
Testing:
-
Once the discrimination is acquired, substitution tests are conducted.
-
Animals are administered various doses of 4F-MPH, and the percentage of responses on the drug-appropriate lever is recorded.
-
Full substitution is considered to have occurred when ≥80% of responses are on the drug-appropriate lever.
-
-
Data Analysis: The primary dependent variable is the percentage of responses on the drug-appropriate lever. The ED50 (the dose at which 50% of responses are on the drug-appropriate lever) is calculated to determine the potency of the test compound relative to the training drug.
Quantitative Data:
| Compound | Training Drug | Species | ED50 (mg/kg) | Relative Potency to MPH | Reference |
| This compound (4F-MPH) | Cocaine | N/A | 0.26 (0.18-0.36) | 3.33 | [3] |
| 4-Fluoroethylphenidate (4F-EPH) | Methamphetamine | Rats | 1.655 | N/A | [6] |
| 4-Fluoroethylphenidate (4F-EPH) | Cocaine | Rats | 2.043 | N/A | [6] |
Table 3: Discriminative Stimulus Effects of 4F-MPH and 4F-EPH.
Intravenous Self-Administration (IVSA) Assay
The IVSA paradigm is the gold standard for assessing the reinforcing efficacy of a drug, a key indicator of its abuse potential.
Experimental Protocol:
-
Subjects: Male Wistar or Sprague-Dawley rats (300-350g).
-
Surgery: Animals are surgically implanted with a chronic indwelling catheter in the right jugular vein. The catheter exits dorsally between the scapulae.
-
Apparatus: Standard operant conditioning chambers equipped with two levers and a drug infusion pump connected to the animal's catheter via a tether and swivel system.
-
Acquisition:
-
Rats are placed in the chambers for daily 2-hour sessions.
-
Responses on the "active" lever result in an intravenous infusion of 4F-MPH (e.g., 0.1, 0.3, 1.0 mg/kg/infusion) over a few seconds, often paired with a cue light.
-
Responses on the "inactive" lever have no programmed consequence.
-
A timeout period (e.g., 20 seconds) follows each infusion.
-
Acquisition is considered stable when the number of infusions per session varies by less than 15% over three consecutive days.
-
-
Dose-Response and Progressive Ratio (PR) Testing:
-
Once responding is stable, a dose-response curve can be generated by varying the infusion dose across sessions.
-
To assess motivation, a PR schedule is used where the number of lever presses required for each subsequent infusion increases. The final ratio completed is the "breakpoint" and is a measure of the drug's reinforcing efficacy.
-
-
Data Analysis: The primary dependent variables are the number of infusions per session (for fixed-ratio schedules) and the breakpoint (for PR schedules).
Quantitative Data: Direct self-administration data for 4F-MPH is limited. However, data for the related compound 4F-EPH provides an indication of its reinforcing effects.
| Compound | Species | Reinforcing Dose (mg/kg/infusion) | Schedule | Key Finding | Reference |
| 4-Fluoroethylphenidate (4F-EPH) | Mice | 1.0 | FR1 | Reliable self-administration | [6] |
| 4-Fluoroethylphenidate (4F-EPH) | Mice | 4.0 | FR1 | Reduced intake, possibly aversive | [6] |
| Methylphenidate (MPH) | Rats | 0.056, 0.1, 0.56, 1.0 | FR5 | Dose-dependent self-administration | [8] |
Table 4: Reinforcing Effects of 4F-EPH and MPH in Self-Administration Studies.
Cognitive Assays
The NOR task assesses recognition memory, which is dependent on the integrity of the hippocampus and prefrontal cortex.
Experimental Protocol:
-
Subjects: Male C57BL/6 mice (20-25g).
-
Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm). A variety of objects that are of similar size but different in shape and texture.
-
Habituation: On day 1, allow each mouse to explore the empty arena for 10 minutes.
-
Training (Familiarization) Phase:
-
On day 2, place two identical objects in the arena.
-
Administer vehicle or 4F-MPH at various doses 30 minutes prior to the training phase.
-
Place the mouse in the arena and allow it to explore the objects for 10 minutes.
-
-
Testing (Choice) Phase:
-
After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and record its exploration of each object for 5-10 minutes.
-
-
Data Analysis: The primary dependent variable is the discrimination index (DI), calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI significantly above zero indicates successful recognition memory.
Comparative Data: While specific data for 4F-MPH in the NOR task is lacking, studies with methylphenidate have shown dose-dependent effects on recognition memory.
| Compound | Species | Doses (mg/kg) | Effect on Novel Object Recognition | Reference |
| Methylphenidate (MPH) | Weanling Rats | 5.0 (chronic) | Disrupted novel object exploration | [9] |
| Methylphenidate (MPH) | Periadolescent Rats | Various (acute) | Disrupted novel object exploration | [9] |
Table 5: Effects of Methylphenidate on Novel Object Recognition.
The 5-CSRTT is a complex operant task that assesses visuospatial attention and impulsivity in rodents.
Experimental Protocol:
-
Subjects: Male Sprague-Dawley or Wistar rats (250-300g).
-
Apparatus: A five-hole operant chamber with a food magazine on the opposite wall.
-
Training:
-
Rats are first trained to retrieve a food reward from the magazine.
-
They are then trained to nose-poke into an illuminated aperture to receive a reward.
-
The task difficulty is gradually increased by shortening the stimulus duration and increasing the inter-trial interval (ITI).
-
Training continues until a stable baseline performance is achieved (e.g., >80% accuracy and <20% omissions).
-
-
Testing:
-
Once stable, animals are challenged with various doses of 4F-MPH administered prior to the test session.
-
Task parameters such as stimulus duration or ITI can be varied to increase the cognitive load.
-
-
Data Analysis: Key dependent variables include:
-
Accuracy (% correct): A measure of attentional performance.
-
Omissions (%): Failure to respond, indicating inattention.
-
Premature responses: Responses made during the ITI, a measure of impulsivity.
-
Correct response latency: Time taken to make a correct response.
-
Reward collection latency: Time taken to collect the reward.
-
Comparative Data: Studies with methylphenidate have shown that it can improve attentional performance in the 5-CSRTT, particularly in animals with baseline deficits.
| Compound | Species | Doses (mg/kg) | Effect on 5-CSRTT Performance | Reference |
| Methylphenidate (MPH) | Mice | 2.0 | Improved accuracy in low-attentive subgroup | [10] |
| Methylphenidate (MPH) | Mice | 0.5 | Increased premature responses | [10] |
| Methylphenidate (MPH) | Rats | 0.1, 0.5 | Decreased omissions | [11] |
Table 6: Effects of Methylphenidate on 5-CSRTT Performance.
Conclusion
The behavioral pharmacology assays detailed in these application notes provide a robust framework for the preclinical evaluation of this compound. By systematically assessing its effects on locomotor activity, discriminative stimulus properties, reinforcing efficacy, and cognitive functions, researchers can build a comprehensive pharmacological profile of this novel stimulant. The provided protocols and comparative data for related compounds offer a solid foundation for designing and interpreting studies aimed at understanding the therapeutic potential and abuse liability of 4F-MPH. Further research is warranted to generate specific dose-response data for 4F-MPH in these critical behavioral paradigms.
References
- 1. researchgate.net [researchgate.net]
- 2. Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. A pharmacokinetic model of oral methylphenidate in the rat and effects on behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical characterization and pharmacological evaluation of the new psychoactive substance this compound (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Adolescent Rats Respond Differently to Methylphenidate as Compared to Rats- Concomitant VTA Neuronal and Behavioral Recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 5-choice serial reaction time task: behavioural pharmacology and functional neurochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of methylphenidate on novel object exploration in weanling and periadolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of amphetamine and methylphenidate on attentional performance and impulsivity in the mouse 5-Choice Serial Reaction Time Task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methylphenidate Administration to Juvenile Rats Alters Brain Areas Involved in Cognition, Motivated Behaviors, Appetite, and Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 4-Fluoromethylphenidate in Addiction Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 4-Fluoromethylphenidate (4F-MPH), a potent dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor, as a valuable tool in the field of addiction research. This document outlines its mechanism of action, presents key pharmacological data, and offers detailed protocols for preclinical behavioral and neurochemical assessments relevant to substance use disorders.
Introduction
This compound (4F-MPH) is a synthetic stimulant and a structural analog of methylphenidate (MPH), a widely prescribed medication for Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Like its parent compound, 4F-MPH primarily acts by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased extracellular concentrations of these crucial neurotransmitters in the brain.[1][2] Its higher potency compared to MPH makes it a subject of interest for investigating the neurobiological underpinnings of stimulant addiction.[1] Understanding the reinforcing and neurochemical effects of 4F-MPH can provide critical insights into the mechanisms of addiction and aid in the development of novel therapeutic interventions.
Mechanism of Action
4F-MPH exerts its psychostimulant effects by binding to and inhibiting the function of DAT and NET.[1][2] This blockade of reuptake results in a prolonged presence of dopamine and norepinephrine in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling. The mesolimbic dopamine pathway, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAcc), is a key neural circuit implicated in reward, motivation, and the reinforcing effects of addictive substances.[3][4] By elevating dopamine levels in this pathway, 4F-MPH can produce feelings of euphoria and motivation, which are central to its abuse potential. The increased noradrenergic neurotransmission contributes to its effects on arousal, attention, and other cognitive functions.
Data Presentation
The following tables summarize the in vitro binding affinities and potencies of (±)-threo-4-Fluoromethylphenidate and its parent compound, methylphenidate, at the dopamine, norepinephrine, and serotonin (B10506) transporters. The (±)-threo isomer of 4F-MPH is the more pharmacologically active form.[1]
Table 1: Monoamine Transporter Inhibition Constants (IC50, nM) [1][5]
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| (±)-threo-4F-MPH | 61 | 31 | 8,805 |
| Methylphenidate (MPH) | 131 | 83 | >10,000 |
Table 2: Comparative Potency of (±)-threo-4F-MPH vs. Methylphenidate [1]
| Transporter | Potency Ratio ((±)-threo-4F-MPH / MPH) |
| DAT | ~2.15x more potent |
| NET | ~2.68x more potent |
Experimental Protocols
Detailed methodologies for key preclinical assays to evaluate the addiction potential of 4F-MPH are provided below. These protocols are based on established procedures for psychostimulants and can be adapted for specific research questions.
Conditioned Place Preference (CPP)
The CPP paradigm is a standard behavioral assay used to measure the rewarding effects of a substance.
Objective: To determine if 4F-MPH produces a conditioned preference for a previously neutral environment, indicating its rewarding properties.
Materials:
-
Conditioned Place Preference Apparatus (e.g., a two-chambered box with distinct visual and tactile cues in each chamber)
-
4F-MPH hydrochloride (dissolved in sterile saline)
-
Vehicle (sterile saline)
-
Rodents (rats or mice)
Procedure:
-
Pre-Conditioning Phase (Baseline Preference):
-
On Day 1, place each animal in the central compartment of the CPP apparatus and allow free access to both chambers for 15-20 minutes.
-
Record the time spent in each chamber to establish baseline preference. Animals showing a strong unconditioned preference for one chamber (>75% of the time) may be excluded.
-
-
Conditioning Phase (Drug and Vehicle Pairings):
-
This phase typically lasts for 4-8 days.
-
On drug conditioning days, administer a specific dose of 4F-MPH (e.g., 0.5, 1, 2.5, 5 mg/kg, intraperitoneally - i.p.) and immediately confine the animal to one of the chambers for 30 minutes. The drug-paired chamber should be counterbalanced across animals.
-
On vehicle conditioning days, administer an equivalent volume of saline and confine the animal to the opposite chamber for 30 minutes.
-
Alternate between drug and vehicle conditioning days.
-
-
Post-Conditioning Phase (Test for Preference):
-
On the test day (following the last conditioning session), place the animal in the central compartment of the apparatus in a drug-free state and allow free access to both chambers for 15-20 minutes.
-
Record the time spent in each chamber.
-
Data Analysis:
-
A significant increase in the time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning baseline indicates a conditioned place preference.
-
Compare the time spent in the drug-paired chamber between the 4F-MPH-treated groups and the saline control group.
Locomotor Activity Assessment
This assay measures the stimulant effects of 4F-MPH on spontaneous motor activity. Repeated administration can be used to assess behavioral sensitization, a phenomenon associated with the addictive properties of many drugs.
Objective: To quantify the dose-dependent effects of 4F-MPH on horizontal and vertical activity and to assess the development of locomotor sensitization.
Materials:
-
Open-field activity chambers equipped with infrared beams to automatically track movement.
-
4F-MPH hydrochloride (dissolved in sterile saline)
-
Vehicle (sterile saline)
-
Rodents (rats or mice)
Procedure:
-
Habituation:
-
On the first day of testing, place the animals individually into the activity chambers and allow them to habituate for 30-60 minutes to establish a stable baseline of activity.
-
-
Acute Locomotor Activity:
-
Following habituation, administer a single i.p. injection of either vehicle or a specific dose of 4F-MPH (e.g., 0.5, 1, 2.5, 5, 10 mg/kg).
-
Immediately return the animal to the activity chamber and record locomotor activity for 60-120 minutes.
-
-
Locomotor Sensitization:
-
Administer the same dose of 4F-MPH or vehicle daily for 5-7 consecutive days. Record locomotor activity for 60-120 minutes after each injection.
-
After a drug-free period (e.g., 3-7 days), administer a challenge dose of 4F-MPH to all groups (including the vehicle group) and record locomotor activity.
-
Data Analysis:
-
Analyze locomotor activity data (e.g., total distance traveled, number of horizontal and vertical beam breaks) in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect.
-
For sensitization, compare the locomotor response to the same dose of 4F-MPH on the first and last day of repeated administration. A significantly greater response on the last day indicates sensitization.
-
Compare the response to the challenge dose between the group repeatedly treated with 4F-MPH and the group repeatedly treated with saline.
Intravenous Self-Administration (IVSA)
The IVSA paradigm is considered the gold standard for assessing the reinforcing efficacy of a drug, as it models the voluntary drug-taking behavior that is a hallmark of addiction.
Objective: To determine if animals will learn to perform an operant response (e.g., lever press) to receive intravenous infusions of 4F-MPH.
Materials:
-
Operant conditioning chambers equipped with two levers, a syringe pump, and a liquid swivel.
-
Intravenous catheters.
-
4F-MPH hydrochloride (dissolved in sterile saline for infusion).
-
Rodents (rats are commonly used).
Procedure:
-
Catheter Implantation Surgery:
-
Surgically implant a chronic indwelling catheter into the jugular vein of the animal under anesthesia. The catheter is externalized on the back of the animal.
-
Allow for a post-operative recovery period of at least 5-7 days.
-
-
Acquisition of Self-Administration:
-
Place the animal in the operant chamber and connect the catheter to the infusion line.
-
Train the animal to press a designated "active" lever to receive an infusion of 4F-MPH (e.g., 0.05, 0.1, 0.25 mg/kg/infusion). Each infusion is typically paired with a discrete cue (e.g., a light or a tone).
-
Presses on the "inactive" lever are recorded but have no programmed consequences.
-
Sessions are typically 2 hours long and are conducted daily.
-
Acquisition is generally considered stable when the number of infusions per session is consistent over several days, and responding on the active lever is significantly higher than on the inactive lever.
-
-
Dose-Response and Progressive Ratio Schedules:
-
Once responding is stable, the dose of 4F-MPH can be varied to generate a dose-response curve.
-
To assess the motivation to self-administer the drug, a progressive ratio schedule of reinforcement can be implemented, where the number of lever presses required to receive an infusion increases with each successive infusion. The "breakpoint" (the last ratio completed) serves as a measure of the drug's reinforcing efficacy.
-
Data Analysis:
-
The primary dependent variables are the number of infusions earned and the number of active versus inactive lever presses.
-
A significantly higher number of active lever presses compared to inactive lever presses indicates that 4F-MPH is acting as a reinforcer.
-
The breakpoint on a progressive ratio schedule provides a quantitative measure of the motivation to obtain the drug.
In Vivo Microdialysis
This neurochemical technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.
Objective: To measure changes in dopamine and norepinephrine levels in brain regions associated with reward (e.g., nucleus accumbens, prefrontal cortex) following the administration of 4F-MPH.
Materials:
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes and guide cannulae.
-
Syringe pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system for neurotransmitter analysis.
-
4F-MPH hydrochloride.
-
Rodents (rats).
Procedure:
-
Guide Cannula Implantation Surgery:
-
Under anesthesia, stereotaxically implant a guide cannula aimed at the brain region of interest (e.g., nucleus accumbens shell).
-
Allow for a post-operative recovery period of at least 2-3 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of 1-2 hours to obtain a stable baseline of neurotransmitter levels.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer 4F-MPH (e.g., 1, 2.5, 5 mg/kg, i.p.).
-
Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
-
Sample Analysis:
-
Analyze the dialysate samples for dopamine and norepinephrine content using HPLC-ED.
-
Data Analysis:
-
Express neurotransmitter concentrations as a percentage of the average baseline levels.
-
Plot the time course of dopamine and norepinephrine changes following 4F-MPH administration.
-
Compare the magnitude of the neurotransmitter increase across different doses of 4F-MPH.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involved in the action of 4F-MPH and a typical experimental workflow for addiction research.
References
- 1. Analytical characterization and pharmacological evaluation of the new psychoactive substance this compound (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.thea.ie [research.thea.ie]
- 3. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 4. ijfmr.com [ijfmr.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Experimental Design: 4-Fluoromethylphenidate (4F-MPH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoromethylphenidate (4F-MPH) is a synthetic stimulant of the phenidate class, structurally analogous to methylphenidate (MPH). It has garnered significant interest within the research community due to its potent and selective inhibition of dopamine (B1211576) and norepinephrine (B1679862) reuptake.[1][2] Preclinical evidence suggests that 4F-MPH is a more potent dopamine reuptake inhibitor than its parent compound, methylphenidate.[1][3] These application notes provide a comprehensive guide for the in vivo investigation of 4F-MPH, offering detailed experimental protocols and data presentation guidelines to facilitate robust and reproducible research.
The primary mechanism of action for 4F-MPH is the blockade of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased extracellular concentrations of these neurotransmitters in the brain.[1][2] The biological activity of 4F-MPH is primarily attributed to its (±)-threo-isomers.[1] Due to its psychostimulant properties, key areas of in vivo research include the assessment of its effects on locomotor activity, its neurochemical impact on dopamine and norepinephrine levels in reward-related brain regions, and its subjective effects, which can be modeled using drug discrimination paradigms.
Data Presentation
In Vitro Transporter Affinity
The following table summarizes the in vitro potency of (±)-threo-4-Fluoromethylphenidate in inhibiting the dopamine, norepinephrine, and serotonin (B10506) transporters, with methylphenidate included for comparison.
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| (±)-threo-4F-MPH | 61[1] | 31[1] | 8,805[1] |
| Methylphenidate (MPH) | 131[1] | 83[1] | >10,000[1] |
IC50 values represent the concentration of the compound required to inhibit 50% of transporter activity. Lower values indicate greater potency.
In Vivo Behavioral Potency
The following table provides the effective dose (ED50) of 4F-MPH required to produce a given behavioral effect in rats, with methylphenidate for comparison.
| Compound | Assay | Species | ED50 (mg/kg) | Relative Potency (vs. MPH) |
| 4F-MPH | Drug Discrimination (Cocaine substitute) | Rat | 0.26[3] | 3.33[3] |
| Methylphenidate | Drug Discrimination (Cocaine substitute) | Rat | ~0.87 (calculated) | 1.00 |
The ED50 for methylphenidate is calculated based on the reported relative potency.
Experimental Protocols
Locomotor Activity Assessment
This protocol is designed to evaluate the stimulant effects of 4F-MPH on spontaneous locomotor activity in rodents.
Objective: To determine the dose-dependent effects of 4F-MPH on horizontal and vertical activity.
Materials:
-
(±)-threo-4-Fluoromethylphenidate hydrochloride
-
Sterile 0.9% saline solution (vehicle)
-
Standard rodent locomotor activity chambers equipped with infrared beams
-
Appropriate animal species (e.g., male Sprague-Dawley rats or C57BL/6 mice)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimation: House animals in the testing facility for at least one week prior to the experiment. Handle the animals daily for 3-5 days before testing to minimize stress-induced activity.
-
Habituation: On the day of the experiment, transport the animals to the testing room and allow them to acclimate for at least 60 minutes. Place each animal in a locomotor activity chamber for a 30-60 minute habituation period to allow exploration to subside.
-
Drug Administration: Following habituation, remove the animals from the chambers and administer the appropriate dose of 4F-MPH or vehicle via i.p. injection. A suggested dose range for an initial dose-response study, based on its potency relative to methylphenidate, would be 0.1, 0.3, 1.0, and 3.0 mg/kg.[4][5][6]
-
Data Collection: Immediately after injection, return the animals to the locomotor activity chambers and record activity for 60-120 minutes. Data should be collected in 5-10 minute bins to allow for analysis of the time course of the drug's effect.
-
Data Analysis: The primary dependent variables are total distance traveled (horizontal activity) and the number of vertical rears (vertical activity). Analyze the data using a one-way ANOVA followed by appropriate post-hoc tests to compare dose groups to the vehicle control.
Expected Outcome: 4F-MPH is expected to produce a dose-dependent increase in locomotor activity, characteristic of a psychostimulant. At higher doses, stereotyped behaviors may emerge, which can sometimes lead to a decrease in ambulatory movement.
In Vivo Microdialysis for Dopamine and Norepinephrine
This protocol describes the use of in vivo microdialysis to measure extracellular levels of dopamine and norepinephrine in the nucleus accumbens of freely moving rats following administration of 4F-MPH.
Objective: To quantify the effects of 4F-MPH on dopamine and norepinephrine efflux in a key brain region associated with reward and motivation.
Materials:
-
(±)-threo-4-Fluoromethylphenidate hydrochloride
-
Sterile 0.9% saline solution (vehicle)
-
Surgical equipment for stereotaxic surgery
-
Guide cannulae and microdialysis probes
-
A microinfusion pump and liquid switch
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ECD) for monoamine analysis
-
Male Wistar or Sprague-Dawley rats (250-350g)
Procedure:
-
Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula aimed at the nucleus accumbens. Allow the animal to recover for 5-7 days.[7][8]
-
Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Connect the probe to a microinfusion pump and begin perfusing with aCSF at a flow rate of 1-2 µL/min.[7]
-
Baseline Collection: Allow the animal to move freely in a testing chamber. After a 1-2 hour equilibration period, collect at least three stable baseline dialysate samples (e.g., every 20 minutes).[8]
-
Drug Administration: Administer a selected dose of 4F-MPH (e.g., 1.0 mg/kg, i.p.) or vehicle.
-
Post-Injection Sample Collection: Continue to collect dialysate samples every 20 minutes for at least 3 hours post-injection.
-
Sample Analysis: Analyze the dialysate samples for dopamine and norepinephrine content using HPLC-ECD.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the placement of the microdialysis probe.
-
Data Analysis: Express the post-injection neurotransmitter levels as a percentage of the average baseline concentration. Analyze the data using a two-way repeated measures ANOVA (treatment x time).
Expected Outcome: Based on its mechanism of action as a potent dopamine and norepinephrine reuptake inhibitor, 4F-MPH is expected to cause a significant and sustained increase in the extracellular concentrations of both neurotransmitters in the nucleus accumbens.
Drug Discrimination Assay
This protocol is used to assess the subjective effects of 4F-MPH by training animals to discriminate it from vehicle.
Objective: To determine if 4F-MPH produces interoceptive cues similar to other psychostimulants and to establish its potency in this paradigm.
Materials:
-
(±)-threo-4-Fluoromethylphenidate hydrochloride
-
Sterile 0.9% saline solution (vehicle)
-
Standard two-lever operant conditioning chambers
-
Food pellets for reinforcement
-
Male Sprague-Dawley rats maintained at 85% of their free-feeding body weight
Procedure:
-
Training:
-
Train rats to press a lever for food reinforcement on a fixed-ratio (FR) schedule.
-
Once responding is stable, begin discrimination training. Before each daily session, administer either the training dose of 4F-MPH (e.g., 0.3 mg/kg, i.p., based on its potency relative to cocaine discrimination) or vehicle.[3][9]
-
If 4F-MPH is administered, responding on one lever (the "drug" lever) is reinforced. If vehicle is administered, responding on the other lever (the "vehicle" lever) is reinforced.
-
Continue training until the rats reliably respond on the correct lever (e.g., >80% accuracy for several consecutive days).
-
-
Substitution Testing:
-
Once the discrimination is acquired, test the ability of different doses of 4F-MPH to substitute for the training dose. Administer various doses of 4F-MPH (e.g., 0.03, 0.1, 0.3, 1.0 mg/kg, i.p.) and allow the rat to respond on either lever.
-
To test for generalization to other stimulants, administer various doses of compounds like cocaine or methylphenidate.
-
-
Data Analysis: The main dependent variable is the percentage of responses on the drug-appropriate lever. A compound is considered to fully substitute for the training drug if it produces >80% drug-lever responding. Calculate the ED50 value for substitution.
Expected Outcome: 4F-MPH is expected to serve as a discriminative stimulus. Other dopamine reuptake inhibitors, such as cocaine and methylphenidate, are predicted to fully substitute for 4F-MPH, indicating similar subjective effects.
Visualizations
Signaling Pathway of 4F-MPH
Caption: Mechanism of action of 4F-MPH in the synapse.
Experimental Workflow for Locomotor Activity Assessment
Caption: Workflow for assessing locomotor activity.
Logical Relationship in Drug Discrimination Studies
Caption: Logic of a two-lever drug discrimination paradigm.
References
- 1. Analytical characterization and pharmacological evaluation of the new psychoactive substance this compound (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Dose-response characteristics of methylphenidate on locomotor behavior and on sensory evoked potentials recorded from the VTA, NAc, and PFC in freely behaving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitization to locomotor effects of methylphenidate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo dopamine measurements in the nucleus accumbens after nonanesthetic and anesthetic doses of propofol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Application Notes and Protocols for the Quantification of 4-Fluoromethylphenidate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoromethylphenidate (4F-MPH) is a synthetic stimulant and a structural analog of methylphenidate (Ritalin). Due to its increasing prevalence as a novel psychoactive substance (NPS), robust and reliable analytical methods for its quantification in biological matrices are crucial for clinical, forensic, and research purposes. These application notes provide detailed protocols for the extraction and quantification of 4F-MPH in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). The document also includes a summary of reported quantitative data and a diagram of the putative signaling pathway of 4F-MPH.
The primary challenge in the analysis of 4F-MPH is the separation of its diastereomers, (±)-threo and (±)-erythro, as the (±)-threo form is the pharmacologically active isomer.[1][2] The methods outlined below have been shown to successfully separate these diastereomers.
Quantitative Data Summary
The following table summarizes the reported concentrations of this compound in various biological samples from published case reports.
| Biological Matrix | Analyte | Concentration Range | Notes | Reference |
| Blood | (±)-threo-4F-MPH | 32 ng/mL | Non-fatal intoxication case. | [2][3][4] |
| Urine | (±)-threo-4F-MPH | 827 ng/mL | Non-fatal intoxication case. | [2][3][4] |
| Femoral Blood | threo-4F-MPH | 0.012 - 0.05 mg/L (12 - 50 ng/mL) | Post-mortem case series. Multiple blood tubes from a single case showed this range. | [4][5][6] |
| Femoral Blood | threo-4F-MPH | 0.017 - 0.049 mg/L (17 - 49 ng/mL) | Quantitative values from different collection tubes in a single fatal intoxication case. | [5] |
Signaling Pathway
This compound, similar to methylphenidate, is believed to act primarily as a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor. By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), 4F-MPH increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, leading to its stimulant effects.
Caption: Putative mechanism of 4F-MPH action.
Experimental Workflow
The general workflow for the quantification of 4F-MPH in biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: Workflow for 4F-MPH analysis.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Blood and LC-MS/MS Analysis
This protocol is adapted from a validated method for the quantification of 4F-MPH in post-mortem blood specimens.[6]
1. Sample Preparation and Extraction
-
To a 500 µL blood sample in a silanized glass culture tube, add 4 mL of 0.1 M, pH 6 sodium phosphate (B84403) buffer.
-
Add 50 µL of the internal standard (ISTD) working stock solution (e.g., methylphenidate-d10).
-
Vortex the sample and let it sit for 15 minutes.
-
Centrifuge for 10 minutes at 2,300 ×g.
-
Perform a solid-phase extraction using a mixed-mode SPE cartridge.
-
Condition the cartridge with methanol (B129727), water, and 0.1 M phosphate buffer (pH 6.0).
-
Load the supernatant from the centrifuged sample.
-
Wash the cartridge with deionized water, 0.1 M acetic acid, and methanol.
-
Elute the analyte with a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (B78521) (80:20:2, v/v/v).
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue with 500 µL of 0.1% formic acid in water.
-
Vortex and transfer to an autosampler vial for analysis.
2. LC-MS/MS Parameters
| Parameter | Setting |
| LC System | Shimadzu Nexera X2 UHPLC system or equivalent |
| Column | Restek Raptor ARC-18 (50 mm × 2.1 mm × 2.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% B held for 0.50 min, increased to 55% B over 2.00 min, then to 95% B over 0.25 min and held for 0.50 min, then returned to 10% B for re-equilibration. |
| Flow Rate | 0.75 mL/min |
| Injection Volume | 0.5 µL |
| MS/MS System | Shimadzu 8060 MS-MS or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| MRM Transitions | To be optimized for 4F-MPH and the chosen internal standard. For 4F-MPH, the protonated molecule [M+H]⁺ is at m/z 252.1.[1] |
| Linearity | A validated linear range of 0.01-0.500 mg/L has been reported.[4][6] |
Protocol 2: Liquid-Liquid Extraction (LLE) from Plasma and HPLC-FL/GC-MS Analysis
This protocol is based on a method for methylphenidate in plasma and can be adapted for 4F-MPH.[7]
1. Sample Preparation and Extraction
-
To a 1 mL aliquot of plasma, add 50 µL of the internal standard (e.g., a deuterated analog of 4F-MPH).
-
Adjust the pH to ~9.0 by adding 1 mL of sodium carbonate buffer (10 mM, pH 10.5).
-
Add 2 mL of an extraction solvent (e.g., butyl chloride/acetonitrile, 4:1 v/v).
-
Mix by shaking for 10 minutes.
-
Centrifuge at 2000 × g to separate the phases.
-
Transfer the organic phase to a clean vial and evaporate to dryness under a stream of nitrogen.
-
The residue can then be reconstituted in a suitable solvent for LC-MS/MS or derivatized for GC-MS analysis.
Protocol 3: GC-MS Analysis
The following are general parameters for the analysis of 4F-MPH by GC-MS.[1][3]
1. Sample Preparation
-
For qualitative analysis, samples can be prepared in methanol at a concentration of 1 mg/mL.[1]
-
For quantitative analysis from biological matrices, an extraction procedure such as LLE or SPE is required, followed by reconstitution in a suitable solvent like chloroform.[3]
2. GC-MS Parameters
| Parameter | Setting 1[1] | Setting 2[3] |
| GC System | Agilent 6890N or equivalent | Agilent gas chromatograph or equivalent |
| Column | HP-ULTRA 1 (12 m × 0.2 mm × 0.33 µm) | HP-5 MS (30m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium | Helium |
| Flow Rate | 1 mL/min | 1.5 mL/min |
| Injection Mode | Split (1:1) | Split (25:1) |
| Injector Temp. | 250 °C | 280 °C |
| Oven Program | 50°C (2 min), ramp 10°C/min to 100°C, ramp 5°C/min to 200°C, ramp 20°C/min to 295°C (1 min) | 100°C (1 min), ramp to 280°C at 12°C/min, hold for 9 min |
| MS System | Agilent 5975 MSD or equivalent | MS detector |
| Ionization | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) |
| Mass Range | m/z 40–550 | m/z 30-550 |
| Key Fragments | m/z 84 (base peak), 109, 252[1][8] | Not specified |
| Retention Times | (±)-erythro: 18.04 min, (±)-threo: 18.13 min[1] | 9.396 min[3] |
Conclusion
The protocols and data presented provide a comprehensive resource for the quantification of this compound in biological samples. The choice of method will depend on the available instrumentation, the required sensitivity, and the specific biological matrix being analyzed. It is essential to perform a full method validation according to established guidelines to ensure the accuracy and reliability of the results. The ability to separate the (±)-threo and (±)-erythro diastereomers is a critical consideration for any analytical method developed for 4F-MPH.
References
- 1. Analytical characterization and pharmacological evaluation of the new psychoactive substance this compound (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. swgdrug.org [swgdrug.org]
- 4. This compound: Fatal Intoxication Involving a Previously Unreported Novel Psychoactive Substance in the USA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. A novel HPLC fluorescence method for the quantification of methylphenidate in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.thea.ie [research.thea.ie]
Application Notes and Protocols for 4-Fluoromethylphenidate (4F-MPH) In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and in vitro evaluation of 4-Fluoromethylphenidate (4F-MPH), a synthetic stimulant and analog of methylphenidate. The following protocols and data are intended to facilitate research into the pharmacological profile of this compound.
Compound Information
This compound (4F-MPH) is a substituted phenethylamine (B48288) and a fluorinated analog of methylphenidate.[1] It acts primarily as a monoamine reuptake inhibitor, with a higher potency for the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET) compared to the serotonin (B10506) transporter (SERT).[2] The biological activity of 4F-MPH is predominantly associated with its (±)-threo-diastereomers.[2][3]
Preparation and Purification of this compound
Synthesis Overview
A common synthetic route for methylphenidate analogs involves the reaction of a substituted 2-phenylacetonitrile (B1602554) with 2-bromopyridine.[2] For this compound, this would involve 2-(4-fluorophenyl)acetonitrile as a precursor. The synthesis yields a mixture of diastereomers, namely (±)-threo and (±)-erythro isomers.
Purification Protocol: Diastereomeric Separation
It is critical to isolate the pharmacologically active (±)-threo-racemate from the less active (±)-erythro-racemate.[2] This can be achieved through appropriate recrystallization steps.[2]
Protocol for Recrystallization:
-
Dissolve the crude 4F-MPH mixture in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents).
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under a vacuum.
-
Analyze the purified product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the diastereomeric purity.[4]
Analytical Characterization
A thorough analytical characterization is essential to confirm the identity and purity of the synthesized 4F-MPH.
Table 1: Analytical Techniques for 4F-MPH Characterization
| Technique | Purpose | Key Parameters and Observations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of diastereomers and impurities. | Capable of achieving satisfactory separation between (±)-threo and (±)-erythro racemates.[4] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation, identification, and quantification. | Provides satisfactory separation for identification and can be used for quantitative analysis in biological matrices.[4][5] |
| X-ray Crystallography | Determination of the three-dimensional molecular structure. | Used for the definitive structural elucidation of the different isomers.[2] |
In Vitro Experimental Protocols
The primary in vitro mechanism of action for 4F-MPH is the inhibition of monoamine transporters. The following protocol describes a synaptosomal uptake inhibition assay.
Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of 4F-MPH to inhibit the uptake of radiolabeled neurotransmitters into rat brain synaptosomes.[2]
Experimental Workflow:
References
- 1. m.psychonautwiki.org [m.psychonautwiki.org]
- 2. Analytical characterization and pharmacological evaluation of the new psychoactive substance this compound (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.atu.ie [pure.atu.ie]
- 4. research.thea.ie [research.thea.ie]
- 5. researchgate.net [researchgate.net]
Application of 4-Fluoromethylphenidate in Cocaine Antagonist Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocaine addiction remains a significant public health challenge with limited effective pharmacological treatments. One promising avenue of research is the development of "agonist" or "substitution" therapies, which aim to replace the illicit drug with a medication that has a similar mechanism of action but a safer pharmacokinetic and pharmacodynamic profile. 4-Fluoromethylphenidate (4F-MPH), a synthetic stimulant and a structural analog of methylphenidate (Ritalin), has emerged as a compound of interest in this area.[1] Like cocaine, 4F-MPH primarily functions as a dopamine (B1211576) reuptake inhibitor (DRI), blocking the dopamine transporter (DAT) and increasing extracellular dopamine levels in the brain's reward pathways.[1][2] This shared mechanism suggests that 4F-MPH could serve as a substitute for cocaine, potentially reducing cocaine craving and use.
These application notes provide a comprehensive overview of the use of 4F-MPH in preclinical cocaine antagonist studies. Included are detailed protocols for key behavioral and in vitro assays, a summary of comparative quantitative data, and visualizations of relevant signaling pathways and experimental workflows.
Mechanism of Action: Monoamine Transporter Inhibition
Both 4F-MPH and cocaine exert their primary reinforcing effects by inhibiting the dopamine transporter (DAT).[1][2] This action blocks the reabsorption of dopamine from the synaptic cleft, leading to an accumulation of dopamine and enhanced signaling in neural circuits associated with reward and motivation. While both compounds target the DAT, they exhibit different affinities for other monoamine transporters, such as the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT).[1] Notably, 4F-MPH shows significantly less affinity for the SERT compared to cocaine, a characteristic it shares with its parent compound, methylphenidate.[1] The biological activity of 4F-MPH is primarily attributed to its (±)-threo isomers, which are more potent at blocking dopamine and norepinephrine uptake than the (±)-erythro isomers.[1]
Data Presentation: Comparative Quantitative Data
The following table summarizes the in vitro monoamine transporter inhibition potencies and in vivo behavioral data for 4F-MPH and cocaine from preclinical studies.
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Cocaine Substitution ED50 (mg/kg) |
| (±)-threo-4F-MPH | 61[1] | 31[1] | >10,000[1] | 0.26[1] |
| Cocaine | ~96 - 640[1] | ~280 - 3,400[1] | ~110 - 1,100[1] | N/A |
IC50 values represent the concentration of the drug required to inhibit 50% of transporter activity. Lower values indicate higher potency. ED50 value represents the effective dose to produce a full substitution for cocaine in drug discrimination studies.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and research objectives.
In Vitro Monoamine Reuptake Inhibition Assay
This assay determines the potency of a compound to inhibit the reuptake of monoamines into synaptosomes or cells expressing the respective transporters.
Materials:
-
Rat brain tissue (for synaptosomes) or cell lines stably expressing DAT, NET, or SERT.
-
Sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).
-
Krebs-Ringer-HEPES buffer (KRH buffer).
-
Radiolabeled monoamines (e.g., [3H]dopamine, [3H]norepinephrine, [3H]serotonin).
-
Test compounds (4F-MPH, cocaine).
-
Glass fiber filters.
-
Scintillation vials and fluid.
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Synaptosome Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (synaptosomes) in KRH buffer.
-
Assay:
-
In a 96-well plate, add KRH buffer, the synaptosomal preparation, and varying concentrations of the test compound (4F-MPH or cocaine).
-
Pre-incubate for 10-20 minutes at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of the radiolabeled monoamine.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters rapidly with ice-cold KRH buffer to remove unbound radioligand.
-
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent uptake inhibitor (e.g., GBR 12909 for DAT). Specific uptake is calculated by subtracting non-specific uptake from total uptake. Data are then analyzed using non-linear regression to determine the IC50 values for each compound.
Intravenous Self-Administration (IVSA) in Rodents
This paradigm assesses the reinforcing properties of a drug by measuring the extent to which an animal will work to receive it.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350 g).
-
Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.
-
Intravenous catheters.
-
Surgical instruments.
-
4F-MPH and cocaine hydrochloride, dissolved in sterile saline.
Procedure:
-
Catheter Implantation: Anesthetize the rat and surgically implant a chronic indwelling catheter into the jugular vein. The catheter is passed subcutaneously to exit on the back of the animal.
-
Recovery: Allow the animal to recover for at least 5-7 days post-surgery. During this time, the catheter is flushed daily with heparinized saline to maintain patency.
-
Acquisition of Self-Administration:
-
Place the rat in the operant chamber for daily 2-hour sessions.
-
Connect the catheter to the infusion pump.
-
A press on the "active" lever results in an intravenous infusion of the drug (e.g., 0.5 mg/kg/infusion for cocaine) over a few seconds, accompanied by a stimulus cue (e.g., light).
-
A press on the "inactive" lever has no programmed consequence.
-
Training continues until a stable pattern of responding is established (typically 10-14 days).
-
-
Dose-Response and Progressive Ratio Schedules:
-
To assess the reinforcing efficacy, different doses of the drug can be tested.
-
Under a progressive ratio (PR) schedule, the number of lever presses required for each subsequent infusion increases. The "breakpoint" (the last ratio completed) serves as a measure of the drug's reinforcing strength.
-
-
Cocaine Antagonist Testing: Once stable cocaine self-administration is established, animals can be pre-treated with 4F-MPH before the session to assess its ability to reduce cocaine intake.
Conditioned Place Preference (CPP)
This paradigm is used to measure the rewarding or aversive properties of a drug by pairing its effects with a specific environment.
Materials:
-
A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
4F-MPH and cocaine hydrochloride, dissolved in sterile saline.
-
Video tracking software.
Procedure:
-
Pre-Conditioning (Habituation and Baseline Preference):
-
On Day 1, allow the animal to freely explore all three chambers of the apparatus for 15-20 minutes.
-
Record the time spent in each chamber to determine any initial preference. The drug is typically paired with the non-preferred chamber.
-
-
Conditioning:
-
This phase consists of 4-8 days of conditioning sessions.
-
On "drug" days, administer the drug (4F-MPH or cocaine) and confine the animal to one of the outer chambers for 30 minutes.
-
On "saline" days, administer saline and confine the animal to the opposite outer chamber for 30 minutes.
-
The order of drug and saline days is counterbalanced across animals.
-
-
Post-Conditioning (Test):
-
On the test day, the animal is placed in the central chamber with free access to both outer chambers in a drug-free state.
-
Record the time spent in each chamber for 15-20 minutes.
-
A significant increase in time spent in the drug-paired chamber compared to the pre-conditioning baseline indicates a conditioned place preference, suggesting the drug has rewarding properties.
-
Locomotor Activity Assessment
This test measures the stimulant or depressant effects of a drug on spontaneous motor activity.
Materials:
-
Open-field arenas equipped with infrared photobeam detectors or video tracking software.
-
4F-MPH and cocaine hydrochloride, dissolved in sterile saline.
Procedure:
-
Habituation: Place the animal in the open-field arena for 30-60 minutes to allow for acclimation to the novel environment.
-
Drug Administration: Administer the test drug (4F-MPH or cocaine) or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Testing: Immediately after injection, place the animal back into the open-field arena and record its locomotor activity for a set duration (e.g., 60-120 minutes).
-
Data Analysis: The primary measure is the total distance traveled. Other parameters such as vertical activity (rearing) and time spent in the center of the arena can also be analyzed. An increase in locomotor activity compared to the vehicle control group indicates a stimulant effect.
Conclusion
This compound demonstrates a pharmacological profile that warrants its investigation as a potential cocaine antagonist. Its potent dopamine reuptake inhibition, coupled with a potentially safer profile due to its lower affinity for the serotonin transporter, makes it a compelling candidate for substitution therapy. The experimental protocols outlined in these application notes provide a framework for researchers to further evaluate the efficacy and mechanisms of 4F-MPH in preclinical models of cocaine addiction. Rigorous and standardized application of these behavioral and in vitro assays will be crucial in determining the therapeutic potential of 4F-MPH and other novel compounds in the fight against cocaine dependence.
References
Troubleshooting & Optimization
troubleshooting 4-Fluoromethylphenidate isomer separation by chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 4-Fluoromethylphenidate (4F-MPH) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of this compound (4F-MPH) that require separation?
A1: this compound has two chiral centers, resulting in four stereoisomers. These are grouped into two pairs of enantiomers, which are diastereomers to each other:
-
(±)-threo-4-Fluoromethylphenidate: This pair of enantiomers is reported to be the pharmacologically active form.[1][2][3]
-
(±)-erythro-4-Fluoromethylphenidate: This pair of enantiomers is reported to have significantly lower pharmacological activity.[1][2][3]
Therefore, it is crucial to separate the threo and erythro diastereomers. For a complete pharmacological assessment, the separation of the individual enantiomers within the (±)-threo racemate is also necessary.
Q2: Which chromatographic techniques are most effective for separating 4F-MPH isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used techniques for the separation of 4F-MPH isomers.[1][4]
-
HPLC: This is a versatile technique, particularly for chiral separations, offering a wide range of stationary and mobile phases. Chiral HPLC is essential for separating the enantiomers.
-
GC-MS: This method can effectively separate the (±)-threo and (±)-erythro diastereomers.[1][4]
Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations of related compounds like methylphenidate and could be applicable to 4F-MPH.[5]
Q3: Why is the separation of 4F-MPH isomers important?
A3: The pharmacological activity of 4F-MPH resides predominantly in the (±)-threo isomers, which are potent dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitors.[1][2][3] The (±)-erythro isomers are significantly less active.[1][2][3] Therefore, separating these isomers is critical for:
-
Accurate Pharmacological and Toxicological Assessment: To understand the specific effects of each isomer.
-
Purity and Quality Control: To ensure the desired isomeric composition of a sample.
-
Regulatory Compliance: To meet the requirements for pharmaceutical development and forensic analysis.
Troubleshooting Guides
Issue 1: Poor or No Resolution Between (±)-threo and (±)-erythro Diastereomers
Possible Cause 1: Inappropriate Stationary Phase
-
Solution: The selectivity of the column is crucial. For HPLC, a pentafluorophenyl (PFP) stationary phase has shown success in separating these diastereomers.[1] For GC, a non-polar column like a HP-5MS or equivalent is often used.[6]
Possible Cause 2: Suboptimal Mobile Phase Composition (HPLC)
-
Solution: Systematically vary the mobile phase composition. For reversed-phase HPLC, adjusting the ratio of the aqueous component (e.g., water with 0.1% formic acid) to the organic modifier (e.g., acetonitrile (B52724) with 0.1% formic acid) can significantly impact resolution.[1]
Possible Cause 3: Inadequate GC Temperature Program
-
Solution: Optimize the temperature ramp rate. A slower ramp rate can increase the interaction time with the stationary phase and improve separation.[1]
Issue 2: Inadequate Separation of Enantiomers (Chiral Separation)
Possible Cause 1: Incorrect Chiral Stationary Phase (CSP)
-
Solution: The choice of CSP is critical and often empirical. For compounds related to 4F-MPH, such as methylphenidate, polysaccharide-based and macrocyclic glycopeptide chiral stationary phases have been effective.[7][8][9] It is recommended to screen a variety of CSPs to find the one with the best selectivity for 4F-MPH enantiomers.
Possible Cause 2: Unsuitable Mobile Phase for Chiral Separation
-
Solution: The mobile phase composition must be optimized for the chosen CSP.
-
Normal Phase: Typically uses mixtures of alkanes (e.g., hexane) and alcohols (e.g., isopropanol, ethanol). The alcohol percentage is a critical parameter to adjust.
-
Reversed Phase: Often employs mixtures of water/buffers and methanol (B129727) or acetonitrile.
-
Additives/Modifiers: Small amounts of acidic or basic modifiers (e.g., trifluoroacetic acid for acidic compounds, diethylamine (B46881) for basic compounds) can improve peak shape and selectivity.[10]
-
Possible Cause 3: Temperature Effects
-
Solution: Temperature can significantly influence chiral separations. It is advisable to use a column oven for precise temperature control. Lowering the temperature often, but not always, improves resolution.[10]
Issue 3: Peak Tailing
Possible Cause 1: Secondary Interactions with Stationary Phase
-
Solution: 4F-MPH is a basic compound and can interact with acidic silanol (B1196071) groups on silica-based columns, leading to peak tailing.
-
Mobile Phase pH: For reversed-phase chromatography, using a slightly acidic mobile phase (e.g., with 0.1% formic acid) can protonate the analyte and reduce interactions with silanols.[11]
-
Additives: Adding a competing base, like triethylamine (B128534) (TEA), to the mobile phase can also mitigate tailing.[12]
-
Column Choice: Use an end-capped column or a column specifically designed for basic compounds.
-
Possible Cause 2: Column Overload
-
Solution: Injecting too much sample can lead to peak distortion. Reduce the sample concentration or injection volume.
Issue 4: Shifting Retention Times
Possible Cause 1: Unstable Column Temperature
-
Solution: Use a column oven to maintain a consistent temperature throughout the analysis.[13]
Possible Cause 2: Changes in Mobile Phase Composition
-
Solution: Prepare fresh mobile phase daily and keep solvent reservoirs covered to prevent evaporation of volatile components. Ensure the HPLC pump is mixing solvents accurately if using a gradient.[13]
Possible Cause 3: Column Equilibration
-
Solution: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This is particularly important when changing mobile phases.
Quantitative Data Summary
Table 1: Chromatographic Separation of 4F-MPH Diastereomers
| Technique | Column | Mobile Phase/Program | Analyte | Retention Time (min) | Reference |
| HPLC-MS | Allure PFP Propyl (5 µm, 50 x 2.1 mm) | A: 0.1% formic acid in waterB: 0.1% formic acid in acetonitrile | (±)-erythro-4F-MPH | 8.90 | [1] |
| (±)-threo-4F-MPH | 9.81 | [1] | |||
| GC-MS | Not specified | Oven: 70°C (1 min), ramp 20°C/min to 150°C, ramp 5°C/min to 200°C, ramp 20°C/min to 295°C (1 min) | (±)-erythro-4F-MPH | 18.04 | [1] |
| (±)-threo-4F-MPH | 18.13 | [1] |
Table 2: Pharmacological Activity of 4F-MPH Isomers
| Isomer | Target | IC50 (nM) | Reference |
| (±)-threo-4F-MPH | Dopamine Transporter (DAT) | 61 | [1][2][3] |
| Norepinephrine Transporter (NET) | 31 | [1][2][3] | |
| (±)-erythro-4F-MPH | Dopamine Transporter (DAT) | 8,528 | [1][2][3] |
| Norepinephrine Transporter (NET) | 3,779 | [1][2][3] |
Experimental Protocols
Protocol 1: HPLC-MS Method for Diastereomer Separation
This protocol is adapted from a published method for the separation of (±)-threo and (±)-erythro 4F-MPH.[1]
-
Instrumentation: Agilent 1100 HPLC system with a mass selective detector (MSD).
-
Column: Allure PFP Propyl (5 µm, 50 x 2.1 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5.0 - 10.0 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile/water (1:1, containing 0.1% formic acid) to a concentration of 10 µg/mL.
-
MSD Settings:
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Capillary Voltage: 3500 V.
-
Drying Gas (N2) Flow: 12 L/min at 350 °C.
-
Nebulizer Gas (N2) Pressure: 50 psi.
-
Fragmentor Voltage: 50 V and 110 V.
-
Detection: Selected Ion Monitoring (SIM) at m/z 252 and scan mode from m/z 70–500.
-
Protocol 2: GC-MS Method for Diastereomer Separation
This protocol is based on a published method for the separation of (±)-threo and (±)-erythro 4F-MPH.[1]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Details not specified, but a non-polar column such as an HP-5MS is suitable.[6]
-
Oven Temperature Program:
-
Hold at 70 °C for 1 minute.
-
Ramp at 20 °C/min to 150 °C.
-
Ramp at 5 °C/min to 200 °C.
-
Ramp at 20 °C/min to 295 °C and hold for 1 minute.
-
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40–550.
-
Sample Preparation: The sample can be dissolved in a suitable organic solvent.
Visualizations
Caption: Troubleshooting workflow for poor isomer separation of 4F-MPH.
Caption: Logical steps to troubleshoot peak tailing for 4F-MPH analysis.
References
- 1. Analytical characterization and pharmacological evaluation of the new psychoactive substance this compound (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical characterization and pharmacological evaluation of the new psychoactive substance this compound (4F-MPH) and differentiation between the (±)-threo and (±)-erythro diastereomers. - Drugs and Alcohol [drugsandalcohol.ie]
- 3. researchgate.net [researchgate.net]
- 4. research.thea.ie [research.thea.ie]
- 5. Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. swgdrug.org [swgdrug.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. lcms.cz [lcms.cz]
- 13. benchchem.com [benchchem.com]
Optimizing 4-Fluoromethylphenidate (4F-MPH) Stability in Solution for Assays: A Technical Support Center
For researchers, scientists, and drug development professionals, ensuring the stability of 4-Fluoromethylphenidate (4F-MPH) in solution is paramount for obtaining accurate and reproducible assay results. This technical support center provides a comprehensive guide to understanding and mitigating the degradation of 4F-MPH in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 4F-MPH in solution?
A1: The two main degradation pathways for 4F-MPH in solution are hydrolysis and thermal degradation. Hydrolysis of the methyl ester group leads to the formation of 4-fluoro-α-phenyl-2-piperidineacetic acid (also known as 4-fluoro-ritalinic acid). This process is significantly influenced by the pH of the solution. Thermal degradation, particularly at the high temperatures of a Gas Chromatography (GC) injection port, can lead to the formation of methyl 4-fluorophenylacetate.[1]
Q2: How does pH affect the stability of 4F-MPH in aqueous solutions?
A2: Based on studies of the closely related compound methylphenidate, 4F-MPH is expected to be most stable in acidic to neutral pH conditions (pH 4-6). As the pH becomes more alkaline, the rate of hydrolysis of the methyl ester increases significantly, leading to the formation of the inactive metabolite, 4-fluoro-ritalinic acid. For assays requiring physiological pH, it is crucial to minimize the time the compound spends in solution before analysis.
Q3: What are the recommended solvents for preparing 4F-MPH stock solutions?
A3: For analytical purposes such as HPLC and GC-MS, methanol (B129727) and a 1:1 mixture of acetonitrile (B52724) and water (often with 0.1% formic acid for LC-MS) are commonly used to prepare 1 mg/mL and 10 µg/mL solutions, respectively.[1] For in vitro assays, dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for preparing high-concentration stock solutions. It is important to ensure the final concentration of DMSO in the assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: What are the optimal storage conditions for 4F-MPH solutions?
A4: To ensure long-term stability, 4F-MPH stock solutions should be stored at low temperatures, ideally at -20°C or -80°C. For short-term storage (up to one week), refrigeration at 2-8°C is acceptable. Solutions should be stored in tightly sealed, light-protected containers (e.g., amber vials) to prevent solvent evaporation and photodegradation. Based on stability studies of methylphenidate, freezing at -20°C can maintain stability for at least 5 months.[2]
Q5: Can I expect 4F-MPH to be stable during my assay incubation at 37°C?
A5: While short incubation periods at 37°C are generally acceptable, prolonged incubation, especially in neutral to alkaline media, can lead to degradation. For assays with long incubation times, it is advisable to conduct a preliminary stability test under the specific assay conditions to quantify any potential degradation. As a reference, methylphenidate shows significant degradation to its metabolite within two weeks at 25°C in a biological matrix.[2][3]
Troubleshooting Guides
Guide 1: Inconsistent Assay Results
| Symptom | Possible Cause | Troubleshooting Steps |
| Decreasing signal or potency over time in a series of experiments. | Degradation of 4F-MPH in stock or working solutions. | 1. Prepare fresh stock and working solutions. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Verify the pH of your assay buffer. 4. Conduct a stability study of 4F-MPH in your specific assay medium and storage conditions. |
| High variability between replicate samples. | Inconsistent sample handling or preparation. | 1. Ensure complete dissolution of 4F-MPH in the solvent. Sonication may be helpful. 2. Vortex solutions thoroughly before each use. 3. Use calibrated pipettes for accurate liquid handling. |
| Unexpected or additional peaks in chromatograms. | Presence of degradation products or impurities. | 1. Analyze a freshly prepared standard to confirm the retention time of the parent compound. 2. Review the potential degradation pathways and look for corresponding peaks. 3. If using GC-MS, consider the possibility of thermal degradation in the injection port. |
Guide 2: HPLC Analysis Issues
| Symptom | Possible Cause | Troubleshooting Steps |
| Peak tailing. | Interaction of the basic piperidine (B6355638) nitrogen with acidic silanols on the column. | 1. Lower the pH of the mobile phase (e.g., to pH 3 with formic or phosphoric acid). 2. Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase. 3. Use a base-deactivated column. |
| Shifting retention times. | Changes in mobile phase composition, flow rate, or column temperature. | 1. Prepare fresh mobile phase and ensure it is properly degassed. 2. Check the HPLC pump for leaks and verify the flow rate. 3. Use a column oven to maintain a consistent temperature. |
| Ghost peaks. | Contamination in the injection solvent or carryover from previous injections. | 1. Inject a blank solvent to check for contamination. 2. Implement a robust needle wash protocol. 3. Ensure the purity of the solvents used for sample and mobile phase preparation. |
Data Presentation
Table 1: Expected Stability of this compound in Solution Under Various Conditions
| Condition | Parameter | Expected Stability | Primary Degradation Product |
| pH | Acidic (pH < 6) | High | Minimal degradation |
| Neutral (pH 7) | Moderate | 4-fluoro-ritalinic acid | |
| Alkaline (pH > 8) | Low (rapid degradation) | 4-fluoro-ritalinic acid | |
| Temperature | -80°C to -20°C | High (months) | Minimal degradation |
| 2-8°C | Good (days to weeks) | 4-fluoro-ritalinic acid (slow) | |
| Room Temperature (~25°C) | Moderate (hours to days) | 4-fluoro-ritalinic acid | |
| 37°C | Low (hours) | 4-fluoro-ritalinic acid | |
| Light | Protected from light | High | - |
| Exposed to UV light | Potential for degradation | Photodegradation products | |
| Analysis Method | HPLC | High | - |
| GC-MS (High Inlet Temp) | Potential for degradation | Methyl 4-fluorophenylacetate |
Disclaimer: The data in this table is based on the known stability of methylphenidate and the identified degradation pathways of 4F-MPH. It is strongly recommended to perform compound-specific stability studies for quantitative assays.
Experimental Protocols
Protocol 1: Preparation of 4F-MPH Stock Solution (10 mM in DMSO)
-
Materials: this compound HCl (MW: 287.77 g/mol ), DMSO (cell culture grade), sterile microcentrifuge tubes, analytical balance, vortex mixer, sonicator.
-
Procedure:
-
Weigh out 2.88 mg of 4F-MPH HCl powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If necessary, sonicate the tube in a water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in light-protected tubes and store at -20°C or -80°C.
-
Protocol 2: Forced Degradation Study of 4F-MPH
-
Objective: To identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Materials: 1 mg/mL 4F-MPH stock solution in methanol, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, HPLC system with UV or MS detector.
-
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the 4F-MPH stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the 4F-MPH stock solution and 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the 4F-MPH stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose an aliquot of the stock solution to direct UV light for 24 hours. Keep a control sample wrapped in foil.
-
Analysis: Analyze all samples and a non-degraded control by HPLC. Compare the chromatograms to identify degradation products and calculate the percentage of degradation.
-
Visualizations
References
- 1. Analytical characterization and pharmacological evaluation of the new psychoactive substance this compound (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Fluoromethylphenidate (4F-MPH) Mass Spectrometry Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of 4-Fluoromethylphenidate (4F-MPH) detection in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for 4F-MPH in positive electrospray ionization mass spectrometry (ESI-MS)?
A1: In positive ESI-MS, this compound typically shows a protonated molecule [M+H]⁺ as the precursor ion. Common product ions result from the fragmentation of the parent molecule. Based on available literature, the following ions are commonly used for method development.[1][2]
| Ion Type | m/z | Description |
| Precursor Ion | 252.2 | [M+H]⁺ |
| Product Ion 1 | 84.2 | Tetrahydropyridinium species |
| Product Ion 2 | 56.1 | Dihydroazetium ion |
| Product Ion 3 | 109.2 | Tropylium ion |
Q2: I am not seeing any signal for 4F-MPH. What are the potential causes?
A2: A complete lack of signal can be due to several factors. First, verify that the mass spectrometer is properly calibrated and tuned. An unstable electrospray can also lead to no signal, which may be caused by a clog in the sample line or nebulizer. High salt concentrations in the sample can suppress the ESI signal. Also, ensure that the instrument's acquisition method is set to the correct m/z range for the protonated molecule of 4F-MPH (m/z 252.2).
Q3: What is the expected retention time for 4F-MPH in reverse-phase liquid chromatography?
A3: The retention time of 4F-MPH can vary depending on the specific HPLC column, mobile phase composition, and gradient program used. However, in a typical C18 column with a water/acetonitrile (B52724) gradient containing formic acid, the retention time is generally in the range of 8-10 minutes.[1] It is important to note that the diastereomers of 4F-MPH, (±)-threo and (±)-erythro, may have slightly different retention times and may even be separable with a suitable chromatographic method.[1]
Q4: Can chemical derivatization improve the sensitivity of 4F-MPH detection?
A4: Yes, chemical derivatization can significantly improve the sensitivity of phenidate analogs. Derivatization with isobutyl chloroformate has been shown to enhance the signal and provide a major fragment ion at m/z 84, which can aid in unambiguous identification and quantification at low ng/mL levels.[3]
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of 4F-MPH by mass spectrometry.
Issue 1: Low Signal Intensity / Poor Sensitivity
Possible Causes:
-
Suboptimal ESI Source Parameters: Incorrect settings for capillary voltage, nebulizer gas pressure, drying gas flow, and temperature can lead to poor ionization efficiency.
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., urine, blood) can suppress the ionization of 4F-MPH.[4]
-
Inefficient Sample Preparation: The sample preparation method may not be effective in concentrating the analyte or removing interfering substances.
-
Poor Fragmentation: The collision energy used for fragmentation may not be optimal for generating abundant product ions.
Solutions:
-
Optimize ESI Source Parameters: Systematically adjust the capillary voltage, nebulizer pressure, drying gas flow rate, and source temperature to maximize the signal intensity for 4F-MPH. A Design of Experiments (DoE) approach can be used for a comprehensive optimization.[5][6]
-
Mitigate Matrix Effects:
-
Improve Chromatographic Separation: Modify the LC gradient to separate 4F-MPH from co-eluting matrix components.
-
Sample Dilution: A simple dilution of the sample can sometimes reduce matrix effects, although this will also dilute the analyte.[7]
-
Advanced Sample Preparation: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.[8]
-
-
Enhance Sample Preparation:
-
Protein Precipitation: For plasma or serum samples, protein precipitation is a quick method to remove a large portion of the matrix.[7]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract and allows for sample concentration, leading to improved sensitivity.
-
-
Optimize Collision Energy: Perform a collision energy ramping experiment to determine the optimal energy that produces the most intense and stable product ions for quantification.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes:
-
Column Overload: Injecting too much sample onto the column.
-
Column Contamination: Buildup of contaminants on the column can affect peak shape.
-
Inappropriate Injection Solvent: The solvent used to dissolve the sample may be too strong, causing peak distortion.
-
Secondary Interactions: Interactions between the analyte and the stationary phase can lead to peak tailing.
Solutions:
-
Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.
-
Column Washing: Flush the column with a strong solvent to remove contaminants.
-
Match Injection Solvent to Mobile Phase: Dissolve the sample in a solvent that is similar in strength to the initial mobile phase.
-
Adjust Mobile Phase pH: For basic compounds like 4F-MPH, adding a small amount of a modifier like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase can improve peak shape.
Experimental Protocols
Protocol 1: Standard LC-MS/MS Method for 4F-MPH Quantification
This protocol is based on a validated method for the quantification of 4F-MPH in biological matrices.[2]
1. Sample Preparation (for Blood/Plasma):
-
Protein Precipitation:
-
To 100 µL of sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., 4F-MPH-d4).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 100 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3500 V
-
Drying Gas Temperature: 350 °C
-
Drying Gas Flow: 12 L/min
-
Nebulizer Gas Pressure: 50 psi
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| 4F-MPH | 252.2 | 84.2 | -48 |
| 4F-MPH | 252.2 | 56.1 | -49 |
| 4F-MPH-d4 (IS) | 256.2 | 88.2 | -45 |
Protocol 2: Sensitivity Enhancement using Chemical Derivatization
This protocol describes a general procedure for the derivatization of phenidate analogs to improve their detection.[3]
1. Derivatization Reaction:
-
Evaporate the sample extract to dryness.
-
Add 50 µL of a solution of isobutyl chloroformate in a suitable solvent (e.g., acetonitrile).
-
Add 10 µL of a weak base (e.g., pyridine (B92270) or triethylamine) to catalyze the reaction.
-
Vortex and incubate at room temperature for 15 minutes.
-
Evaporate the solvent and reconstitute in the initial mobile phase for LC-MS analysis.
2. LC-MS/MS Analysis:
-
The LC conditions can be similar to Protocol 1, but may require re-optimization for the derivatized product.
-
The mass spectrometer will need to be tuned for the new precursor and product ions of the derivatized 4F-MPH. The derivatization is expected to yield a prominent fragment ion at m/z 84.
Quantitative Data Summary
| Method | Matrix | Sample Preparation | LOD | LOQ | Linear Range | Reference |
| LC-MS/MS | Blood | Protein Precipitation | - | 0.01 mg/L | 0.01-0.500 mg/L | [2] |
| LC-MS/MS | Urine | Dilute-and-Shoot | - | - | - | General Method[7] |
| LC-MS/MS with Derivatization | - | - | Expected to be lower than non-derivatized methods | - | - | [3] |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values are highly instrument-dependent and should be determined during method validation.
Visualizations
Caption: Experimental workflow for 4F-MPH analysis.
Caption: Troubleshooting low sensitivity for 4F-MPH.
References
- 1. Analytical characterization and pharmacological evaluation of the new psychoactive substance this compound (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Analytical characterization and pharmacological evaluation of the new psychoactive substance this compound (4F-MPH) and differentiation between the (±)-threo and (±)-erythro diastereomers. | Semantic Scholar [semanticscholar.org]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: 4-Fluoromethylphenidate (4F-MPH) Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 4-Fluoromethylphenidate (4F-MPH).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most significant impurity in the synthesis of 4F-MPH is the undesired (±)-erythro diastereomer. The pharmacologically active form is the (±)-threo diastereomer.[1][2] The presence of the (±)-erythro isomer often indicates incomplete purification.[3] Other potential impurities can include unreacted starting materials and byproducts from side reactions, such as a ketone byproduct formed during the initial coupling step.[1]
Q2: Why is the separation of (±)-threo and (±)-erythro diastereomers of 4F-MPH critical?
A2: The separation of the diastereomers is crucial because the biological activity resides predominantly with the (±)-threo isomers.[1][2] The (±)-erythro isomers have significantly lower potency in inhibiting dopamine (B1211576) and norepinephrine (B1679862) reuptake.[1][4] For accurate pharmacological evaluation and development of a pure active pharmaceutical ingredient (API), the removal of the less active (±)-erythro isomer is essential.
Q3: What analytical techniques are suitable for differentiating and quantifying the diastereomers of 4F-MPH?
A3: Several chromatographic techniques can effectively separate and identify the (±)-threo and (±)-erythro diastereomers of 4F-MPH. These include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method can achieve satisfactory separation of the two racemates.[1]
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are also effective for separating the diastereomers for identification and quantification.[1][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired (±)-threo isomer | Inefficient stereoselective synthesis. | Optimize reaction conditions (temperature, catalyst, solvent) to favor the formation of the threo isomer. |
| Loss of product during purification. | Refine purification techniques, such as optimizing the mobile phase in chromatography or the solvent system in recrystallization, to minimize product loss. | |
| Presence of (±)-erythro isomer in the final product | Incomplete separation during purification. | Implement a more rigorous purification protocol. Consider multiple recrystallizations or preparative chromatography.[3] |
| Interconversion of diastereomers. | Investigate the stability of the desired (±)-threo isomer under the purification conditions. Avoid harsh acidic or basic conditions if they are found to promote epimerization. | |
| Poor separation of diastereomers on analytical chromatography | Suboptimal chromatographic conditions. | Adjust the mobile phase composition, column type, temperature, and flow rate. For GC, derivatization might improve separation. |
| Final product is an oil instead of a crystalline solid | Presence of impurities, including residual solvent or the erythro isomer. | Purify the product further using preparative TLC or column chromatography.[1] |
| The freebase form of 4F-MPH is an oil. | Convert the freebase to a salt (e.g., HCl salt) to facilitate crystallization.[1] |
Quantitative Data
Table 1: In Vitro Potency of 4F-MPH and Methylphenidate (MPH) Isomers at Monoamine Transporters [1][6]
| Compound | Dopamine Transporter (DAT) IC50 (nM) | Norepinephrine Transporter (NET) IC50 (nM) | Serotonin Transporter (SERT) IC50 (nM) |
| (±)-threo-4F-MPH | 61 | 31 | 8,805 |
| (±)-erythro-4F-MPH | 8,528 | 3,779 | >10,000 |
| 4F-MPH Mixture | 66 | 45 | - |
| Methylphenidate (MPH) | 131 | 83 | >10,000 |
Experimental Protocols
Protocol 1: Isolation of (±)-threo and (±)-erythro-4F-MPH Diastereomers by Preparative Thin Layer Chromatography (TLC) [1]
-
Sample Preparation: Dissolve the crude 4F-MPH mixture (containing both diastereomers) in water. Adjust the pH to 10-11 with sodium hydroxide (B78521) to obtain the freebase.
-
Extraction: Extract the aqueous solution with dichloromethane (B109758) (2 x 10 mL).
-
Drying and Concentration: Dry the combined organic layers with anhydrous magnesium sulfate (B86663) and remove the solvent under reduced pressure to yield a colorless oil.
-
Preparative TLC:
-
Stationary Phase: Silica (B1680970) gel plate (20 x 20 cm, 2000 microns).
-
Mobile Phase: Ethyl acetate.
-
Application: Apply the concentrated oil onto the TLC plate.
-
Development: Allow the chromatogram to develop until sufficient separation is achieved.
-
-
Fraction Collection: Scrape the separated bands of silica from the plate.
-
Elution: Extract each silica fraction with ethanol (B145695) to recover the separated diastereomers.
-
Salt Formation and Crystallization:
-
Convert the isolated freebase of each isomer to its hydrochloride salt by adding 2M hydrogen chloride in diethyl ether.
-
Crystallize the resulting salts from ethanol to obtain the purified solid products.
-
Visualizations
Caption: General synthesis pathway for this compound.
Caption: Workflow for the purification of 4F-MPH diastereomers.
Caption: Troubleshooting decision tree for 4F-MPH purification.
References
- 1. Analytical characterization and pharmacological evaluation of the new psychoactive substance this compound (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Analytical characterization and pharmacological evaluation of the new psychoactive substance this compound (4F-MPH) and differentiation between the (±)-threo and (±)-erythro diastereomers. | Semantic Scholar [semanticscholar.org]
- 3. research.thea.ie [research.thea.ie]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research.tus.ie [research.tus.ie]
preventing thermal decomposition of 4-Fluoromethylphenidate during GC-MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the thermal decomposition of 4-Fluoromethylphenidate (4F-MPH) during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is thermal decomposition in the context of this compound (4F-MPH) GC-MS analysis?
A1: During GC-MS analysis, the high temperatures of the injector port and analytical column can cause this compound to break down into other chemical compounds. This process is known as thermal decomposition or degradation. For 4F-MPH and other phenidate analogs, this is a significant issue that can lead to inaccurate quantification and misidentification of the substance.[1][2][3]
Q2: What are the common degradation products of 4F-MPH observed during GC-MS analysis?
A2: Studies have shown that 4F-MPH and similar phenidate compounds primarily decompose into 2-aryl-ethyl-acetates and 2,3,4,5-tetrahydropyridines.[1][2] The formation of these byproducts can complicate the interpretation of chromatographic data. One study identified a degradant product as methyl 4-fluorophenylacetate.[4]
Q3: Why is it crucial to prevent the thermal decomposition of 4F-MPH?
A3: Preventing thermal decomposition is essential for several reasons:
-
Accurate Quantification: Degradation leads to a lower measured amount of 4F-MPH, resulting in underestimation of the actual concentration.
-
Reliable Identification: The presence of degradation products can interfere with the identification of 4F-MPH and may be mistaken for impurities in the sample.
-
Method Validity: A robust and reliable analytical method requires the analyte to be stable throughout the entire analytical process.
Q4: Are there alternative analytical techniques that can avoid this issue?
A4: Yes, Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly effective alternative for the analysis of 4F-MPH that avoids the high temperatures associated with GC, thus preventing thermal decomposition.[1][4]
Troubleshooting Guide: Minimizing Thermal Decomposition of 4F-MPH in GC-MS
This guide provides a step-by-step approach to troubleshoot and mitigate the thermal degradation of 4F-MPH during GC-MS analysis.
Issue 1: Peak corresponding to 4F-MPH is small or absent, and unexpected peaks are present.
This is a classic sign of thermal decomposition. The following steps can help to minimize this effect.
Step 1: Optimize GC Injector Temperature
High injector temperatures are a primary cause of the degradation of phenidate analogs.[3]
-
Recommendation: Reduce the injector port temperature. A significant reduction can prevent decomposition. For related compounds like methylphenidate and ethylphenidate, lowering the injector temperature to 200°C has been effective.[3] Standard methods reporting decomposition have often used temperatures of 250°C or higher.[2][4]
Step 2: Adjust GC Oven Temperature Program
The temperature of the GC oven can also contribute to on-column degradation.
-
Recommendation: Keep the oven temperature below 190°C, if possible, to prevent on-column degradation.[3] This may require adjusting the temperature ramp rate and hold times to ensure adequate separation of analytes.
Step 3: Use an Inert GC Column
An active column can promote the degradation of sensitive analytes.
-
Recommendation: Employ a highly inert GC column, such as those with an arylene-stabilized stationary phase, to minimize interactions that can lead to decomposition.[5] Low-bleed columns are also beneficial as they reduce background noise and improve sensitivity, especially with MS detectors.[6]
Issue 2: Inconsistent quantification results for 4F-MPH.
In addition to thermal decomposition, other factors can affect the accuracy and precision of your results. If you have already optimized temperature settings, consider the following:
Step 1: Consider Chemical Derivatization
Derivatization can improve the thermal stability and chromatographic behavior of 4F-MPH.[7]
-
Recommendation: Convert 4F-MPH into a more stable derivative before GC-MS analysis. Acylation and silylation are common derivatization techniques. For methylphenidate, derivatization with pentafluoropropionyl chloride or heptafluorobutyryl-l-prolyl chloride has been successfully used.[8][9]
Step 2: Switch to an Alternative Analytical Platform
If GC-MS continues to yield unsatisfactory results, an alternative technique may be more suitable.
-
Recommendation: As previously mentioned, LC-MS is an excellent alternative for analyzing 4F-MPH as it does not require sample volatilization at high temperatures, thereby eliminating the risk of thermal decomposition.[1][4]
Data Presentation
Table 1: GC-MS Parameters from Literature for Phenidate Analog Analysis
| Parameter | Method with Observed Decomposition[2][4][10] | Recommended Optimized Method[3] |
| Injector Temperature | 250°C - 280°C | 200°C |
| Oven Temperature | Ramped up to 295°C - 300°C | Maintained below 190°C |
| Column Type | HP-ULTRA 1, HP-5 MS | (Not specified, but inert column recommended) |
| Carrier Gas | Helium | Helium |
Experimental Protocols
Protocol 1: Optimized GC-MS Conditions to Minimize Thermal Decomposition
This protocol is based on recommendations for minimizing the thermal degradation of related phenidate compounds.[3]
-
Sample Preparation: Dissolve the 4F-MPH sample in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.[4]
-
GC-MS System: An Agilent 6890N GC coupled to a 5975 Mass Selective Detector or equivalent.
-
GC Column: A low-bleed, inert column such as an Agilent J&W HP-5ms Ultra Inert GC column.[11]
-
Injection:
-
Injector Temperature: 200°C
-
Injection Volume: 1 µL
-
Split Ratio: 1:1 or as appropriate for sample concentration
-
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 185°C
-
Hold: 2 minutes at 185°C
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Parameters:
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Energy: 70 eV
-
Scan Range: m/z 40-550
-
Protocol 2: Analysis of 4F-MPH using LC-MS
This protocol provides a general framework for the analysis of 4F-MPH using LC-MS, which avoids thermal decomposition.[4]
-
Sample Preparation: Dissolve the 4F-MPH sample in an acetonitrile/water mixture (1:1) containing 0.1% formic acid to a final concentration of 10 µg/mL.[4]
-
LC-MS System: An Agilent LC-MSD or equivalent system with an electrospray ionization (ESI) source.
-
LC Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-2 min: 2% B
-
2-17 min: Gradient to 60% B
-
17-20 min: Gradient to 80% B
-
Followed by re-equilibration.
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.[4]
-
Injection Volume: 5-10 µL.[4]
-
MS Parameters (ESI Positive Mode):
-
Capillary Voltage: 3500 V
-
Drying Gas (N2) Flow: 12 L/min
-
Drying Gas Temperature: 350°C
-
Nebulizer Gas (N2) Pressure: 50 psi
-
Scan Range: m/z 70-500
-
Visualizations
Caption: Thermal Decomposition Pathway of 4F-MPH in GC-MS.
Caption: Troubleshooting Workflow for 4F-MPH GC-MS Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Analytical characterization and pharmacological evaluation of the new psychoactive substance this compound (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. jfda-online.com [jfda-online.com]
- 8. Enantioselective gas chromatography-negative ion chemical ionization mass spectrometry for methylphenidate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gas chromatographic-mass spectrometric analysis of methylphenidate and p-hydroxymethylphenidate using deuterated internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. swgdrug.org [swgdrug.org]
- 11. agilent.com [agilent.com]
overcoming matrix effects in 4-Fluoromethylphenidate quantification from plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 4-Fluoromethylphenidate (4F-MPH) from plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of 4F-MPH?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous or exogenous components in the plasma sample.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantification.[1][3] Common sources of matrix effects in plasma include phospholipids (B1166683), salts, and proteins.[1]
Q2: How can I assess the presence and magnitude of matrix effects in my 4F-MPH assay?
A2: Matrix effects can be evaluated using several methods:
-
Qualitative Assessment (Post-Column Infusion): This involves infusing a constant flow of 4F-MPH solution into the mass spectrometer while injecting an extracted blank plasma sample. Dips or peaks in the baseline signal at the retention time of 4F-MPH indicate ion suppression or enhancement, respectively.
-
Quantitative Assessment (Post-Extraction Spike): This is the most common method. The response of 4F-MPH spiked into a pre-extracted blank plasma sample is compared to the response of 4F-MPH in a neat solution (e.g., mobile phase).[4] The matrix factor (MF) is calculated as:
Q3: What is the most effective sample preparation technique to minimize matrix effects for 4F-MPH quantification in plasma?
A3: The choice of sample preparation technique is critical for minimizing matrix effects. The effectiveness of each method depends on the specific requirements of the assay, such as required sensitivity and throughput. The three most common techniques are:
-
Protein Precipitation (PPT): This is a simple and fast method but is the least effective at removing matrix components, particularly phospholipids, which can cause significant ion suppression.[6][7]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample extract than PPT by partitioning 4F-MPH into an organic solvent, leaving many matrix components behind in the aqueous phase.[3]
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing interfering matrix components, providing the cleanest extracts and minimizing matrix effects.[6][8] It offers high recovery and selectivity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor recovery of 4F-MPH | Inefficient extraction during LLE or SPE. | Optimize the pH of the sample and the choice of organic solvent for LLE. For SPE, ensure the correct sorbent type is used and optimize the wash and elution steps. |
| Incomplete protein precipitation. | Ensure the ratio of precipitating solvent (e.g., acetonitrile) to plasma is sufficient, typically at least 3:1 (v/v).[9] Vortex thoroughly and ensure adequate centrifugation. | |
| High variability in results (imprecision) | Inconsistent matrix effects between different plasma lots. | Use a stable isotope-labeled internal standard (SIL-IS) for 4F-MPH to compensate for variability.[1] Re-evaluate the sample cleanup procedure; a more rigorous method like SPE may be necessary. |
| Inconsistent sample preparation. | Ensure precise and consistent pipetting and timing during the extraction process. Automation can improve reproducibility.[10] | |
| Ion suppression observed despite sample cleanup | Co-elution of residual phospholipids or other matrix components. | Optimize the chromatographic conditions (e.g., gradient, column chemistry) to separate 4F-MPH from the interfering peaks.[5] Consider a different sample preparation technique (e.g., switch from LLE to SPE). |
| High concentration of non-volatile salts in the sample. | Ensure that the sample preparation method effectively removes salts. If using SPE, include an aqueous wash step. | |
| Ion enhancement observed | Co-eluting compounds that improve the ionization efficiency of 4F-MPH. | While less common than suppression, the solutions are similar: improve chromatographic separation or enhance sample cleanup.[4] |
| Peak tailing or splitting in the chromatogram | Matrix components interfering with the chromatography. | Improve the sample cleanup method to remove the interfering substances. Use a guard column to protect the analytical column. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 500 µL of plasma sample, add the internal standard.
-
Add 100 µL of 1 M sodium carbonate buffer (pH 10) and vortex.
-
Add 2 mL of an organic solvent (e.g., ethyl acetate/hexane mixture, 4:1 v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
Protocol 3: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Dilute 500 µL of plasma with 500 µL of 4% phosphoric acid and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute the 4F-MPH and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.
Data on Method Effectiveness
The following table summarizes typical recovery and matrix effect data for the different sample preparation methods.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 100 | 40 - 70 (Ion Suppression) | Fast, simple, high-throughput | High matrix effects, low selectivity[6][7] |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 10 - 30 (Ion Suppression) | Good sample cleanup, moderate cost | More labor-intensive than PPT, potential for emulsions[3] |
| Solid-Phase Extraction (SPE) | > 90 | < 15 (Minimal Effect) | Excellent sample cleanup, high recovery and selectivity | Higher cost, more complex method development[6][8] |
Visualized Workflows
Caption: Workflow for 4F-MPH quantification from plasma.
Caption: Logic for troubleshooting ion suppression.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. longdom.org [longdom.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eijppr.com [eijppr.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Liquid-liquid extraction using 96-well plate format in conjunction with liquid chromatography/tandem mass spectrometry for quantitative determination of methylphenidate (Ritalin) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Fluoromethylphenidate (4-FMPH) Radioligand Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-Fluoromethylphenidate (4-FMPH) in radioligand binding assays. The information is designed to assist in protocol refinement and address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during 4-FMPH radioligand binding assays, particularly targeting the dopamine (B1211576) transporter (DAT).
| Issue | Potential Cause | Recommended Solution |
| High Non-Specific Binding | 1. Radioligand concentration is too high. 2. Insufficient washing. 3. Inadequate blocking of non-specific sites. 4. Filter binding. | 1. Use a radioligand concentration at or below the Kd. 2. Increase the volume and number of washes with ice-cold buffer. 3. Pre-treat filters with a blocking agent like 0.5% polyethyleneimine (PEI).[1] 4. Consider using different filter types (e.g., glass fiber filters).[2] |
| Low Specific Binding/Signal | 1. Inactive radioligand or unlabeled compound. 2. Insufficient receptor density in the membrane preparation. 3. Suboptimal incubation time or temperature. 4. Incorrect buffer composition (pH, ions). | 1. Check the quality and age of the radioligands and test compounds. 2. Use a tissue source with high receptor expression (e.g., rat striatum for DAT) or a validated cell line.[1] 3. Optimize incubation time and temperature to reach equilibrium. 4. Ensure the assay buffer has the correct pH and ionic strength. |
| Poor Reproducibility | 1. Inconsistent pipetting or sample handling. 2. Variability in membrane preparation. 3. Fluctuation in incubation conditions. 4. Issues with the cell harvester or scintillation counter. | 1. Ensure accurate and consistent pipetting techniques. 2. Standardize the membrane preparation protocol. 3. Maintain consistent incubation times and temperatures for all samples. 4. Regularly maintain and calibrate laboratory equipment. |
| High Variability Between Replicates | 1. Incomplete mixing of reagents. 2. Uneven filtration or washing. 3. Edge effects in the 96-well plate. | 1. Gently agitate plates during incubation. 2. Ensure a consistent and rapid filtration process for all wells. 3. Avoid using the outer wells of the plate or ensure proper sealing to minimize evaporation. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable radioligand for studying 4-FMPH binding to the dopamine transporter (DAT)?
A common and well-characterized radioligand for DAT binding assays is [³H]WIN 35,428.[3][4][5][6] This cocaine analog binds with high affinity to the DAT and can be displaced by 4-FMPH, allowing for the determination of its binding affinity.
Q2: How can I prepare membranes for a DAT binding assay?
A standard method involves homogenizing tissue rich in the target receptor (e.g., rat striatum for DAT) in an ice-cold buffer, followed by centrifugation steps to isolate the membrane fraction. The final pellet is resuspended in the assay buffer, and the protein concentration is determined.[1]
Q3: What are typical incubation conditions for a [³H]WIN 35,428 competition binding assay with 4-FMPH?
Incubate the membrane preparation with a fixed concentration of [³H]WIN 35,428 and varying concentrations of unlabeled 4-FMPH. A typical incubation is for 60-120 minutes at room temperature or 4°C.[1][7] The incubation is terminated by rapid filtration.
Q4: How do I determine non-specific binding?
Non-specific binding is determined by adding a high concentration of a known DAT inhibitor, such as cocaine (e.g., 10 µM) or unlabeled WIN 35,428 (e.g., 1 µM), to a set of tubes containing the radioligand and membrane preparation.[1][2]
Q5: How do I calculate the binding affinity (Ki) from my IC50 value?
The Cheng-Prusoff equation is used to convert the IC50 (the concentration of 4-FMPH that inhibits 50% of specific radioligand binding) to the inhibition constant (Ki).[1] The formula is:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
Quantitative Data
The following tables summarize the in vitro binding data for this compound (4-FMPH) and its isomers at the dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters.
Table 1: Inhibition of Monoamine Transporter Uptake by 4-FMPH Isomers and Methylphenidate (MPH) in Rat Brain Synaptosomes [8][9]
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| (±)-threo-4F-MPH | 60.96 ± 4.6 | 30.68 ± 2.64 | 8,805 ± 2475 |
| (±)-erythro-4F-MPH | 8,528 ± 1753 | 3,779 ± 570.5 | >10,000 |
| Diastereomeric mixture of 4F-MPH | 66.35 ± 3.27 | 44.6 ± 4.17 | >10,000 |
| Methylphenidate (MPH) | 131.0 ± 14.2 | 82.85 ± 11.145 | >10,000 |
Table 2: Binding Affinity of (±)-threo-4F-MPH at the Dopamine Transporter [8]
| Radioligand | IC50 (nM) |
| [³H]WIN-35,428 | 35 |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for 4-FMPH at the Dopamine Transporter
This protocol is adapted from methods using [³H]WIN 35,428 to determine the binding affinity of competing ligands for the dopamine transporter (DAT).[1][3]
Materials:
-
Rat striatal membranes (or other tissue/cells expressing DAT)
-
[³H]WIN 35,428 (Radioligand)
-
This compound (unlabeled competitor)
-
Cocaine or unlabeled WIN 35,428 (for non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
Glass fiber filters (pre-soaked in 0.5% PEI)
-
96-well plates
-
Scintillation fluid
-
Liquid scintillation counter
-
Cell harvester
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from rat striata as previously described.[1] Determine the protein concentration of the final membrane suspension.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]WIN 35,428 solution, and 100 µL of membrane suspension.
-
Non-Specific Binding (NSB): 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine), 50 µL of [³H]WIN 35,428 solution, and 100 µL of membrane suspension.[1]
-
Competitor (4-FMPH): 50 µL of varying concentrations of 4-FMPH solution, 50 µL of [³H]WIN 35,428 solution, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation.[1]
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.[1]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the 4-FMPH concentration.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation.[1]
-
Visualizations
Dopamine Signaling Pathway
Caption: Diagram of the dopamine signaling pathway at the synapse.
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship for Data Analysis
Caption: Logical flow for calculating binding affinity (Ki).
References
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 2. GraphPad Prism 10 Curve Fitting Guide - Nonspecific binding [graphpad.com]
- 3. benchchem.com [benchchem.com]
- 4. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cocaine use increases [3H]WIN 35428 binding sites in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3H]WIN 35,428 binding in the caudate nucleus of the rabbit: evidence for a single site on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Analytical characterization and pharmacological evaluation of the new psychoactive substance this compound (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Resolving Co-eluting Isomers of 4-Fluoromethylphenidate
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies for resolving co-eluting isomers of 4-Fluoromethylphenidate (4F-MPH). 4F-MPH possesses two chiral centers, resulting in four stereoisomers: (±)-threo and (±)-erythro diastereomers, each existing as a pair of enantiomers. The pharmacological activity of 4F-MPH is primarily associated with the (d)-threo enantiomer, making stereoisomeric separation crucial for research and development.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is it important to separate the isomers of this compound?
A1: The different stereoisomers of 4F-MPH can exhibit distinct pharmacological and toxicological profiles. The therapeutic effects are predominantly attributed to the (d)-threo-enantiomer.[1] Separating the isomers is essential for understanding the specific contribution of each to the overall activity, ensuring drug efficacy and safety, and for regulatory compliance.
Q2: What are the main types of isomers of this compound that I need to separate?
A2: You will encounter two main types of isomers:
-
Diastereomers: (±)-threo-4F-MPH and (±)-erythro-4F-MPH. These have different physical properties and can be separated by achiral chromatography.[2]
-
Enantiomers: Within each diastereomeric pair, there are two enantiomers (e.g., (+)-threo-4F-MPH and (-)-threo-4F-MPH). These have identical physical properties in an achiral environment and require a chiral separation technique.
Q3: What are the primary chromatographic techniques for resolving 4F-MPH isomers?
A3: The most common and effective techniques are:
-
High-Performance Liquid Chromatography (HPLC): Both chiral and achiral HPLC methods are used. Achiral HPLC with specific stationary phases can separate diastereomers, while chiral HPLC with chiral stationary phases (CSPs) is necessary for enantiomer separation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate the diastereomers of 4F-MPH.[2]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations and is particularly well-suited for analyzing compounds like methylphenidate and its analogs.[1]
Q4: Can I use a standard C18 column to separate 4F-MPH isomers?
A4: A standard C18 column is generally not effective for separating the stereoisomers of 4F-MPH directly. However, it can be used for an indirect chiral separation by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on an achiral column. For direct separation of diastereomers, a column with different selectivity, such as a Pentafluorophenyl (PFP) phase, has proven effective.[2]
Troubleshooting Guides
HPLC Separation of Diastereomers ((±)-threo vs. (±)-erythro)
Problem: Poor or no resolution between the (±)-threo and (±)-erythro peaks.
| Possible Cause | Troubleshooting Step |
| Inappropriate Column Chemistry | Ensure you are using a column with suitable selectivity. A Pentafluorophenyl (PFP) stationary phase is recommended for this separation. |
| Incorrect Mobile Phase Composition | Optimize the ratio of your aqueous and organic mobile phase components. A gradient elution may be necessary to achieve separation. |
| Suboptimal Temperature | Vary the column temperature. Temperature can influence the selectivity of the separation. |
| High Flow Rate | Reduce the flow rate to allow for better interaction between the analytes and the stationary phase. |
Chiral HPLC/SFC Separation of Enantiomers
Problem: Co-elution of enantiomeric peaks.
| Possible Cause | Troubleshooting Step |
| Unsuitable Chiral Stationary Phase (CSP) | Screen different types of CSPs. For methylphenidate analogs, polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs are often successful. |
| Incorrect Mobile Phase/Modifier | The choice of organic modifier (e.g., methanol, ethanol, isopropanol) and additives (e.g., acids, bases) is critical. Systematically vary the type and concentration of the modifier and additives. |
| Temperature Effects | Optimize the column temperature. Chiral separations can be highly sensitive to temperature changes. |
| Flow Rate Too High | Decrease the flow rate to enhance enantiomeric recognition on the CSP. |
Experimental Protocols & Data
Diastereomer Separation by HPLC-MS
This protocol is based on a published method for the separation of (±)-threo and (±)-erythro 4F-MPH.[2]
Experimental Workflow:
Caption: Workflow for Diastereomer Separation of 4F-MPH by HPLC-MS.
Quantitative Data:
| Parameter | Value |
| Column | Allure PFP Propyl (5 µm, 50 x 2.1 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5.0 - 10.0 µL |
| Gradient Program | 0-2 min: 2% B, 2-15 min: ramp to 60% B, 15-18 min: ramp to 80% B, then return to 2% B |
| Total Run Time | 25 min |
| Retention Time (erythro) | 8.90 min[2] |
| Retention Time (threo) | 9.81 min[2] |
Diastereomer Separation by GC-MS
This protocol is based on a published method for the separation of (±)-threo and (±)-erythro 4F-MPH.[2]
Experimental Workflow:
Caption: Workflow for Diastereomer Separation of 4F-MPH by GC-MS.
Quantitative Data:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Transfer Line Temperature | 280 °C |
| Oven Program | 50°C (2 min hold), ramp 10°C/min to 100°C, ramp 5°C/min to 200°C, ramp 20°C/min to 295°C (1 min hold) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-550 |
| Total Run Time | 32.75 min |
| Retention Time (erythro) | 18.04 min[2] |
| Retention Time (threo) | 18.13 min[2] |
Enantiomer Separation by Chiral SFC (Method Development Starting Point)
This protocol is a starting point for developing a chiral SFC method for 4F-MPH enantiomers, based on successful methods for methylphenidate.[1]
Logical Relationship for Method Development:
Caption: Logical workflow for chiral SFC method development for 4F-MPH.
Starting Parameters for Method Development:
| Parameter | Suggested Starting Point |
| Chiral Column | Polysaccharide-based CSP (e.g., Chiralpak series) |
| Mobile Phase | Supercritical CO2 with an alcohol co-solvent (e.g., Methanol or Ethanol) |
| Co-solvent Percentage | Start with a gradient from 5% to 40% |
| Additive | Basic (e.g., diethylamine) or acidic (e.g., trifluoroacetic acid) at low concentrations (0.1-0.5%) |
| Backpressure | 100-150 bar |
| Temperature | 30-40 °C |
| Flow Rate | 1-3 mL/min |
References
- 1. Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical characterization and pharmacological evaluation of the new psychoactive substance this compound (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
4-Fluoromethylphenidate vs. Methylphenidate: A Comparative Analysis of Potency at Dopamine and Norepinephrine Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of 4-Fluoromethylphenidate (4F-MPH) and its parent compound, methylphenidate (MPH), at the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). The data presented is derived from peer-reviewed pharmacological studies to assist researchers and drug development professionals in understanding the comparative molecular activity of these two psychoactive compounds.
Comparative Potency at Monoamine Transporters
Studies have demonstrated that the addition of a fluorine atom at the 4-position of the phenyl ring in the methylphenidate structure significantly enhances its potency at both DAT and NET. The pharmacologically active form for both compounds is the (±)-threo-diastereomer.[1][2]
The following table summarizes the half-maximal inhibitory concentrations (IC50) of (±)-threo-4-Fluoromethylphenidate and methylphenidate at the dopamine and norepinephrine transporters. These values represent the concentration of the drug required to inhibit 50% of the transporter's activity in vitro. Lower IC50 values are indicative of greater potency.
| Compound | Dopamine Transporter (DAT) IC50 (nM) | Norepinephrine Transporter (NET) IC50 (nM) |
| (±)-threo-4-Fluoromethylphenidate | 61 | 31 |
| Methylphenidate | 131 | 83 |
Data sourced from McLaughlin et al. (2017).[1][3]
Based on this data, (±)-threo-4-Fluoromethylphenidate is approximately 2.15 times more potent than methylphenidate at the dopamine transporter and approximately 2.68 times more potent at the norepinephrine transporter.[1][3] Both substances exhibit catecholamine selectivity, with significantly lower potency at the serotonin (B10506) transporter (SERT), with IC50 values of 8,805 nM for (±)-threo-4F-MPH and >10,000 nM for MPH.[1][3]
Experimental Protocols
The presented IC50 values were determined through in vitro monoamine transporter uptake assays using rat brain synaptosomes.[1][4]
Objective: To measure the potency of test compounds (4F-MPH and MPH) to inhibit the uptake of radiolabeled dopamine and norepinephrine by their respective transporters (DAT and NET) in rat brain tissue preparations.
Methodology:
-
Synaptosome Preparation: Crude synaptosome fractions were prepared from rat brain tissue. This involves homogenization of the brain tissue in a suitable buffer, followed by differential centrifugation to isolate the nerve terminals (synaptosomes) which are rich in monoamine transporters.[5]
-
Incubation: The prepared synaptosomes were incubated with various concentrations of the test compounds (4F-MPH or MPH).[1]
-
Radioligand Addition: Following the initial incubation with the test compounds, a fixed concentration of a radiolabeled substrate was added. For DAT inhibition assays, [³H]dopamine (5 nM) was used, and for NET inhibition assays, [³H]norepinephrine (10 nM) was used.[1]
-
Uptake Reaction: The mixture was incubated to allow for the uptake of the radiolabeled neurotransmitter by the transporters in the synaptosomes.
-
Termination of Uptake: The uptake reaction was terminated by rapid filtration through glass fiber filters. This separates the synaptosomes (containing the internalized radiolabel) from the incubation medium.[5]
-
Scintillation Counting: The filters were washed to remove any non-specifically bound radiolabel, and the amount of radioactivity trapped in the synaptosomes was quantified using a scintillation counter.[5]
-
Data Analysis: The amount of inhibition of radiolabeled neurotransmitter uptake was calculated for each concentration of the test compound relative to a control (no drug). The IC50 values were then determined by fitting the concentration-response data to a sigmoidal curve.[1]
Visualizations
The following diagrams illustrate the experimental workflow for determining transporter potency and the logical relationship of the potency comparison.
Caption: Workflow for determining DAT and NET inhibition potency.
Caption: Comparative potency of 4F-MPH and Methylphenidate.
References
- 1. Analytical characterization and pharmacological evaluation of the new psychoactive substance this compound (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. research.thea.ie [research.thea.ie]
- 5. benchchem.com [benchchem.com]
comparative pharmacological analysis of 4F-MPH and other phenidates
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of 4-fluoromethylphenidate (4F-MPH) and other structurally related phenidates, including the parent compound, methylphenidate (MPH). The information presented is supported by experimental data from in vitro studies to facilitate research and drug development efforts in the field of psychostimulants.
Pharmacological Profile: A Comparative Overview
This compound (4F-MPH) is a synthetic stimulant and a structural analog of methylphenidate. Like methylphenidate, 4F-MPH primarily acts as a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor. The addition of a fluorine atom at the para-position of the phenyl ring in 4F-MPH significantly influences its potency at the dopamine and norepinephrine transporters (DAT and NET, respectively) compared to methylphenidate.
In vitro studies using rat brain synaptosomes have demonstrated that the (±)-threo isomer of 4F-MPH is a more potent inhibitor of dopamine and norepinephrine uptake than methylphenidate.[1][2][3] Specifically, (±)-threo-4F-MPH was found to be approximately three times more potent at the dopamine transporter and about 2.5 times more potent at the norepinephrine transporter than MPH.[1][2][3] Conversely, the (±)-erythro isomer of 4F-MPH shows significantly reduced activity at both DAT and NET.[1] Both 4F-MPH and MPH exhibit low affinity for the serotonin (B10506) transporter (SERT), indicating their catecholamine-selective nature.[1][2][3]
The increased potency of (±)-threo-4F-MPH as a dopamine reuptake inhibitor is a key pharmacological distinction from methylphenidate.[4][5] This heightened potency may contribute to differences in its psychostimulant effects. Anecdotal reports suggest that 4F-MPH is more potent and may have a more euphoric profile than methylphenidate, which could be attributed to its enhanced activity at the dopamine transporter.[5]
Quantitative Pharmacological Data
The following table summarizes the in vitro data for 4F-MPH and methylphenidate, focusing on their potency as inhibitors of dopamine, norepinephrine, and serotonin uptake. The data is presented as IC50 values, which represent the concentration of the drug required to inhibit 50% of the transporter activity.
| Compound | Transporter | IC50 (nM) | Reference |
| (±)-threo-4F-MPH | DAT | 61 | [1] |
| NET | 31 | [1] | |
| SERT | 8,805 | [1] | |
| (±)-erythro-4F-MPH | DAT | 8,528 | [1] |
| NET | 3,779 | [1] | |
| Methylphenidate (MPH) | DAT | 131 | [1] |
| NET | 83 | [1] | |
| SERT | >10,000 | [1] |
Mechanism of Action: Monoamine Reuptake Inhibition
Phenidates, including 4F-MPH and methylphenidate, exert their primary pharmacological effects by blocking the reuptake of the monoamine neurotransmitters, dopamine and norepinephrine, from the synaptic cleft back into the presynaptic neuron. This action increases the concentration and duration of these neurotransmitters in the synapse, leading to enhanced signaling at postsynaptic receptors.
Caption: Signaling pathway of phenidates as monoamine reuptake inhibitors.
Experimental Protocols
Monoamine Uptake Inhibition Assay in Rat Brain Synaptosomes
This in vitro assay is used to determine the potency of compounds in inhibiting the uptake of radiolabeled monoamine neurotransmitters into isolated nerve terminals (synaptosomes).
a. Synaptosome Preparation:
-
Rat brains are rapidly dissected and homogenized in ice-cold sucrose (B13894) buffer.
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes.
-
The synaptosomal pellet is resuspended in an appropriate buffer for the uptake assay.
b. Uptake Inhibition Assay:
-
Synaptosomes are pre-incubated with various concentrations of the test compound (e.g., 4F-MPH or MPH).
-
A radiolabeled substrate, such as [3H]dopamine or [3H]norepinephrine, is added to initiate the uptake reaction.
-
The incubation is carried out for a short period at a controlled temperature (e.g., room temperature or 37°C).
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes containing the radiolabeled substrate.
-
The filters are washed with ice-cold buffer to remove any unbound radiolabel.
-
The amount of radioactivity on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is calculated from concentration-response curves.
Radioligand Binding Assay for Dopamine Transporter (DAT)
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the dopamine transporter.
a. Membrane Preparation:
-
Rat striatal tissue, which is rich in dopamine transporters, is homogenized in a suitable buffer.
-
The homogenate is centrifuged to pellet the cell membranes containing the transporters.
-
The membrane pellet is washed and resuspended in the assay buffer.
b. Competitive Binding Assay:
-
The membrane preparation is incubated with a fixed concentration of a radioligand that specifically binds to DAT, such as [3H]WIN 35,428.
-
Various concentrations of the unlabeled test compound (e.g., 4F-MPH) are added to compete with the radioligand for binding.
-
The incubation is carried out until equilibrium is reached.
-
The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the free radioligand.
-
The radioactivity on the filters is measured.
-
The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined. This value can then be converted to a binding affinity constant (Ki).
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Experimental Models on Effects of Psychostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Psychostimulants and social behaviors [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 4-Fluoromethylphenidate (4F-MPH) Quantification in Urine
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS) like 4-Fluoromethylphenidate (4F-MPH), a synthetic stimulant and analog of methylphenidate, presents a continuous challenge for forensic and clinical toxicology laboratories. Accurate and reliable quantification of 4F-MPH in biological matrices such as urine is crucial for clinical diagnosis, forensic investigations, and understanding the substance's pharmacokinetic profile. This guide provides a comparative overview of validated analytical methods for the quantification of 4F-MPH in urine, with a focus on their performance characteristics and detailed experimental protocols.
Methodology Overview
The primary analytical techniques for the quantification of 4F-MPH in urine are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Both methods offer high sensitivity and selectivity, which are essential for the detection and quantification of xenobiotics in complex biological samples.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a robust and well-established method for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 4F-MPH, derivatization is often required to improve their chromatographic properties. GC-MS provides excellent separation of isomers and can be used for the analytical characterization of 4F-MPH diastereomers.[1][2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for drug quantification in biological fluids due to its high sensitivity, specificity, and minimal sample preparation requirements compared to GC-MS. LC-MS/MS methods have been validated for the quantification of 4F-MPH in urine and other biological specimens.[3][4][5]
Comparative Performance of Analytical Methods
The validation of an analytical method is critical to ensure the reliability and accuracy of the results. The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of 4F-MPH. While specific comparative data for multiple validated methods in urine is limited in the public domain, the provided data from a reported fatal intoxication case offers a benchmark for performance.
| Parameter | LC-MS/MS Method 1 |
| Linearity Range | 0.01 - 0.500 mg/L[3][4][5] |
| Accuracy (Bias) | Within ±15%[6][7] |
| Precision | Within ±15%[6][7] |
| Carry-over | Acceptable[3][4][5] |
| Interferences | No significant endogenous/exogenous interferences observed[3][4][5] |
Note: This data is based on a validated method for 4F-MPH in post-mortem specimens, including urine.[3][5] Another study reported a minimal validation for 4F-MPH in blood and urine with accuracy and precision within ±15%.[6][7]
Experimental Protocols
Detailed experimental protocols are essential for replicating and comparing analytical methods. Below are generalized protocols for GC-MS and LC-MS/MS analysis of 4F-MPH in urine, based on information from published studies.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for 4F-MPH Analysis
This protocol is designed for the analytical characterization and separation of (±)-threo- and (±)-erythro-4F-MPH diastereomers.
-
Sample Preparation:
-
Adjust the pH of the urine sample to basic conditions.
-
Perform liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., dichloromethane).
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
-
(Optional) Derivatization with an appropriate agent to improve volatility and chromatographic separation.
-
-
Instrumentation:
-
Gas Chromatograph: Agilent Model 6890 GC or equivalent.
-
Mass Spectrometer: Agilent Model 5973N MS or equivalent.
-
Column: A non-polar or medium-polarity capillary column suitable for drug analysis.
-
Carrier Gas: Helium.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 70 °C, hold for 1.5 min, ramp to 315 °C at 15 °C/min, and hold for 4 min.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole.
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for 4F-MPH Quantification
This protocol is based on a validated method for the quantification of 4F-MPH in biological samples.
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard (e.g., 4F-MPH-d5).
-
Perform solid-phase extraction (SPE) or LLE for sample clean-up and concentration.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the initial mobile phase.
-
-
Instrumentation:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system or equivalent.
-
Mass Spectrometer: Shimadzu 8060 MS-MS or equivalent triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., Restek Raptor ARC-18, 50 mm × 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
LC-MS/MS Conditions:
-
Flow Rate: 0.75 mL/min.
-
Gradient Elution: A suitable gradient program to achieve separation of 4F-MPH from matrix components. For example, starting with a low percentage of mobile phase B, increasing to a high percentage, and then re-equilibrating.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for 4F-MPH and its internal standard should be monitored.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the validation of an analytical method for 4F-MPH quantification in urine and the logical relationship between different analytical approaches.
References
- 1. Analytical characterization and pharmacological evaluation of the new psychoactive substance this compound (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.thea.ie [research.thea.ie]
- 3. This compound: Fatal Intoxication Involving a Previously Unreported Novel Psychoactive Substance in the USA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Analytically Confirmed Intoxication by this compound, an Analog of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of 4-Fluoromethylphenidate in Drug Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential cross-reactivity of 4-Fluoromethylphenidate (4F-MPH), a synthetic stimulant and analog of methylphenidate, in common drug immunoassays. Due to a lack of direct experimental data on 4F-MPH, this guide synthesizes information on the cross-reactivity of structurally similar compounds, namely methylphenidate (MPH) and ethylphenidate, to infer the likely behavior of 4F-MPH in these assays. The information is presented to aid researchers and clinicians in interpreting immunoassay results and to highlight the need for more specific and validated testing methods for novel psychoactive substances.
Introduction to Immunoassay Cross-Reactivity
Immunoassays are widely used as a preliminary screening tool for the detection of drugs of abuse in biological samples. These tests rely on the principle of competitive binding, where an antibody specific to a target drug or drug class competes for binding with the drug present in the sample and a labeled version of the drug in the test. A positive result is generated when the unlabeled drug in the sample is present above a certain concentration, preventing the labeled drug from binding to the antibody.
A significant limitation of immunoassays is the potential for cross-reactivity. This occurs when a substance that is structurally similar to the target drug binds to the antibody, leading to a false-positive result. The degree of cross-reactivity depends on the specificity of the antibody and the structural similarity between the target drug and the cross-reacting substance. Given that this compound is a structural analog of methylphenidate and shares a phenethylamine (B48288) core with amphetamines, its potential for cross-reactivity in amphetamine immunoassays is a valid concern.
Comparative Analysis of Phenidate Analogs
While direct experimental data on the cross-reactivity of 4F-MPH is not currently available in peer-reviewed literature, data from its parent compound, methylphenidate, and another analog, ethylphenidate, can provide valuable insights.
| Compound | Immunoassay Type | Cross-Reactivity | Source |
| Methylphenidate (MPH) | Amphetamine (EMIT) | No significant cross-reactivity reported. | [Various studies] |
| Methylphenidate (MPH) | Amphetamine (CEDIA) | Potential for cross-reactivity reported in some cases. | [1] |
| Ethylphenidate | Amphetamine (CEDIA) | Low cross-reactivity (<1%) observed. | [2] |
| This compound (4F-MPH) | All common immunoassays | No data available. | - |
Note: The table above summarizes the limited available data. The lack of information for 4F-MPH underscores the critical need for further research in this area.
Structural Comparison and Potential for Cross-Reactivity
The likelihood of a compound cross-reacting in an immunoassay is largely determined by its structural similarity to the target analyte. The following diagram illustrates the structural relationships between this compound, Methylphenidate, and Amphetamine.
As the diagram shows, both 4F-MPH and MPH share a core phenethylamine structure with amphetamine. However, the presence of the piperidine (B6355638) ring and the methyl or fluoromethyl ester group in the phenidate analogs introduces significant structural differences. It is these differences that likely contribute to the generally low cross-reactivity of methylphenidate in amphetamine immunoassays. The addition of a fluorine atom in 4F-MPH further alters the molecule's stereochemistry and electronic properties, which could potentially influence its interaction with immunoassay antibodies. Without direct testing, it is difficult to predict whether this change would increase or decrease its cross-reactivity compared to methylphenidate.
Experimental Protocols
A standardized approach is crucial for accurately assessing the cross-reactivity of a new compound in a drug immunoassay. The following is a generalized experimental workflow for such an assessment.
References
A Comparative Guide to the Behavioral Effects of 4-Fluoromethylphenidate and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the behavioral effects induced by 4-Fluoromethylphenidate (4F-MPH), a synthetic stimulant, and its well-known alternative, Methylphenidate (MPH). The information presented herein is intended to support research and drug development by offering a detailed overview of their pharmacological profiles, behavioral effects in established preclinical models, and the underlying signaling pathways.
Introduction
This compound (4F-MPH) is a structural analog of methylphenidate (MPH), a widely prescribed medication for Attention Deficit Hyperactivity Disorder (ADHD). Both compounds are known to act as dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitors.[1] This guide synthesizes available experimental data to objectively compare their performance in preclinical behavioral assays, providing insights into their relative potency and potential for abuse. While data on the reproducibility of behavioral effects for MPH is available through studies on behavioral sensitization, there is a notable lack of direct research on the test-retest reliability of behavioral responses to 4F-MPH.
Quantitative Comparison of In Vitro and In Vivo Potency
The following table summarizes the key quantitative data comparing the potency of (±)-threo-4-Fluoromethylphenidate and Methylphenidate at the dopamine and norepinephrine transporters, as well as their relative potency in a behavioral assay. The (±)-threo isomer of 4F-MPH is highlighted as it is the more pharmacologically active form.[1][2]
| Parameter | (±)-threo-4-Fluoromethylphenidate (4F-MPH) | Methylphenidate (MPH) | Fold Difference (4F-MPH vs. MPH) | Reference |
| Dopamine Transporter (DAT) Inhibition (IC50, nM) | 61 | 131 | ~2.15x more potent | [1][2] |
| Norepinephrine Transporter (NET) Inhibition (IC50, nM) | 31 | 83 | ~2.7x more potent | [1][2] |
| Relative Potency as a Cocaine Substitute (Drug Discrimination) | 3.33 (relative to MPH) | 1 (baseline) | 3.33x more potent | [3] |
| ED50 as a Cocaine Substitute (mg/kg) | 0.26 (0.18-0.36) | Not explicitly stated in this context | - | [3] |
Experimental Protocols
Detailed methodologies for key behavioral experiments are crucial for the replication and extension of findings. Below are protocols for two standard assays used to evaluate the behavioral effects of psychostimulants.
Locomotor Activity Assay
This assay measures the stimulant effects of a compound by quantifying an animal's movement in a novel environment.
Objective: To assess the dose-dependent effects of a test compound on spontaneous locomotor activity.
Apparatus: An open-field arena equipped with automated photobeam detectors to track horizontal and vertical movements.
Animals: Male Sprague-Dawley rats or C57BL/6J mice are commonly used. Animals should be acclimated to the testing room for at least 60 minutes prior to the experiment.
Procedure:
-
Habituation: Place each animal individually into the open-field arena for a 30-60 minute habituation session to allow for exploration and a return to baseline activity levels.
-
Drug Administration: Following habituation, administer the test compound (e.g., 4F-MPH or MPH) or vehicle (e.g., saline) via a specified route (e.g., intraperitoneal injection, i.p.).
-
Testing: Immediately after injection, return the animal to the open-field arena and record locomotor activity for a predefined period, typically 60-120 minutes. Data is often analyzed in 5-10 minute time bins to observe the time course of the drug's effect.
-
Data Analysis: The primary dependent variables are total distance traveled, horizontal activity (number of photobeam breaks), and vertical activity (rearing). Data are typically analyzed using ANOVA to compare the effects of different doses of the drug to the vehicle control group.
Reproducibility Note: Repeated administration of psychostimulants like methylphenidate can lead to behavioral sensitization, characterized by a progressive increase in the locomotor response.[4][5] This phenomenon indicates a reproducible and escalating effect of the drug with repeated exposure.
Conditioned Place Preference (CPP)
The CPP paradigm is a form of Pavlovian conditioning used to measure the rewarding or aversive properties of a drug.[6][7]
Objective: To determine if a test compound has rewarding properties by assessing whether an animal develops a preference for an environment previously paired with the drug.
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
Animals: Male Sprague-Dawley rats or C57BL/6J mice are commonly used.
Procedure:
-
Pre-Conditioning (Baseline Preference): On day 1, place the animal in the central compartment (in a three-compartment apparatus) and allow free access to all compartments for 15-30 minutes. Record the time spent in each compartment to determine any initial preference. An unbiased design randomly assigns drug-pairing to compartments, while a biased design pairs the drug with the initially non-preferred compartment.[6]
-
Conditioning: This phase typically occurs over several days (e.g., 4-8 days). On alternating days, administer the test compound and confine the animal to one of the conditioning compartments for 30-60 minutes. On the other days, administer the vehicle and confine the animal to the other conditioning compartment for the same duration.
-
Post-Conditioning (Test for Preference): On the test day, place the animal in the central compartment (drug-free state) and allow free access to all compartments. Record the time spent in each compartment for 15-30 minutes.
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning baseline indicates a conditioned place preference, suggesting the drug has rewarding properties. Data are typically analyzed using a paired t-test or ANOVA.
Signaling Pathways and Experimental Workflow
Signaling Pathways of Dopamine and Norepinephrine Reuptake Inhibition
4F-MPH and MPH exert their primary effects by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET). This inhibition leads to an accumulation of dopamine and norepinephrine in the synaptic cleft, thereby enhancing downstream signaling through their respective receptors.
Caption: Signaling cascade initiated by 4F-MPH and MPH.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for comparing the behavioral effects of 4F-MPH and a reference compound like MPH.
Caption: Workflow for behavioral comparison.
Conclusion
The available evidence strongly suggests that (±)-threo-4-Fluoromethylphenidate is a more potent dopamine and norepinephrine reuptake inhibitor than Methylphenidate, both in vitro and in vivo.[1][2][3] This increased potency likely translates to more pronounced stimulant effects, as indicated by its higher relative potency in drug discrimination studies.[3] The provided experimental protocols for locomotor activity and conditioned place preference offer standardized methods for further investigation and direct comparison of these and other psychostimulant compounds.
A critical gap in the current literature is the lack of studies specifically designed to assess the reproducibility of the behavioral effects of 4F-MPH. While the phenomenon of behavioral sensitization with repeated MPH administration provides indirect evidence of reproducible effects, similar dedicated studies for 4F-MPH are needed to fully characterize its behavioral profile and abuse liability. Future research should focus on establishing detailed dose-response curves for 4F-MPH in various behavioral paradigms and directly assessing the test-retest reliability of its effects. Such data are essential for a comprehensive understanding of this novel psychoactive substance and for informing public health and regulatory decisions.
References
- 1. Analytical characterization and pharmacological evaluation of the new psychoactive substance this compound (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Chronic methylphenidate modulates locomotor activity and sensory evoked responses in the VTA and NAc of freely behaving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic administration of methylphenidate produces neurophysiological and behavioral sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
A Comparative Guide to the Bioanalytical Methods for 4-Fluoromethylphenidate (4F-MPH) Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of bioanalytical methods for the quantitative determination of 4-fluoromethylphenidate (4F-MPH) in biological matrices, focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended to assist researchers, scientists, and professionals in drug development in selecting and implementing robust and reliable analytical methods for pharmacokinetic studies, forensic analysis, and clinical toxicology.
Introduction to 4F-MPH and the Need for Validated Bioanalytical Methods
This compound (4F-MPH) is a synthetic stimulant and a structural analog of methylphenidate (Ritalin). Due to its increasing presence in the recreational drug market and its potential for abuse, there is a critical need for validated bioanalytical methods to accurately and precisely quantify 4F-MPH in biological samples. Such methods are essential for understanding its pharmacokinetic profile, assessing its toxicity, and for forensic investigations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS has emerged as the preferred technique for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and robustness. This section details a validated LC-MS/MS method for the determination of 4F-MPH in blood.
Experimental Protocol: LC-MS/MS Method
A validated bioanalytical method for the quantification of 4F-MPH in post-mortem blood specimens has been reported in the scientific literature.[1][2] The key aspects of this method are summarized below.
Sample Preparation: A simple and efficient protein precipitation method is employed for the extraction of 4F-MPH from the blood matrix.
Chromatographic and Mass Spectrometric Conditions:
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Linear Range: The method demonstrated a linear range of 10 to 500 ng/mL (0.01 to 0.500 mg/L).[1][2]
-
Validation: The method was validated according to established guidelines, with accuracy and precision within ±15%.[1][3]
Performance Characteristics of the LC-MS/MS Method
The following table summarizes the validation parameters for the described LC-MS/MS method for 4F-MPH in blood.
| Validation Parameter | Result |
| Linearity (r²) | Not explicitly stated, but implied by the linear range. |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL |
| Intra-day Precision (%CV) | Within ±15% |
| Inter-day Precision (%CV) | Within ±15% |
| Intra-day Accuracy (%Bias) | Within ±15% |
| Inter-day Accuracy (%Bias) | Within ±15% |
| Matrix Effect | Not explicitly detailed. |
| Recovery | Not explicitly detailed. |
Data sourced from Shoff et al. (2019).[1][2]
Alternative Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
While LC-MS/MS is the predominant technique for quantitative bioanalysis, Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized for the analysis of 4F-MPH, primarily for qualitative identification and the differentiation of its diastereomers.[4][5]
Experimental Protocol: GC-MS Method (Qualitative)
A published GC-MS method for the analysis of 4F-MPH is outlined below. It is important to note that this method has been used for the separation and identification of the (±)-threo and (±)-erythro racemates of 4F-MPH and has not been validated for quantitative analysis in biological matrices.[4][5]
Sample Preparation: For qualitative analysis of the pure substance, samples are typically dissolved in a suitable organic solvent like methanol.[4]
Chromatographic and Mass Spectrometric Conditions:
-
Instrumentation: Gas chromatograph coupled to a mass selective detector.
-
Separation: The method has been shown to successfully separate the (±)-threo and (±)-erythro racemates of 4F-MPH.[4][5]
Quantitative Performance of GC-MS for 4F-MPH
To date, a fully validated quantitative GC-MS method for the determination of 4F-MPH in biological matrices such as blood or plasma has not been published in the peer-reviewed literature. While GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, the analysis of phenidate analogs like 4F-MPH can be challenging due to potential thermal degradation in the GC inlet.[4] This can lead to issues with accuracy and reproducibility in quantitative assays.
Method Comparison: LC-MS/MS vs. GC-MS for 4F-MPH Analysis
| Feature | LC-MS/MS | GC-MS |
| Applicability for Quantification | Well-suited. A validated quantitative method for 4F-MPH in blood has been established.[1][2] | Challenging. No validated quantitative bioanalytical method has been published. Potential for thermal degradation.[4] |
| Sensitivity | High. Capable of detecting low ng/mL concentrations. | Generally offers good sensitivity, but may be limited by thermal degradation of the analyte. |
| Selectivity | High. The use of multiple reaction monitoring (MRM) provides excellent selectivity in complex matrices. | Good. Can provide good selectivity, especially with selected ion monitoring (SIM). |
| Sample Preparation | Often requires simpler sample preparation techniques like protein precipitation. | May require more extensive sample preparation, including derivatization, to improve volatility and chromatographic performance.[6] |
| Throughput | Generally offers higher throughput due to faster analysis times and simpler sample preparation. | Can be lower throughput due to longer run times and more complex sample preparation. |
| Diastereomer Separation | Capable of separating the (±)-threo and (±)-erythro racemates with appropriate chromatography.[4][5] | Also capable of separating the diastereomers.[4][5] |
Logical Workflow for Bioanalytical Method Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method, such as the LC-MS/MS method for 4F-MPH.
Conclusion and Recommendations
For the quantitative bioanalysis of 4F-MPH in biological matrices, a validated LC-MS/MS method is the recommended approach. It offers superior sensitivity, selectivity, and a higher throughput compared to GC-MS. The availability of a published, validated method provides a strong foundation for laboratories looking to implement 4F-MPH quantification.
While GC-MS can be a valuable tool for the qualitative identification and diastereomeric separation of 4F-MPH, its application for quantitative bioanalysis is currently limited by the lack of a fully validated method and the potential for thermal degradation of the analyte.
Researchers and scientists should prioritize the use of a validated LC-MS/MS method for pharmacokinetic, toxicokinetic, and forensic studies involving 4F-MPH to ensure the generation of accurate and reliable data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analytically Confirmed Intoxication by this compound, an Analog of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical characterization and pharmacological evaluation of the new psychoactive substance this compound (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.thea.ie [research.thea.ie]
- 6. A novel HPLC fluorescence method for the quantification of methylphenidate in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Pharmacological Comparison: 4F-MPH vs. Ethylphenidate
This guide provides a detailed, objective comparison of the pharmacological properties of 4-Fluoromethylphenidate (4F-MPH) and Ethylphenidate (EPH), two synthetic analogues of methylphenidate. The information is intended for researchers, scientists, and drug development professionals, with a focus on mechanism of action, pharmacodynamics, and supporting experimental data.
Overview and Mechanism of Action
Both 4F-MPH and ethylphenidate are classified as norepinephrine-dopamine reuptake inhibitors (NDRIs).[1][2] Their primary mechanism of action involves binding to and blocking the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). This inhibition of reuptake leads to increased extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic neurotransmission.[1][2] Neither compound exhibits significant affinity for the serotonin (B10506) transporter (SERT).[1][3]
The pharmacological activity of these compounds is stereospecific. For 4F-MPH, the (±)-threo isomers are responsible for its potent activity, while the (±)-erythro isomers are significantly less active.[1][4] Similarly, the d-threo enantiomer of ethylphenidate accounts for the majority of its pharmacological effects.[2]
Pharmacodynamics: A Quantitative Comparison
The data for 4F-MPH is derived from monoamine transporter uptake inhibition assays using rat brain synaptosomes.[1][4] This method provides a physiologically relevant environment as it utilizes intact nerve terminals. In this assay, (±)-threo-4F-MPH demonstrated greater potency than its parent compound, methylphenidate, at both DAT and NET.[1][4]
Table 1: Monoamine Transporter Inhibition (Rat Brain Synaptosomes)
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |
|---|---|---|---|
| (±)-threo-4F-MPH | 61 | 31 | 8,805 |
| Methylphenidate (MPH) | 131 | 83 | >10,000 |
Data sourced from McLaughlin et al. (2017).[1][4]
From this data, 4F-MPH is approximately 2.15 times more potent than methylphenidate at inhibiting dopamine reuptake and 2.7 times more potent at inhibiting norepinephrine reuptake.
In contrast, available data for ethylphenidate suggests it is a more selective dopamine reuptake inhibitor with significantly less activity at the norepinephrine transporter compared to methylphenidate.[2] One study highlights that while its affinity for DAT is similar to methylphenidate, its affinity for NET is considerably lower.[2]
Table 2: Relative Transporter Affinity Profile
| Compound | Primary Target | Selectivity Profile |
|---|---|---|
| 4F-MPH | DAT & NET | Potent dual inhibitor, with slightly higher potency for NET. |
| Ethylphenidate | DAT | Potent DAT inhibitor with significantly lower NET activity. |
Pharmacokinetics
Comprehensive pharmacokinetic data for 4F-MPH in humans is limited. Case reports from intoxications have identified blood and urine concentrations, but parameters such as half-life, peak plasma concentration (Cmax), and time to peak concentration (Tmax) have not been formally established.[3]
Ethylphenidate is known primarily as a human metabolite formed via hepatic transesterification when methylphenidate and ethanol (B145695) are co-ingested.[2] It is subsequently metabolized to ritalinic acid.[2] When administered directly, methylphenidate itself has a relatively short half-life of approximately 2-3 hours in adults, with oral administration leading to a Tmax of about 2 hours.[5][6][7] The pharmacokinetics of ethylphenidate are expected to be similarly brief, though detailed parameters from controlled studies are sparse.
Experimental Protocols
The quantitative data presented is primarily derived from in vitro monoamine transporter uptake inhibition assays. These experiments are crucial for determining the potency and selectivity of a compound.
Monoamine Transporter Uptake Assay (Rat Brain Synaptosomes)
This ex vivo method measures the ability of a test compound to inhibit the uptake of radiolabeled neurotransmitters into nerve terminals isolated from specific brain regions.
-
Tissue Preparation: Male Sprague-Dawley rats are euthanized, and brains are rapidly dissected. For DAT assays, the caudate tissue is used. For NET and SERT assays, the whole brain minus the cerebellum and caudate is typically used.
-
Synaptosome Isolation: The brain tissue is homogenized in an ice-cold sucrose (B13894) solution. The homogenate is then centrifuged at a low speed (e.g., 1,000 x g) to remove larger cellular debris. The resulting supernatant, which contains the sealed nerve endings (synaptosomes), is collected.
-
Uptake Inhibition Assay:
-
Synaptosomes are incubated in a Krebs-phosphate buffer.
-
A specific concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET) is added to the buffer along with varying concentrations of the test drug (e.g., 4F-MPH).
-
To ensure selectivity, unlabeled blockers for other transporters are often added. For example, in a NET assay, a selective DAT inhibitor might be included to prevent [³H]norepinephrine uptake by DAT.
-
The incubation is carried out at 37°C for a short period (e.g., 10 minutes).
-
-
Termination and Measurement: The uptake process is terminated by rapid vacuum filtration through glass fiber filters, which traps the synaptosomes. The filters are then washed with ice-cold buffer to remove any unbound radiolabel.
-
Data Analysis: The radioactivity retained on the filters is quantified using liquid scintillation counting. The data is used to generate dose-response curves, from which the IC₅₀ value (the concentration of drug that inhibits 50% of the specific uptake) is calculated.[1]
Summary
4F-MPH and ethylphenidate are both potent central nervous system stimulants that act primarily as norepinephrine-dopamine reuptake inhibitors.
-
4F-MPH distinguishes itself as a highly potent dual inhibitor of both DAT and NET, with activity exceeding that of its parent compound, methylphenidate.[1][4] Its pharmacological profile is balanced between the two catecholamine transporters.
-
Ethylphenidate exhibits a more selective pharmacological profile, acting as a potent dopamine reuptake inhibitor with markedly less activity at the norepinephrine transporter compared to both methylphenidate and 4F-MPH.[2]
The choice between these compounds in a research context would depend on the desired selectivity. 4F-MPH would be suitable for studying the effects of potent, balanced dual DAT/NET inhibition, whereas ethylphenidate would be an appropriate tool for investigating more selective DAT inhibition. Further research, particularly studies that directly compare these and other methylphenidate analogues under uniform experimental conditions, is necessary to fully elucidate their distinct pharmacological nuances.
References
- 1. Analytical characterization and pharmacological evaluation of the new psychoactive substance this compound (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and clinical effectiveness of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Table 2. Pharmacokinetics of Methylphenidate Formulations [clevelandclinicmeded.com]
Establishing the Specificity of 4-Fluoromethylphenidate Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of 4-Fluoromethylphenidate (4F-MPH) to the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). By presenting key experimental data and detailed protocols, this document serves as a valuable resource for researchers investigating the pharmacological profile of this novel psychoactive substance. The data clearly demonstrates that 4F-MPH is a potent and selective inhibitor of DAT and NET with significantly lower affinity for SERT, a crucial characteristic for understanding its stimulant effects.
Comparative Binding Affinity Data
The following table summarizes the in vitro binding affinities (IC₅₀ and Kᵢ values) of this compound and a panel of reference compounds for the dopamine, norepinephrine, and serotonin transporters. Lower values indicate higher binding affinity.
| Compound | Transporter | IC₅₀ (nM) | Kᵢ (nM) | Selectivity Profile |
| (±)-threo-4-Fluoromethylphenidate | DAT | 60.96 ± 4.6 [1] | - | Potent DAT/NET inhibitor |
| NET | 30.68 ± 2.64 [1] | - | ||
| SERT | 8,805 ± 2475 [1] | - | ||
| Methylphenidate (MPH) | DAT | 131.0 ± 14.2[1] | 193[2] | Potent DAT/NET inhibitor |
| NET | 82.85 ± 11.145[1] | 38[2] | ||
| SERT | >10,000[1] | - | ||
| GBR 12909 | DAT | - | 1[1] | Selective DAT inhibitor |
| NET | - | >100[1] | ||
| SERT | - | >100[1] | ||
| Nisoxetine | DAT | - | 477[3] | Selective NET inhibitor |
| NET | - | 0.8[4] | ||
| SERT | - | 383[3] | ||
| Citalopram | DAT | - | - | Selective SERT inhibitor |
| NET | - | 1414[1] | ||
| SERT | - | 4 [1] |
Experimental Protocols
Detailed methodologies for conducting competitive radioligand binding assays to determine the binding specificity of novel compounds like 4F-MPH are provided below. These protocols are based on established in vitro techniques using rat brain synaptosomes or cell lines expressing the respective human transporters.
Protocol 1: Dopamine Transporter (DAT) Binding Assay
Objective: To determine the binding affinity of a test compound for the dopamine transporter.
Materials:
-
Radioligand: [³H]WIN 35,428 (specific activity ~80-90 Ci/mmol)
-
Reference Compound (for non-specific binding): 10 µM GBR 12909
-
Test Compound: this compound (or other compounds of interest)
-
Tissue Source: Rat striatal synaptosomes or cell membranes from a stable cell line expressing human DAT (e.g., HEK-293 cells).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates, glass fiber filters, filtration apparatus, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize rat striatal tissue or cell pellets in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomal membranes.
-
Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation step.
-
Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration.
-
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]WIN 35,428 (final concentration ~1-3 nM), and 100 µL of the membrane suspension (typically 20-50 µg of protein).
-
Non-specific Binding (NSB): Add 50 µL of 10 µM GBR 12909, 50 µL of [³H]WIN 35,428, and 100 µL of the membrane suspension.
-
Competitive Binding: Add 50 µL of varying concentrations of the test compound, 50 µL of [³H]WIN 35,428, and 100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at 4°C for 2-3 hours to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester. Wash the filters three to four times with ice-cold wash buffer.
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Protocol 2: Norepinephrine Transporter (NET) Binding Assay
Objective: To determine the binding affinity of a test compound for the norepinephrine transporter.
Materials:
-
Radioligand: [³H]Nisoxetine (specific activity ~70-90 Ci/mmol)
-
Reference Compound (for non-specific binding): 10 µM Desipramine
-
Test Compound: this compound (or other compounds of interest)
-
Tissue Source: Rat frontal cortex synaptosomes or cell membranes from a stable cell line expressing human NET (e.g., HEK-293 cells).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates, glass fiber filters, filtration apparatus, and a liquid scintillation counter.
Procedure: The procedure is analogous to the DAT binding assay, with the following modifications:
-
Use rat frontal cortex as the tissue source if using synaptosomes.
-
Use [³H]Nisoxetine as the radioligand.
-
Use 10 µM Desipramine to determine non-specific binding.
-
Incubation is typically performed at room temperature for 60-90 minutes.
Protocol 3: Serotonin Transporter (SERT) Binding Assay
Objective: To determine the binding affinity of a test compound for the serotonin transporter.
Materials:
-
Radioligand: [³H]Citalopram (specific activity ~70-90 Ci/mmol)
-
Reference Compound (for non-specific binding): 10 µM Fluoxetine
-
Test Compound: this compound (or other compounds of interest)
-
Tissue Source: Rat brainstem synaptosomes or cell membranes from a stable cell line expressing human SERT (e.g., HEK-293 cells).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates, glass fiber filters, filtration apparatus, and a liquid scintillation counter.
Procedure: The procedure is analogous to the DAT binding assay, with the following modifications:
-
Use rat brainstem as the tissue source if using synaptosomes.
-
Use [³H]Citalopram as the radioligand.
-
Use 10 µM Fluoxetine to determine non-specific binding.
-
Incubation is typically performed at room temperature for 60 minutes.
Visualizing the Experimental Process and Principles
To further clarify the experimental design and underlying principles of these binding assays, the following diagrams have been generated using Graphviz.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Principle of competitive binding at the dopamine transporter.
References
- 1. pnas.org [pnas.org]
- 2. Clinically Relevant Doses of Methylphenidate Significantly Occupy the Norepinephrine Transporter in Humans In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutational Mapping and Modeling of the Binding Site for (S)-Citalopram in the Human Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Validation of 4-Fluoromethylphenidate (4F-MPH) Standards
This guide provides a comparative overview of the analytical methods used for the identification and quantification of 4-Fluoromethylphenidate (4F-MPH), a synthetic derivative of methylphenidate. Due to the limited availability of formal inter-laboratory validation studies for many novel psychoactive substances (NPS), this document collates and compares data from published research to serve as a valuable resource for researchers, scientists, and drug development professionals. The information presented here is crucial for laboratories aiming to develop and validate their own analytical standards and methods for 4F-MPH.
Data Presentation: A Comparative Analysis of Analytical Parameters
The following tables summarize key quantitative data from various analytical techniques applied to the analysis of 4F-MPH and its parent compound, methylphenidate (MPH). This comparative data is essential for method development, validation, and interpretation of analytical results.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Analyte | Retention Time (min) | Key Mass-to-Charge Ratios (m/z) | Instrumentation Details | Reference |
| (±)-threo-4F-MPH | 18.13 | 56, 84, 190 | Not specified | [1] |
| (±)-erythro-4F-MPH | 18.04 | 56, 84, 190 | Not specified | [1] |
| 4F-MPH (base) | 9.396 | 56, 84, 109, 168, 190 | Agilent GC with MS detector, HP-5 MS column (30m x 0.25mm x 0.25µm) | [2] |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Data
| Analyte | Retention Time (min) | Key Mass-to-Charge Ratios (m/z) | Instrumentation Details | Reference |
| (±)-threo-4F-MPH | 9.81 | 84, 190 | Not specified | [1] |
| (±)-erythro-4F-MPH | 8.90 | 84, 190 | Not specified | [1] |
| (±)-threo-4F-MPH | Not specified | Not specified | LC-MS-MS, linear range of 0.01-0.500 mg/L | [3][4] |
Table 3: Pharmacological Activity Comparison
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Reference |
| (±)-threo-4F-MPH | 61 | 31 | 8,805 | [5][6][7] |
| (±)-erythro-4F-MPH | 8,528 | 3,779 | >10,000 | [5][6][7] |
| Methylphenidate (MPH) | 131 | 83 | >10,000 | [5][6][7] |
DAT: Dopamine Transporter, NET: Norepinephrine Transporter, SERT: Serotonin Transporter. IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following are representative protocols derived from the cited literature for the analysis of 4F-MPH.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on the methodology described for the analysis of 4F-MPH base.[2]
-
Sample Preparation: Dilute the analyte to approximately 5 mg/mL in chloroform (B151607) (base extraction).
-
Instrumentation: Agilent gas chromatograph coupled with a mass spectrometer.
-
Column: HP-5 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a flow rate of 1.5 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature of 100°C, hold for 1.0 min.
-
Ramp to 280°C at a rate of 12°C/min.
-
Hold at 280°C for 9.0 min.
-
-
Injection Parameters: 1 µL injection volume with a split ratio of 25:1.
-
MS Parameters:
-
Mass scan range: 30-550 amu.
-
MSD transfer line temperature: 280°C.
-
MS Source temperature: 230°C.
-
MS Quadrupole temperature: 150°C.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Quantitative Analysis Protocol
This protocol is for the quantification of 4F-MPH in biological matrices and is based on a validated method.[3][4]
-
Sample Preparation: Specific extraction procedures for the biological matrix (e.g., blood, urine) would be required, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Validated Method Parameters:
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol is suitable for the structural elucidation of 4F-MPH.[2]
-
Sample Preparation: Dilute the analyte to approximately 5 mg/mL in deuterium (B1214612) oxide (D₂O) containing trimethylsilylpropanoic acid (TSP) as a 0 ppm reference and maleic acid as a quantitative internal standard.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Parameters:
-
Spectral Width: At least -3 ppm to 13 ppm.
-
Pulse Angle: 90°.
-
Delay Between Pulses: 45 seconds.
-
Visualizations
The following diagrams illustrate key workflows and concepts relevant to the analysis and pharmacology of 4F-MPH.
References
- 1. research.thea.ie [research.thea.ie]
- 2. swgdrug.org [swgdrug.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical characterization and pharmacological evaluation of the new psychoactive substance this compound (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.tus.ie [research.tus.ie]
- 8. academic.oup.com [academic.oup.com]
- 9. Analytically Confirmed Intoxication by this compound, an Analog of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Fluoromethylphenidate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of research chemicals like 4-Fluoromethylphenidate (4F-MPH) is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the safe and legal disposal of this compound, ensuring the protection of personnel and the environment.
Chemical and Physical Properties
A thorough understanding of a compound's properties is fundamental to its safe handling and disposal. Below is a summary of the key chemical and physical data for this compound.
| Property | Value |
| Chemical Formula | C₁₄H₁₈FNO₂[1] |
| Molar Mass | 251.301 g·mol⁻¹[2] |
| Appearance | White crystalline powder[1] |
| Solubility | Soluble in organic solvents, insoluble in water[1] |
| Melting Point | 222.0 °C (431.6 °F)[2] |
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility.[3] This ensures that the compound is handled and neutralized in a manner that complies with environmental regulations. Controlled incineration with flue gas scrubbing is also an acceptable method.[3]
Under no circumstances should this compound be disposed of down the drain or in regular trash. [3][4][5][6][7] It is crucial to prevent the contamination of water systems and the general environment.[3]
Step-by-Step Laboratory Waste Management Protocol
The following protocol outlines the necessary steps for the safe accumulation and disposal of this compound waste within a laboratory setting, adhering to general hazardous waste guidelines.[4][5][7]
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[4][7] The container must have a secure lid and be kept closed except when adding waste.[4]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."[4] Do not use abbreviations. The label should also include the date when the first waste was added.[4]
-
Segregation: Store the this compound waste container separately from incompatible chemicals to prevent accidental reactions.[4]
-
Accumulation: Accumulate the waste at or near the point of generation.[5] Adhere to the institutional and regulatory limits for the volume of hazardous waste stored in a satellite accumulation area.[5][8]
-
Spill Management: In the event of a spill, avoid dust formation.[3] Use appropriate personal protective equipment (PPE), including gloves and eye protection.[3] Collect the spilled material using spark-proof tools and place it in the designated hazardous waste container.[3]
-
Disposal Request: Once the container is full or has reached the designated accumulation time limit, request a pickup from your institution's Environmental Health & Safety (EHS) department for disposal through a licensed hazardous waste contractor.[4]
Disposal of Contaminated Materials
Any materials, such as personal protective equipment (PPE), absorbent pads, or glassware, that come into contact with this compound should be considered contaminated and disposed of as hazardous waste.[3][4]
-
Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent.[4][7] The rinsate must be collected and disposed of as hazardous waste.[4][7] After rinsing and air-drying, the labels on the container should be defaced or removed before disposal as solid waste.[4]
Experimental Protocols: Deactivation
Currently, there are no established and verified experimental protocols for the in-lab deactivation of this compound. As it is a research chemical, its reactivity and degradation pathways are not fully characterized. Therefore, attempting to neutralize or deactivate this compound in a laboratory setting without a validated procedure is strongly discouraged. The recommended and safest approach is to dispose of it as hazardous chemical waste through a licensed facility.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. research.columbia.edu [research.columbia.edu]
- 7. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. epa.gov [epa.gov]
Safeguarding Research: A Comprehensive Guide to Handling 4-Fluoromethylphenidate
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Fluoromethylphenidate (4F-MPH). Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment. This guide offers a procedural, step-by-step approach to minimize exposure risk and manage the compound throughout its lifecycle, from acquisition to disposal.
Personal Protective Equipment (PPE) for Handling this compound
A multi-layered approach to personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE, compiled from safety data sheets and best practices for managing potent research chemicals.[1]
| PPE Category | Item | Specifications and Use Case |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Double-gloving is advised when handling stock solutions or performing procedures with a high risk of splashing. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Respiratory Protection | NIOSH-approved respirator | A fit-tested N95 or higher respirator is required when handling the powdered form of the compound or when there is a risk of aerosol generation. A full-face respirator should be used if exposure limits are exceeded.[1] |
| Body Protection | Laboratory coat | A buttoned, knee-length lab coat must be worn to protect against spills and contamination. |
| Additional Protection | Face shield | Recommended during procedures with a significant splash hazard, such as when working with larger volumes of solutions. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize risk. The following operational plan outlines the key stages of the compound's lifecycle within a laboratory setting.
Receiving and Storage
-
Verification: Upon receipt, verify the container label matches the order information.
-
Inspection: Inspect the container for any signs of damage or leakage. If compromised, implement spill control measures immediately.
-
Storage: Store this compound in a designated, well-ventilated, and securely locked cabinet away from incompatible materials. The storage area should be clearly labeled with appropriate hazard warnings.
Preparation and Use
-
Controlled Access: Conduct all handling of this compound in a designated and controlled area, such as a chemical fume hood or a glove box.
-
Pre-Use Checks: Before handling, ensure all necessary PPE is available and in good condition. Verify that emergency equipment, such as an eyewash station and safety shower, is accessible and operational.
-
Weighing: Handle the powdered form of the compound in a ventilated enclosure to prevent inhalation of airborne particles.
-
Solution Preparation: When preparing solutions, add the solvent to the compound slowly to avoid splashing.
-
Labeling: All containers with this compound must be clearly labeled with the compound name, concentration, date of preparation, and appropriate hazard symbols.
Spill Management
-
Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal.
-
Major Spills: In the event of a large spill, evacuate the immediate area and alert laboratory safety personnel.
Disposal Plan
The disposal of this compound and associated waste must be handled with care to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, must be treated as hazardous waste.
-
Containerization: Collect all hazardous waste in designated, leak-proof, and clearly labeled containers.
-
Professional Disposal: Arrange for the disposal of all this compound waste through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.
Safe Handling Workflow
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
